L319
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
bis[(Z)-non-2-enyl] 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3/b27-21-,28-22- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNMJYUPWDTKJB-ZDSKVHJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\COC(=O)CCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC(=O)OC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H75NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L319 Ionizable Lipid: A Comprehensive Technical Guide for Researchers
Introduction
The advent of RNA-based therapeutics, including siRNA and mRNA, has revolutionized the landscape of modern medicine. The clinical success of these modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, owing to their ability to protect the nucleic acid payload from degradation and facilitate its delivery into target cells. At the heart of these LNPs are ionizable cationic lipids, a class of molecules engineered to be neutral at physiological pH and become positively charged in the acidic environment of the endosome, thereby triggering the release of the RNA cargo into the cytoplasm.
L319 is a novel, biodegradable ionizable lipid that has demonstrated significant promise in preclinical studies for the systemic delivery of RNAi therapeutics.[1][2] Its unique chemical structure, featuring ester bonds, confers biodegradability, leading to rapid elimination from tissues and an improved safety profile.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, formulation into LNPs, mechanism of action, and relevant experimental protocols.
Core Concepts: The this compound Ionizable Lipid
This compound, chemically known as Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is a key component in the next generation of biodegradable LNPs.[3] Its structure is designed to provide a balance of potency and safety, crucial for the development of RNA therapeutics.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The pKa of an ionizable lipid is a critical parameter that governs its ionization state at different pH values, which is fundamental to its function in LNP formulation and intracellular delivery.[2][4]
| Property | Value | Reference |
| Chemical Name | Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | [3] |
| Synonyms | O-8670 | [2] |
| CAS Number | 1351586-50-9 | [3] |
| Molecular Formula | C41H75NO6 | [2] |
| Molecular Weight | 678.1 g/mol | [2] |
| pKa | 6.38 | [2] |
| Key Structural Features | Tertiary amine head group, two unsaturated lipid tails, ester linkages | [4] |
Mechanism of Action: pH-Dependent Endosomal Escape
The efficacy of this compound-containing LNPs stems from their pH-responsive nature.[4] At the neutral pH of the bloodstream (pH ~7.4), the tertiary amine of this compound is largely deprotonated, rendering the LNP surface relatively neutral. This neutrality minimizes non-specific interactions with blood components and reduces toxicity.[4]
Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops to approximately 5.5-6.5.[4] In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the RNA payload into the cytoplasm. This process is often referred to as endosomal escape.
Two primary models have been proposed for this endosomal escape:
-
Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to an influx of protons into the endosome, followed by an influx of chloride ions and water to maintain charge neutrality, ultimately causing osmotic swelling and rupture of the endosome.
-
Phase Transition: The interaction between the positively charged LNP and the anionic lipids of the endosomal membrane can induce a transition from a bilayer to a non-bilayer (hexagonal) phase, creating transient pores through which the RNA can escape.
The biodegradability of this compound is attributed to the ester bonds in its structure, which can be hydrolyzed by intracellular esterases. This leads to the breakdown of the lipid into smaller, more easily cleared components, reducing the potential for lipid accumulation and associated long-term toxicity.
LNP Formulation with this compound
The formulation of LNPs is a critical step that determines their size, stability, and in vivo performance. A typical LNP formulation incorporating this compound consists of four key components:
-
Ionizable Cationic Lipid (this compound): Facilitates RNA encapsulation and endosomal escape.
-
Helper Lipid (DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): A phospholipid that provides structural stability to the LNP.
-
Cholesterol: Another structural lipid that modulates membrane fluidity and stability.
-
PEG-Lipid (PEG-DMG - 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]): A polyethylene glycol-conjugated lipid that controls particle size during formation and provides a hydrophilic shield to reduce opsonization and clearance in vivo.
Quantitative Formulation Parameters
The following table summarizes the key quantitative parameters for a standard this compound-based LNP formulation for siRNA delivery.[1]
| Parameter | Value |
| Molar Ratio (this compound:DSPC:Chol:PEG-DMG) | 55:10:32.5:2.5 |
| Lipid Nitrogen to siRNA Phosphate Ratio (N:P Ratio) | 3 |
| Total Lipid to siRNA Weight Ratio | ~10:1 |
In Vivo Performance
This compound-formulated LNPs have demonstrated robust in vivo efficacy in preclinical models, highlighting their potential for therapeutic applications.
Efficacy in Rodents and Non-Human Primates
The table below summarizes key in vivo efficacy data for this compound-LNPs.
| Species | Target Gene | Dose | Silencing Efficacy | Reference |
| Mouse | Factor VII | 0.1, 0.3, 1.0 mg/kg (single IV) | >95% at 1.0 mg/kg | [1] |
| NHP | TTR | 0.3 mg/kg (single IV) | ~70% | [1] |
Toxicology in Rats
A single-dose toxicology study in rats was conducted to assess the safety profile of this compound-based LNPs.
| Species | Doses Administered (single IV) | Key Findings | Reference |
| Rat | 1, 3, 5, and 10 mg/kg | Well-tolerated with no adverse effects observed. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of an this compound-like ionizable lipid and the formulation of this compound-LNPs.
Representative Synthesis of an this compound-like Ionizable Lipid
Disclaimer: The exact synthesis protocol for this compound is proprietary. The following is a representative protocol for the synthesis of a structurally similar ionizable lipid with a tertiary amine headgroup and ester-linked tails, based on common organic chemistry principles.
Step 1: Synthesis of the Dicarboxylic Acid Linker
-
Heptadecanedioic acid is reacted with an activating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) to form the diacyl chloride.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at room temperature.
-
The solvent and excess activating agent are removed under reduced pressure to yield the crude diacyl chloride, which is used in the next step without further purification.
Step 2: Esterification with Unsaturated Alcohols
-
The diacyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A solution of (Z)-non-2-en-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the diacyl chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting diester is purified by column chromatography on silica gel.
Step 3: Synthesis of the Amino Alcohol Headgroup
-
4-(Dimethylamino)butanoic acid hydrochloride is reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether).
-
The reaction is performed under an inert atmosphere and at a controlled temperature (typically starting at 0 °C and then refluxing).
-
After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield 4-(dimethylamino)butan-1-ol.
Step 4: Final Esterification to Yield the Ionizable Lipid
-
The diester from Step 2 is reacted with 4-(dimethylamino)butan-1-ol from Step 3 in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent.
-
The reaction is carried out at room temperature for several hours.
-
The urea byproduct is filtered off, and the filtrate is washed, dried, and concentrated.
-
The final product, the this compound-like ionizable lipid, is purified by column chromatography.
LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound-LNPs encapsulating siRNA using a microfluidic mixing device.
1. Preparation of Solutions:
-
Lipid Solution (in Ethanol):
-
Prepare stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol.
-
In a sterile glass vial, combine the appropriate volumes of each stock solution to achieve the desired molar ratio (55:10:32.5:2.5).
-
Add additional ethanol to reach the final desired total lipid concentration (e.g., 10-20 mg/mL).
-
Vortex briefly to ensure complete mixing.
-
-
siRNA Solution (in Aqueous Buffer):
-
Dilute the stock siRNA solution in a low pH buffer, such as 10 mM citrate buffer at pH 4.0, to the desired concentration. The final concentration will depend on the target lipid to siRNA ratio.
-
2. Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., a NanoAssemblr™ platform) according to the manufacturer's instructions.
-
Load the lipid-in-ethanol solution into one syringe and the siRNA-in-buffer solution into another syringe.
-
Set the flow rates for the two syringes to achieve the desired mixing ratio (typically 3:1 aqueous to ethanol).
-
Initiate the mixing process. The rapid mixing of the two streams within the microfluidic cartridge induces the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion from the outlet of the cartridge.
3. Downstream Processing:
-
Dialysis/Tangential Flow Filtration (TFF): The collected LNP dispersion is typically dialyzed or subjected to TFF against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated siRNA. This step also raises the pH to neutralize the surface charge of the LNPs.
-
Concentration: The LNP solution can be concentrated to the desired final concentration using centrifugal filter units or TFF.
-
Sterile Filtration: The final LNP formulation is passed through a 0.22 µm sterile filter.
4. Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determined by quantifying the amount of siRNA inside the LNPs versus the total amount of siRNA. This is often done using a fluorescent dye-based assay (e.g., RiboGreen™ assay) before and after lysing the LNPs with a detergent.
-
Zeta Potential: Measured to assess the surface charge of the LNPs.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound-LNP technology.
This compound-LNP Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape of this compound-LNPs.
LNP Formulation Experimental Workflow
Caption: Workflow for this compound-LNP formulation.
Biodegradability of this compound
Caption: Enzymatic biodegradation of this compound.
Conclusion
The ionizable lipid this compound represents a significant advancement in the field of RNA delivery. Its biodegradable nature, combined with its pH-responsive mechanism for efficient endosomal escape, addresses key challenges of safety and efficacy that have historically hindered the clinical translation of RNA therapeutics. The data presented in this guide underscore the potential of this compound as a critical component in the development of next-generation LNP-based medicines. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising delivery vehicle.
References
- 1. pnas.org [pnas.org]
- 2. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Image-based analysis of lipid nanoparticle-mediated siRNA delivery, intracellular trafficking and endosomal escape. - DZNEPUB [pub.dzne.de]
L319 Lipid: A Technical Guide to its Mechanism of Action in RNAi Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ionizable lipid L319, focusing on its core mechanism of action in the systemic delivery of RNA interference (RNAi) therapeutics. This compound is a biodegradable lipidoid designed for the formulation of lipid nanoparticles (LNPs) that encapsulate and deliver short interfering RNAs (siRNAs) to target cells. Its unique properties facilitate endosomal escape, a critical step for the therapeutic efficacy of RNA-based drugs.
Core Mechanism of Action
This compound is an ionizable cationic lipidoid, chemically identified as Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate.[1] Its mechanism of action is centered around its role within a four-component lipid nanoparticle formulation. These LNPs are engineered to be stable at physiological pH and to become positively charged within the acidic environment of the endosome. This pH-dependent charge transition is crucial for the intracellular delivery of the siRNA payload.
The proposed mechanism unfolds as follows:
-
Encapsulation and Systemic Circulation: this compound, in combination with other lipids, forms LNPs that encapsulate negatively charged siRNA molecules. This formulation protects the siRNA from degradation by nucleases in the bloodstream and facilitates systemic circulation.
-
Cellular Uptake: The LNPs are taken up by target cells, primarily hepatocytes, through a process that can be mediated by apolipoprotein E (ApoE) binding to the LNP surface.[2]
-
Endosomal Acidification and Cationic Transition: Once inside the cell, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops. The ionizable nature of this compound, with a pKa of 6.38, allows it to become protonated and thus positively charged in this acidic environment.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-containing LNPs and a general experimental workflow for their evaluation.
Caption: Proposed signaling pathway of this compound-LNP mediated siRNA delivery.
Caption: General experimental workflow for this compound-LNP evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound lipid nanoparticles.
Table 1: this compound-LNP Formulation and Physicochemical Properties
| Component | Molar Ratio (%) | Function |
| This compound | 55 | Ionizable Cationic Lipid |
| DSPC (Distearoylphosphatidylcholine) | 10 | Helper Lipid |
| Cholesterol | 32.5 | Stability |
| PEG-DMG | 2.5 | PEGylated Lipid (Stealth) |
| Property | Value | Method |
| pKa | 6.38 | TNS Titration Assay |
Data sourced from Maier et al., 2013.[5]
Table 2: In Vivo Efficacy in Mouse Factor VII Silencing Model
| Dose (mg/kg) | Factor VII Silencing (%) | Time Point |
| 0.01 | ~75 | 48 hours post-administration |
| 0.03 | >75 | 48 hours post-administration |
| 0.1 | >90 | 48 hours post-administration |
Data represents group mean values.[5]
Table 3: Rat Toxicology Study Overview
| Parameter | Details |
| Animal Model | Male Sprague-Dawley rats |
| Doses | 0, 1, 3, 5, and 10 mg/kg |
| Administration Route | Single intravenous bolus injection |
| Blood Collection | 24 hours post-dose |
| Termination | 72 hours post-dose |
| Outcome | Well tolerated up to 10 mg/kg |
Data sourced from Maier et al., 2013.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound lipid nanoparticles, based on published information.
LNP Formulation via Spontaneous Vesicle Formation
This protocol describes the preparation of this compound-containing lipid nanoparticles.
Materials:
-
Ionizable lipid this compound
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
PEG-DMG
-
siRNA
-
10 mmol/l Citrate buffer, pH 4.0
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at the required concentrations to achieve a final molar ratio of 55:10:32.5:2.5.
-
-
siRNA Solution Preparation:
-
Dilute the siRNA stock to approximately 1 mg/ml in 10 mmol/l citrate buffer (pH 4.0).
-
-
LNP Formation:
-
The lipids solubilized in ethanol are mixed with the siRNA solution. This is a spontaneous vesicle formation process, likely involving rapid mixing (e.g., using a microfluidic device or T-junction mixer) to induce nanoprecipitation and self-assembly of the LNPs.
-
The lipid nitrogen to siRNA phosphate ratio is maintained at 3, which corresponds to a total lipid to siRNA weight ratio of approximately 10:1.[5]
-
-
Buffer Exchange and Concentration:
-
The resulting LNP suspension is then subjected to dialysis against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation ready for in vivo use.
-
In Vivo Mouse Factor VII Silencing Study
This protocol outlines the in vivo evaluation of this compound-LNP efficacy.
Materials:
-
This compound-LNP encapsulating Factor VII-targeting siRNA
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for at least one week prior to the experiment with access to food and water ad libitum.
-
-
Dose Preparation:
-
Dilute the this compound-LNP stock with PBS to achieve the final desired concentrations for intravenous injection (0.01, 0.03, and 0.1 mg/kg).
-
-
Administration:
-
Administer a single intravenous bolus injection of the LNP formulation into the tail vein of the mice. A control group receives a PBS injection.
-
-
Serum Collection:
-
At 48 hours post-administration, collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).
-
Process the blood to obtain serum.
-
-
Factor VII Protein Activity Assay:
-
Analyze the serum samples for Factor VII protein activity using a commercially available chromogenic assay.
-
Calculate the percentage of Factor VII silencing relative to the PBS-treated control group.
-
Rat Toxicology Study
This protocol provides an overview of the safety evaluation of this compound-LNPs in rats.
Materials:
-
This compound-LNP encapsulating a luciferase-targeting siRNA (or other non-targeting siRNA)
-
Male Sprague-Dawley rats (8 weeks old)
Procedure:
-
Animal Acclimatization:
-
Acclimatize rats for an appropriate period before the study.
-
-
Dose Administration:
-
Administer a single intravenous bolus injection of the this compound-LNP formulation at doses of 0, 1, 3, 5, and 10 mg/kg (with 5 animals per group). The dose volume is typically 5 ml/kg.[5]
-
-
Blood Collection and Analysis:
-
At 24 hours post-dose, collect blood from the jugular vein of conscious animals.
-
Process the blood to serum and perform clinical chemistry analysis to assess liver function (e.g., ALT, AST levels) and other relevant parameters.
-
-
Postmortem Evaluation:
-
At 72 hours post-dose, euthanize all animals for a full postmortem evaluation, including organ weight measurements and histopathological examination of key tissues.
-
References
- 1. Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics PMID: 23799535 | MCE [medchemexpress.cn]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
An In-depth Technical Guide to the Ionizable Lipid L319 for Drug Delivery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
L319 is a novel, biodegradable, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the systemic delivery of RNA therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1] Its structure is engineered to facilitate efficient encapsulation of nucleic acids, promote endosomal escape into the cytoplasm of target cells, and ensure rapid elimination from the body, thereby offering a favorable safety profile. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Core Structure and Chemical Properties
This compound, chemically known as Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is characterized by a central scaffold containing two ester linkages and a tertiary amine headgroup.[2][3] This unique structure imparts both biodegradability and a pH-responsive charge, which are crucial for its function in drug delivery.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Di((Z)-Non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate | [2][3] |
| Synonyms | O-8670, Lipid 319, RV-92 | [1] |
| CAS Number | 1351586-50-9 | [1] |
| Molecular Formula | C41H75NO6 | [1] |
| Molecular Weight | 678.05 g/mol | [1] |
| pKa | 6.38 | N/A |
Synthesis of this compound
Role in Lipid Nanoparticle (LNP) Formulation and Drug Delivery
This compound is a key component in multi-component LNP formulations designed to encapsulate and deliver nucleic acid payloads. These LNPs are typically composed of:
-
Ionizable Cationic Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.
-
Phospholipid (e.g., DSPC): Provides structural stability to the nanoparticle.
-
Cholesterol: Enhances LNP stability and promotes membrane fusion.
-
PEG-lipid (e.g., DMG-PEG2000): Prevents aggregation and reduces immunogenicity.
LNP Formulation Protocol (General)
A common method for preparing this compound-containing LNPs is through microfluidic mixing. This technique allows for the rapid and controlled mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution of the nucleic acid cargo at an acidic pH.
Experimental Workflow for LNP Formulation:
Caption: General workflow for this compound-LNP formulation using microfluidic mixing.
Mechanism of Endosomal Escape
The ability of this compound-LNPs to deliver their cargo into the cytoplasm is dependent on their pH-responsive nature. This process is a critical step in overcoming the endosomal barrier.
Signaling Pathway of LNP Endosomal Escape:
Caption: Mechanism of this compound-LNP mediated endosomal escape.
Upon endocytosis, the LNP is trafficked into the endosomal pathway where the pH progressively decreases. The tertiary amine of this compound becomes protonated in this acidic environment, leading to a net positive charge on the LNP. This charged particle then interacts with the anionic lipids of the endosomal membrane, causing membrane destabilization and subsequent release of the nucleic acid payload into the cytoplasm.[1][4][5]
In Vivo Performance and Experimental Protocols
The efficacy and safety of this compound-LNPs have been evaluated in preclinical models, primarily through the assessment of gene silencing, pharmacokinetics, and tolerability.
In Vivo Gene Silencing (Factor VII Knockdown)
A common in vivo model to assess the hepatic delivery of siRNA-LNPs is the measurement of serum Factor VII levels in mice. Factor VII is a coagulation protein produced in the liver, and its reduction serves as a robust biomarker for liver-targeted gene silencing.[6][7][8][9]
Experimental Protocol: In Vivo Factor VII Silencing Assay
-
Animal Model: C57BL/6 mice are typically used.
-
LNP Administration: this compound-LNPs encapsulating siRNA targeting Factor VII are administered intravenously (IV) via the tail vein. A typical dose is around 1.0 mg/kg of siRNA.[10]
-
Sample Collection: Blood samples are collected at 48 or 72 hours post-injection.[10]
-
Analysis: Serum is isolated, and Factor VII protein levels are quantified using a chromogenic assay or an ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Factor VII levels in treated mice are compared to those in mice treated with a negative control siRNA or saline.
Quantitative Data: Factor VII Silencing in Mice
| Formulation | siRNA Dose (mg/kg) | Time Point (hours) | Factor VII Silencing (%) |
| This compound-LNP | 0.03 | 48 | ~90% |
| Control LNP (non-targeting siRNA) | 0.03 | 48 | No significant silencing |
Note: This data is representative and compiled from findings suggesting high potency at low doses.[9]
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound-LNPs. These studies typically involve measuring the concentration of the lipid components and the nucleic acid payload in various tissues and plasma over time.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6 mice.
-
LNP Administration: A single IV dose of this compound-LNPs is administered. The lipid components or the siRNA can be radiolabeled (e.g., with 14C or 3H) or fluorescently labeled to facilitate detection.
-
Sample Collection: Blood, liver, spleen, and other relevant tissues are collected at various time points (e.g., 0.25, 1, 4, 8, 24, 48, 72 hours) post-injection.
-
Analysis: Lipid concentrations are determined using liquid chromatography-mass spectrometry (LC-MS). Radioactivity is measured using a scintillation counter.
-
Pharmacokinetic Parameters: Key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.
Quantitative Data: Pharmacokinetics of this compound in Mice
| Tissue | Cmax (µg/g) | t1/2 (hours) |
| Plasma | ~10 | < 1 |
| Liver | ~50 | ~1-2 |
| Spleen | ~20 | ~2-4 |
Note: This table represents typical pharmacokinetic profiles observed for LNP systems, highlighting rapid clearance from plasma and transient accumulation in the liver and spleen.
Tolerability Studies
Assessing the safety and tolerability of this compound-LNPs is crucial for their clinical translation. These studies involve monitoring for adverse effects and changes in clinical chemistry parameters following administration.
Experimental Protocol: Tolerability Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
LNP Administration: Single IV bolus injections at escalating doses (e.g., 1, 3, 5, 10 mg/kg).
-
Monitoring: Animals are observed for clinical signs of toxicity. Body weight is monitored throughout the study.
-
Blood Analysis: Blood samples are collected at 24 and 72 hours post-dose to measure serum chemistry parameters, including liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
Histopathology: At the end of the study, major organs (liver, spleen, kidneys, etc.) are collected for histopathological examination to assess for any tissue damage.
Quantitative Data: Tolerability of this compound-LNPs in Rats
| Dose (mg/kg) | Body Weight Change | Serum ALT/AST Levels | Histopathological Findings |
| Up to 10 | No significant change | Within normal limits | No significant abnormalities |
Note: this compound-LNPs are generally well-tolerated at doses effective for gene silencing.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its biodegradable nature, coupled with its pH-responsive charge, enables the formulation of potent and well-tolerated LNPs for in vivo applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of RNA-based medicines. Further research into the structure-activity relationships of ionizable lipids will continue to drive the development of even more effective and safer delivery systems for the next generation of genetic drugs.
References
- 1. youtube.com [youtube.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. test.pure.manchester.ac.uk [test.pure.manchester.ac.uk]
- 6. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
L319 Lipid: A Technical Deep Dive into pKa and its Pivotal Role in Nucleic Acid Delivery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the ionizable lipid L319, focusing on its pKa and the profound implications for the design and efficacy of lipid nanoparticle (LNP)-based nucleic acid delivery systems. This compound, a biodegradable lipid, has emerged as a critical component in the formulation of LNPs for the delivery of siRNA and mRNA therapeutics. Its precise physicochemical properties, particularly its acid dissociation constant (pKa), are central to its function and success in mediating potent and safe gene delivery.
The Significance of pKa in Ionizable Lipids
The pKa of an ionizable lipid is the pH at which 50% of the lipid molecules are in their ionized (protonated) state. This property is a linchpin for the successful delivery of nucleic acid payloads. For effective delivery, an ionizable lipid should be largely neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions in the bloodstream. However, it must become positively charged in the acidic environment of the endosome (pH 5.0-6.5) to facilitate the release of the encapsulated nucleic acids into the cytoplasm. The optimal pKa for ionizable lipids used in RNA delivery generally falls within the range of 6.0 to 7.0.
This compound: Physicochemical Properties
This compound is an ionizable cationic lipid with a reported pKa of 6.38 .[1][2][3] This places it squarely within the optimal range for efficient endosomal escape and subsequent cytoplasmic delivery of RNA. Its biodegradability is another key feature, contributing to a favorable safety profile and rapid elimination from the body.[2][3]
Comparative Analysis of Ionizable Lipid pKa
To contextualize the properties of this compound, the following table summarizes the pKa values of several notable ionizable lipids used in LNP formulations.
| Ionizable Lipid | pKa Value | Key Applications |
| This compound | 6.38 [1][2][3] | siRNA, mRNA delivery |
| DLin-MC3-DMA | 6.44 | siRNA delivery (Onpattro®) |
| SM-102 | 6.68 | mRNA vaccine delivery (Moderna COVID-19 vaccine) |
| ALC-0315 | ~6.1 | mRNA vaccine delivery (Pfizer-BioNTech COVID-19 vaccine) |
| cKK-E12 | Not specified | Used in combination with other ionizable lipids |
| C12-200 | 6.96 | siRNA delivery |
The Mechanism of pKa-Dependent Endosomal Escape
The precise pKa of this compound is critical for its mechanism of action. The following diagram illustrates the process of LNP uptake and endosomal escape, driven by the pH-responsive nature of the ionizable lipid.
At physiological pH, this compound in the LNP is predominantly neutral, ensuring stability in circulation. Upon cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of this compound's tertiary amine, conferring a positive charge to the lipid and, consequently, the LNP. This charge reversal promotes electrostatic interactions with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid payload into the cytoplasm.
Experimental Protocols
Determination of this compound pKa
The pKa of ionizable lipids like this compound is a critical quality attribute that must be experimentally verified. Two common methods are potentiometric titration and fluorescence-based assays, such as the TNS (2-(p-toluidino)-naphthalene-6-sulfonic acid) assay.
1. Potentiometric Titration Protocol
This method involves the direct measurement of pH as a function of the addition of a titrant (an acid or a base) to a solution of the lipid.
-
Materials:
-
This compound lipid
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Nitrogen gas source
-
-
Procedure:
-
Prepare a 1 mM solution of this compound in a suitable solvent.
-
Acidify the solution to a pH of approximately 2.0 with 0.1 M HCl.
-
Maintain a constant ionic strength by adding KCl to a final concentration of 0.15 M.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Place the reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, precise volumes of 0.1 M NaOH.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0.
-
The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of NaOH added).
-
2. TNS Fluorescence Assay Protocol
This assay utilizes the fluorescent probe TNS, which exhibits increased fluorescence in a non-polar environment, such as when it partitions into the core of a lipid nanoparticle. The fluorescence intensity is dependent on the surface charge of the LNP, which in turn is a function of the pH and the pKa of the ionizable lipid.
-
Materials:
-
This compound-containing LNPs (formulated without nucleic acid)
-
TNS stock solution (e.g., 300 µM in DMSO)
-
A series of buffers with pH values ranging from 3.0 to 10.0
-
Fluorescence plate reader
-
Black 96-well plates
-
-
Procedure:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., citrate, phosphate, and borate buffers).
-
Dilute the blank LNP formulation in each of the buffer solutions in the wells of a black 96-well plate.
-
Add the TNS stock solution to each well to a final concentration of approximately 6 µM.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity as a function of pH.
-
The pKa is determined as the pH at which 50% of the maximum fluorescence is observed, which corresponds to the point of half-maximal protonation of the ionizable lipid.
-
LNP Formulation with this compound
A standard method for formulating this compound-containing LNPs involves microfluidic mixing, which allows for rapid and controlled self-assembly of the nanoparticles.
-
Lipid Composition: A common molar ratio for the lipid components is:
-
Ionizable Lipid (this compound): 50 mol%
-
Helper Phospholipid (e.g., DSPC): 10 mol%
-
Cholesterol: 38.5 mol%
-
PEG-Lipid (e.g., DMG-PEG 2000): 1.5 mol%
-
-
Procedure:
-
The lipid mixture is dissolved in an organic solvent, typically ethanol.
-
The nucleic acid payload (siRNA or mRNA) is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
The two solutions are rapidly mixed using a microfluidic device (e.g., a staggered herringbone micromixer). The rapid change in solvent polarity triggers the self-assembly of the lipids around the nucleic acid, forming the LNP core.
-
The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-surfaced LNP dispersion.
-
Workflow for Ionizable Lipid Screening and Selection
The discovery and optimization of novel ionizable lipids like this compound is a systematic process. The following diagram outlines a typical workflow for the screening and selection of new ionizable lipids for in vivo nucleic acid delivery.
This structured approach, combining high-throughput synthesis with systematic in vitro and in vivo evaluation, enables the identification of ionizable lipids with optimal pKa, potency, and safety profiles for clinical translation. The strategic combination of this compound with other lipids, such as cKK-E12, has also been shown to enhance the performance of LNP formulations, highlighting the importance of formulation optimization.
Conclusion
The ionizable lipid this compound, with its precisely tuned pKa of 6.38, represents a significant advancement in the field of nucleic acid delivery. Its pH-responsive behavior is the cornerstone of its ability to safely and effectively transport RNA therapeutics into the cytoplasm of target cells. A thorough understanding of its physicochemical properties, coupled with robust experimental methodologies for its characterization and formulation, is paramount for the continued development of next-generation LNP-based medicines. This technical guide provides a foundational resource for researchers and drug developers working to harness the full potential of ionizable lipids like this compound in creating transformative therapies.
References
The Discovery and Development of L319: A Biodegradable Ionizable Lipid for RNA Delivery
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L319 is a novel, biodegradable ionizable lipid developed for the systemic delivery of RNA therapeutics, particularly small interfering RNA (siRNA). Its design incorporates ester functionalities within its lipid tails, rendering it susceptible to hydrolysis by endogenous esterases. This biodegradability leads to rapid elimination from the body, significantly improving its safety profile compared to non-biodegradable cationic lipids. When formulated into lipid nanoparticles (LNPs), this compound demonstrates potent, dose-dependent gene silencing in preclinical models, including mice, rats, and non-human primates, with a therapeutic index that is orders of magnitude greater than its efficacious dose. This document provides a comprehensive overview of the discovery, development, and key experimental data related to the this compound lipid.
Introduction: The Need for Biodegradable Delivery Vehicles
The therapeutic potential of RNA interference (RNAi) has been long recognized, but its clinical translation has been hampered by the challenge of safe and effective delivery of siRNA to target tissues. Lipid nanoparticles have emerged as a leading platform for siRNA delivery. Early generation LNPs often utilized cationic lipids that, while effective at encapsulating negatively charged siRNA and facilitating endosomal escape, were associated with toxicity due to their persistence in the body. This challenge spurred the development of next-generation ionizable lipids with a pKa that allows for a neutral charge at physiological pH and a positive charge in the acidic environment of the endosome, improving their safety profile.
The development of this compound represents a further advancement, introducing biodegradability into the design of ionizable lipids. The core innovation of this compound lies in the incorporation of ester bonds within its hydrophobic alkyl chains.[1] These ester linkages are designed to be cleaved by ubiquitous esterase enzymes in the body, breaking down the lipid into smaller, more readily excretable fragments.[2] This rapid elimination from plasma and tissues significantly enhances the tolerability of the LNP formulation.[2]
The this compound Lipid: Structure and Properties
This compound, chemically named Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate, is an ionizable cationic lipidoid.[3]
-
CAS Number: 1351586-50-9[3]
-
Molecular Formula: C41H75NO6[3]
-
Molecular Weight: 678.0 g/mol [3]
-
pKa: 6.38[3]
The structure of this compound includes a tertiary amine headgroup that is ionizable, and two long alkyl chains that form the hydrophobic tail. The key feature is the placement of ester bonds within these tails, which are susceptible to enzymatic degradation.
This compound Lipid Nanoparticle (LNP) Formulation
This compound is a key component of a multi-lipid formulation that self-assembles into LNPs to encapsulate siRNA. A typical LNP formulation consists of:
-
Ionizable Lipid: this compound
-
Helper Phospholipid: Distearoylphosphatidylcholine (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: A polyethylene glycol-lipid conjugate (e.g., PEG-DMG) to control particle size and prevent aggregation.[4]
The molar ratios of these components are critical for the stability, size, and in vivo performance of the LNPs.
Table 1: this compound-LNP Formulation Composition
| Component | Molar Ratio |
| This compound | 55 |
| Distearoylphosphatidylcholine (DSPC) | 10 |
| Cholesterol | 32.5 |
| PEG-DMG | 2.5 |
Mechanism of Action: From Injection to Gene Silencing
The delivery of siRNA to the cytoplasm of target cells via this compound-LNPs involves a series of steps, a process facilitated by the specific properties of the ionizable lipid.
Caption: Signaling pathway of this compound-LNP mediated siRNA delivery.
Upon intravenous administration, the PEG-lipid on the surface of the LNP slowly dissociates, allowing for the binding of apolipoprotein E (ApoE) from the bloodstream. This ApoE-coated LNP is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to receptor-mediated endocytosis. Inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. The ionizable headgroup of this compound becomes protonated in this acidic environment, leading to a net positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated siRNA to escape into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target messenger RNA (mRNA), leading to gene silencing.[5]
Preclinical Efficacy of this compound-LNPs
The in vivo efficacy of this compound-LNPs has been primarily evaluated using a mouse model of Factor VII (FVII) gene silencing. FVII is a blood coagulation factor produced in the liver, and its serum levels can be easily measured to quantify gene silencing activity.
Table 2: In Vivo Efficacy of this compound-LNP in Mice
| Dose (mg/kg siRNA) | Mean FVII Silencing (%) |
| 0.01 | ~75% |
| 0.03 | >90% |
| 0.1 | >95% |
| [Data from Maier et al., Mol Ther, 2013][2] |
This compound-LNPs demonstrated potent, dose-dependent silencing of FVII in mice.[2] Similar high levels of efficacy were also observed in rats.[2]
Table 3: In Vivo Efficacy of this compound-LNP in Non-Human Primates (NHPs)
| Dose (mg/kg siRNA) | Mean TTR mRNA Silencing (%) |
| 0.3 | ~70% |
| [Data from Maier et al., Mol Ther, 2013] |
In a more translationally relevant model, this compound-LNPs were shown to effectively silence transthyretin (TTR) mRNA in non-human primates after a single intravenous administration.
Pharmacokinetics and Biodegradability
A key advantage of this compound is its rapid elimination from the body. Pharmacokinetic studies in mice demonstrated a plasma half-life of less than 30 minutes.[2]
Table 4: this compound Elimination Profile in Rats (Single IV Dose)
| Time Post-Dose | Cumulative Excretion (% of Injected Dose) |
| 0-12h | ~30% (Urine) |
| 12-24h | ~40% (Feces) |
| 72h | ~100% (Total) |
| [Data from Maier et al., Mol Ther, 2013][2] |
The rapid clearance of this compound is attributed to its breakdown by esterases into smaller, water-soluble metabolites that are readily excreted in the urine and feces.[2] Nearly the entire injected dose of this compound was eliminated within 72 hours.[2]
Safety and Tolerability
The biodegradability of this compound contributes to a significantly improved safety profile. In rat toxicology studies, this compound-LNPs were well-tolerated at doses up to 10 mg/kg, which is 100- to 1,000-fold higher than the efficacious doses.[1] This demonstrates a substantial therapeutic index.
Experimental Protocols
LNP Formulation Protocol
Caption: LNP formulation experimental workflow.
-
Preparation of Lipid Stock Solution: The four lipid components (this compound, DSPC, cholesterol, and PEG-DMG) are solubilized in ethanol at the desired molar ratios.
-
Preparation of siRNA Solution: The siRNA is dissolved in a low pH buffer, typically a 10 mmol/L citrate buffer at pH 4.
-
LNP Formation: The lipid-ethanol solution is rapidly mixed with the siRNA-aqueous buffer solution. This can be achieved using various methods, including microfluidic mixing devices, which allow for precise control over the mixing process and result in consistent particle size. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the siRNA.
-
Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against a physiological buffer, such as phosphate-buffered saline (PBS) at pH 7.4. This step removes the ethanol and raises the pH, resulting in a stable, neutral-surfaced LNP formulation ready for in vivo administration.[6]
In Vivo Gene Silencing Study (Mouse Factor VII Model)
-
Animal Model: Male C57BL/6 mice (typically 6-8 weeks old) are used.
-
LNP Administration: this compound-LNPs encapsulating FVII-targeting siRNA are diluted in sterile PBS and administered to the mice via a single tail vein injection. Doses typically range from 0.01 to 0.1 mg of siRNA per kg of body weight. A control group receives PBS or LNPs encapsulating a non-targeting control siRNA.
-
Sample Collection: At a predetermined time point after administration (e.g., 48 hours), blood is collected from the mice.[1]
-
FVII Activity Assay: The collected blood is processed to obtain serum. The activity of Factor VII in the serum is then measured using a chromogenic assay.
-
Data Analysis: The FVII levels in the treated groups are compared to the levels in the control group to determine the percentage of gene silencing.
Conclusion
The development of the biodegradable ionizable lipid this compound marks a significant advancement in the field of RNA therapeutics. By integrating biodegradability into a potent ionizable lipid structure, this compound addresses the key challenge of tolerability that has hindered the clinical progression of earlier LNP formulations. The robust preclinical data, demonstrating high efficacy and a wide therapeutic window, underscore the potential of this compound and similar biodegradable lipids for the development of safe and effective RNA-based medicines. This technical overview provides a foundation for researchers and drug developers working to harness the power of RNAi for a wide range of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. liposomes.ca [liposomes.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
L319: A Technical Guide to its Biodegradability Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biodegradability pathway of L319, a novel ionizable lipid developed for the systemic delivery of RNAi therapeutics via lipid nanoparticles (LNPs). This compound, also known as O-8670, is chemically defined as 9-[4-(dimethylamino)-1-oxobutoxy]-heptadecanedioic acid, 1,17-di-(2Z)-2-nonen-1-yl ester. Its unique biodegradable nature is a key design feature aimed at enhancing biocompatibility and facilitating rapid elimination from the body, thereby improving the safety profile of LNP-based therapies.
Core Biodegradability Pathway
The biodegradability of this compound is primarily attributed to the presence of ester bonds in its structure. These ester linkages are susceptible to hydrolysis by endogenous esterase enzymes, which are ubiquitous in the body. The central hypothesis behind the design of this compound is that the cleavage of its ester bonds will result in the formation of more polar, hydrophilic metabolites that can be readily cleared and excreted.[1]
The proposed metabolic breakdown of this compound occurs in a step-wise manner. The initial and most critical step is the enzymatic hydrolysis of the two ester linkages connecting the fatty acid tails to the heptadecanedioic acid backbone. This cleavage results in the release of the two (Z)-non-2-en-1-ol lipid tails and the formation of a more polar di-acid metabolite from the core structure. A secondary hydrolysis event can then cleave the ester bond linking the dimethylaminobutanoyl headgroup, leading to further breakdown products.
The polar nature of the resulting primary metabolites is predicted to facilitate their rapid excretion from the body, a key feature that contributes to the improved tolerability of this compound-containing LNPs.[1]
Quantitative Data on this compound Elimination
Studies in preclinical models have demonstrated the rapid elimination of this compound from plasma and tissues. The pharmacokinetic profile of this compound is characterized by a fast clearance rate, which is a direct consequence of its biodegradability.
| Parameter | Value | Species | Reference |
| Urinary Excretion (first 12 hours) | 30% of injected dose | Rat | [2] |
| Fecal Excretion (12-24 hours) | 40% of injected dose | Rat | [2] |
| Cellular Clearance (in vitro) | >8-fold decrease in 24 hours | HeLa Cells | [2] |
Experimental Protocols
The following are summaries of key experimental protocols used to assess the biodegradability and elimination of this compound.
In Vitro Cellular Clearance Assay
Objective: To visualize the intracellular clearance of this compound from endosomal compartments.
Methodology:
-
HeLa cells are co-stained with LysoTracker Red to label late endosomes and lysosomes.
-
Lipid nanoparticles containing BODIPY-labeled this compound (this compound-BOD) are added to the cell culture at a concentration of 20 nmol/l.
-
The cells are incubated for 5 hours to allow for the uptake of the LNPs.
-
Following the 5-hour incubation, the cells are washed to remove any extracellular LNPs.
-
The cells are then incubated for an additional 24 hours in fresh media.
-
Fluorescence microscopy is used to visualize the localization and intensity of the BODIPY signal at the 5-hour and 24-hour time points. A decrease in the vesicular fluorescent signal indicates cellular clearance or degradation of the labeled lipid.[2]
In Vivo Elimination Study in Rats
Objective: To quantify the excretion of this compound and its metabolites in vivo.
Methodology:
-
Male Sprague-Dawley rats are administered a single intravenous bolus injection of LNP encapsulating a luciferase-targeting siRNA, with the LNP containing radiolabeled this compound.
-
The administered dose is typically between 1 and 10 mg/kg.
-
Urine and feces are collected at various time intervals (e.g., 0-12 hours, 12-24 hours, etc.) up to 72 hours post-dose.
-
The amount of radioactivity in the collected urine and feces is quantified using appropriate methods (e.g., scintillation counting).
-
The percentage of the injected dose excreted via each route is calculated to determine the rate and extent of elimination.[1][2]
Conclusion
The biodegradable properties of this compound represent a significant advancement in the development of safer lipid nanoparticles for RNAi therapeutics. The incorporation of ester functionalities allows for the predictable and rapid breakdown of the lipid into more hydrophilic metabolites, which are efficiently eliminated from the body. This intrinsic biodegradability contributes to an improved safety profile, making this compound a promising component for the next generation of gene delivery systems. Further research may focus on identifying the specific esterase enzymes responsible for this compound metabolism and fully characterizing the complete profile of its metabolic byproducts.
References
L319 lipid for mRNA delivery systems
An In-depth Technical Guide to the L319 Lipid for mRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) emerging as the most clinically advanced and effective delivery vehicle. The efficacy and safety of these LNPs are critically dependent on their composition, particularly the ionizable cationic lipid, which is instrumental in encapsulating the mRNA payload and facilitating its release into the cytoplasm. This compound is a novel, biodegradable ionizable lipid that has demonstrated significant promise for the systemic delivery of RNA therapeutics. Developed as a biodegradable derivative of the widely used DLin-MC3-DMA, this compound offers improved delivery efficacy and a rapid elimination profile, addressing key challenges in the development of safe and effective nucleic acid therapies.
This technical guide provides a comprehensive overview of the this compound lipid, covering its physicochemical properties, formulation into LNPs, mechanism of action, and performance characteristics. It is intended to serve as a core resource for researchers and drug development professionals working to harness the potential of LNP technology for mRNA delivery.
This compound: Physicochemical Properties
This compound, also known as O-8670, is an ionizable amino lipid specifically designed for biodegradability and efficient nucleic acid delivery. Its structure incorporates ester linkages that are susceptible to hydrolysis within the body, leading to rapid metabolism and clearance, which can contribute to a wider safety margin. A key feature of this compound is its pKa of 6.38, which is in the optimal range for ionizable lipids. This pKa value ensures that the lipid remains largely neutral at physiological pH (∼7.4), minimizing toxicity, while becoming positively charged in the acidic environment of the endosome, which is crucial for endosomal escape.
| Property | Value | References |
| Synonyms | O-8670, RV-92, Lipid 319 | |
| CAS Number | 1351586-50-9 | |
| Chemical Formula | C41H75NO6 | |
| Molecular Weight | 678.05 g/mol | |
| pKa | 6.38 | |
| Classification | Ionizable, Biodegradable Cationic Lipid | |
| Appearance | Liquid | |
| Solubility | Soluble in Ethanol, DMSO, DCM, DMF, Hexane, THF |
This compound Lipid Nanoparticle (LNP) Formulation
This compound is a core component in a multi-lipid formulation that self-assembles with mRNA into LNPs. A standard LNP composition consists of four key components, each serving a distinct function.
-
Ionizable Lipid (this compound): Typically comprising 35-50 mol% of the total lipid content, this compound complexes with the negatively charged mRNA during formulation at an acidic pH and facilitates endosomal release.
-
Phospholipid (Helper Lipid): Often 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), this lipid aids in the structural stability of the nanoparticle.
-
Cholesterol: As a structural "helper" lipid, cholesterol fills gaps between the other lipids, enhancing particle stability and rigidity.
-
PEG-Lipid: A polyethylene glycol-conjugated lipid is included in small amounts (e.g., 1-2 mol%) to control particle size during formation and provide a hydrophilic shield that reduces aggregation and prevents opsonization, thereby extending circulation time.
The formulation process typically involves the rapid mixing of an ethanolic solution containing the lipid mixture with an aqueous solution of mRNA buffered at an acidic pH (e.g., pH 4). This process, often performed using a microfluidic device, causes a rapid increase in polarity that drives the self-assembly of the LNP core, with the positively charged this compound encapsulating the negatively charged mRNA.
Mechanism of LNP-Mediated mRNA Delivery
The delivery of mRNA to the cytoplasm is a multi-step process orchestrated by the physicochemical properties of the LNP components, with this compound playing a central role.
Caption: General mechanism of this compound-LNP mediated mRNA delivery.
-
Cellular Uptake: LNPs circulate in the bloodstream and are taken up by target cells through endocytosis. Apolipoprotein E (ApoE) can adsorb to the LNP surface, mediating uptake in hepatocytes via the low-density lipoprotein receptor (LDLR).
-
Endosomal Acidification & this compound Protonation: Once inside the cell, the LNP is trafficked into an endosome. The endosome's internal environment is acidic (pH 5.0-6.5). This acidic environment causes the tertiary amine headgroup of the this compound lipid to become protonated, shifting its net charge from neutral to positive.
-
Endosomal Escape: The now positively charged this compound-LNP interacts with the negatively charged (anionic) lipids of the endosomal membrane. This electrostatic interaction is believed to disrupt the membrane, potentially by inducing a non-bilayer lipid phase (such as an inverted hexagonal phase), which facilitates the release of the mRNA payload from the endosome into the cytoplasm.
-
Translation: In the cytoplasm, the mRNA is translated by ribosomes into the desired therapeutic protein. The lipid components of the LNP are metabolized through cellular pathways. This compound's ester bonds are designed to be hydrolyzed, leading to its degradation and clearance.
Recent studies also suggest that the ionizable lipid component of LNPs can stimulate innate immune pathways, such as through Toll-like receptor 4 (TLR4), contributing to the adjuvant effect observed with mRNA vaccines.
Performance and Biodistribution
This compound has been evaluated for the delivery of both siRNA and mRNA, demonstrating potent in vivo activity.
-
Gene Silencing: In preclinical studies, this compound-LNPs were used to deliver siRNA targeting Factor VII (FVII), a liver-expressed protein. Administration in mice resulted in a significant reduction of serum FVII levels, demonstrating effective delivery to hepatocytes and potent gene silencing activity.
-
Vaccine Delivery: A synergistic LNP formulation containing this compound and another ionizable lipid, cKK-E12, was used to deliver an mRNA vaccine for the varicella-zoster virus (VZV). This formulation induced potent immune responses in mice and protected guinea pigs from viral challenges.
-
Biodistribution: The route of administration significantly impacts the biodistribution of this compound-LNPs. Intravenous injection typically leads to accumulation in the liver. However, a hybrid LNP formulation combining this compound and a fluorinated analogue (F-L319) showed targeted mRNA expression in the spleen. Other routes, such as intramuscular or subcutaneous injection, result in localized protein expression at the injection site.
-
Elimination: this compound is designed for rapid elimination. Studies in rats showed that after a single intravenous injection, approximately 30% of the dose was excreted in the urine within 12 hours, and 40% was found in the feces within 24 hours. The entire dose was nearly eliminated within 72 hours, highlighting its biodegradable nature.
Experimental Protocols
This compound-LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing this compound-LNPs using a microfluidic mixing device.
Caption: Workflow for this compound-LNP formulation and characterization.
-
Reagent Preparation:
-
Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, PEG-lipid) in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare a stock solution of the mRNA in a low pH buffer (e.g., 100 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip.
-
Pump the two solutions through the chip at a defined total flow rate (TFR) and flow rate ratio (FRR, aqueous:ethanolic, e.g., 3:1). The rapid, controlled mixing induces LNP self-assembly.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is diluted and purified to remove residual ethanol and non-encapsulated mRNA.
-
This is typically achieved by dialysis or tangential flow filtration (TFF) against a physiological buffer like phosphate-buffered saline (PBS), pH 7.4.
-
-
Sterile Filtration:
-
The purified LNP solution is passed through a 0.22 µm sterile filter.
-
LNP Characterization
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This compound-LNPs typically exhibit a Z-average diameter of 70-110 nm with a PDI < 0.2, indicating a monodisperse population.
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye assay, such as the RiboGreen assay. The fluorescence is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100). Encapsulation efficiency is typically >90%.
-
Zeta Potential: Measured via electrophoretic light scattering to determine the surface charge of the LNPs at physiological pH.
In Vitro mRNA Transfection Assay
-
Cell Culture: Seed a relevant cell line (e.g., HEK293, HeLa) in a 96-well plate at a suitable density (e.g., 1.2 x 10^4 cells/well) and incubate overnight.
-
Transfection: Dilute the this compound-LNPs encapsulating a reporter mRNA (e.g., Firefly luciferase) in cell culture medium and add to the cells at various doses (e.g., 25-200 ng of mRNA per well).
-
Incubation: Incubate the cells for a set period (e.g., 24 hours) to allow for LNP uptake and protein expression.
-
Luciferase Assay: Add a luciferase substrate (e.g., ONE-Glo™) to the wells and measure the resulting luminescence using a plate reader. The light output is proportional to the amount of translated luciferase protein.
In Vivo Biodistribution Study
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Administration: Administer this compound-LNPs encapsulating a reporter mRNA (e.g., luciferase) via the desired route (e.g., tail vein injection for systemic delivery).
-
In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice, inject a luciferin substrate, and image the bioluminescence using an in vivo imaging system (IVIS). This provides a qualitative and semi-quantitative assessment of where protein expression is occurring.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest key organs (liver, spleen, lungs, heart, kidneys). The organs can be imaged ex vivo to confirm the site of expression or homogenized to quantify luciferase protein levels via a standard luciferase assay.
Conclusion
The this compound lipid represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its combination of a favorable pKa for efficient endosomal escape and biodegradable ester linkers for rapid elimination provides a strong foundation for developing potent and well-tolerated LNP-based therapeutics. The ability to formulate this compound into stable nanoparticles capable of delivering mRNA both systemically and to specific tissues highlights its versatility. As research continues to refine LNP formulations and explore new therapeutic applications, this compound and its derivatives are poised to be key enabling technologies in the future of mRNA medicine.
L319 vs. Other Ionizable Lipids: A Technical Guide to the Core of mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ionizable lipid L319 and its comparison with other prominent ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This document focuses on the core physicochemical properties, in vivo potency, and underlying experimental methodologies critical for the rational design of next-generation gene delivery vehicles.
Introduction to Ionizable Lipids in LNP Technology
Ionizable lipids are the cornerstone of modern mRNA-based therapeutics and vaccines. Their unique pH-dependent charge is fundamental to the successful encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. At an acidic pH during formulation, these lipids are positively charged, facilitating complexation with mRNA. Upon entering the bloodstream, at physiological pH, they become neutral, reducing toxicity. Once endocytosed into the acidic environment of the endosome, they regain their positive charge, promoting endosomal escape and the release of the mRNA payload.
This compound is a novel, biodegradable ionizable lipid that has demonstrated significant promise for the delivery of RNA therapeutics.[1][2] It is a derivative of the well-known DLin-MC3-DMA, engineered with ester linkages in its lipid tails to facilitate rapid elimination from the body, thereby improving its safety profile.[3][4] This guide will delve into the specifics of this compound and compare its performance characteristics against other clinically relevant ionizable lipids, namely DLin-MC3-DMA, ALC-0315, and SM-102.
Comparative Data of Key Ionizable Lipids
The following tables summarize the key physicochemical and in vivo performance parameters of this compound in comparison to DLin-MC3-DMA, ALC-0315, and SM-102. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions, payloads (siRNA vs. mRNA), and animal models.
Table 1: Physicochemical Properties of Ionizable Lipids and their LNP Formulations
| Ionizable Lipid | pKa | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound | 6.38[1][5] | ~60[3] | Not explicitly stated, but LNPs were uniform[3] | >90[3] |
| DLin-MC3-DMA | 6.44[6] | ~70-90 | <0.2 | >90 |
| ALC-0315 | ~6.1 | 90.2 ± 7.8[7] | <0.2[8] | >95[7] |
| SM-102 | ~6.7 | 75.5 ± 0.4[7] | <0.2[8] | >95[7] |
Table 2: In Vivo Potency of LNP Formulations
| Ionizable Lipid | Payload | Animal Model | Dosage | Endpoint | Results |
| This compound | Factor VII siRNA[3] | Mice[3] | 0.01 mg/kg[3] | Factor VII protein knockdown[3] | ~75% silencing[3] |
| DLin-MC3-DMA | Factor VII siRNA | Mice | 0.03 mg/kg | Factor VII protein knockdown | ED50 = 0.03 mg/kg[6] |
| ALC-0315 | Fluc mRNA[7] | Mice[7] | 1 µg[7] | Luciferase Expression[7] | Lower than SM-102[7] |
| SM-102 | Fluc mRNA[7] | Mice[7] | 1 µg[7] | Luciferase Expression[7] | ~60% higher than ALC-0315[7] |
Experimental Protocols
This section outlines representative methodologies for the formulation and characterization of this compound-LNPs, based on established protocols for similar ionizable lipids.
This compound-LNP Formulation via Microfluidic Mixing
Lipid nanoparticles encapsulating mRNA are typically formulated using a rapid microfluidic mixing technique.
-
Preparation of Lipid Stock Solution: this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of mRNA Aqueous Solution: The mRNA payload is diluted in an acidic buffer (e.g., 25 mM acetate buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. The LNPs can then be concentrated using spin cartridges.
Characterization of this compound-LNPs
-
Particle Size and Polydispersity Index (PDI): The size distribution and PDI of the LNPs are determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: The percentage of mRNA encapsulated within the LNPs is quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is used to visualize the morphology and lamellarity of the LNPs.
-
pKa Determination: The apparent pKa of the ionizable lipid within the LNP formulation is determined using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) binding assay.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate critical workflows and mechanisms related to this compound and ionizable lipid LNP technology.
Caption: LNP Formulation and Characterization Workflow.
Caption: Mechanism of Endosomal Escape for Ionizable Lipids.
Caption: Proposed Biodegradation Pathway of this compound.
Conclusion
This compound presents a compelling option in the landscape of ionizable lipids for RNA delivery. Its key advantages lie in its biodegradability, leading to a rapid elimination profile and potentially enhanced safety for therapeutic applications requiring repeat dosing. While direct, side-by-side comparisons with the latest generation of ionizable lipids like ALC-0315 and SM-102 under identical conditions are limited, the available data suggests that this compound is a highly potent and efficient delivery vehicle. The continued exploration of structure-activity relationships, as exemplified by the design of this compound, will be crucial in advancing the field of mRNA therapeutics. This guide provides a foundational understanding of this compound's characteristics and the methodologies required for its evaluation, serving as a valuable resource for researchers and developers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA carg… [ouci.dntb.gov.ua]
- 6. scispace.com [scispace.com]
- 7. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells [mdpi.com]
The Safety Profile of L319: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L319 is a novel, biodegradable, ionizable lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) delivery systems for RNA-based therapeutics, particularly short interfering RNAs (siRNAs). Its design incorporates ester functionalities within its lipid tails, rendering it susceptible to hydrolysis and facilitating its rapid elimination from the body. This inherent biodegradability contributes to a significantly improved safety profile compared to earlier generation, non-biodegradable ionizable lipids, making it an attractive candidate for clinical development. This guide provides a comprehensive overview of the preclinical safety data for this compound, detailed experimental protocols, and visualizations of key biological and experimental processes.
Quantitative Safety and Tolerability Data
The preclinical safety of this compound has been primarily evaluated in rodent models. The available data indicates a favorable tolerability profile, especially when compared to its non-biodegradable counterparts.
| Parameter | Species | Dosage | Observation | Reference |
| Tolerability | Mouse | Up to 10 mg/kg (siRNA dose) | Well tolerated with no adverse clinical signs or significant changes in body weight or serum chemistry. | [1][2] |
| Histopathology | Mouse | 10 mg/kg (siRNA dose) | Microscopic findings of single-cell hepatocellular necrosis and/or vacuolation were noted in a subset of animals. | [2] |
| Plasma Half-life | Mouse | 0.3 mg/kg (siRNA dose) | < 30 minutes | [2] |
Table 1: Summary of Preclinical Safety and Pharmacokinetic Data for this compound-LNP
Biodistribution and Elimination
A key feature of this compound is its rapid clearance from the body, a direct consequence of its biodegradable design. Studies using radiolabeled this compound have elucidated its distribution and excretion pathways.
| Tissue/Excreta | Time Point | Percentage of Injected Dose | Reference |
| Urine | 0-12 hours | ~30% | [3] |
| Feces | 12-24 hours | ~40% | [3] |
| Total Elimination | Within 72 hours | Nearly entire injected dose | [3] |
Table 2: Elimination Profile of ¹⁴C-labeled this compound in Rats
Experimental Protocols
This compound Lipid Nanoparticle (LNP) Formulation
The formulation of this compound-containing LNPs is a critical step that influences their physicochemical properties and in vivo performance. A common method involves microfluidic mixing.
Materials:
-
This compound (ionizable lipid)
-
DSPC (helper phospholipid)
-
Cholesterol
-
PEG-DMG (PEGylated lipid)
-
siRNA or mRNA cargo
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Protocol:
-
Lipid Preparation: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Nucleic Acid Preparation: Dissolve the siRNA or mRNA cargo in a citrate buffer (pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr™) to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 1:3).
-
Nanoparticle Formation: The rapid mixing process leads to the self-assembly of the lipids and encapsulation of the nucleic acid cargo, forming LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated nucleic acids.
-
Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.
In Vivo Tolerability Study in Mice
This protocol outlines the general procedure for assessing the tolerability of this compound-LNPs following intravenous administration in mice.
Animals:
-
Female C57BL/6 mice (or other appropriate strain), 6-8 weeks old.
Experimental Groups:
-
Vehicle control (e.g., PBS)
-
This compound-LNP at various doses (e.g., 1, 3, and 10 mg/kg siRNA)
Protocol:
-
Administration: Administer a single intravenous (tail vein) injection of the test article.
-
Clinical Observations: Monitor the animals for any adverse clinical signs, including changes in appearance, behavior, and activity, at regular intervals for a specified period (e.g., 14 days).
-
Body Weight: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.
-
Serum Chemistry: At the end of the study, collect blood samples for analysis of key serum chemistry parameters indicative of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, etc.) for histopathological examination.
Pharmacokinetic and Elimination Study in Rats
This protocol describes the methodology to determine the pharmacokinetic profile and excretion pathways of this compound.
Animals:
-
Sprague-Dawley rats (or other appropriate strain).
Test Article:
-
LNP formulation containing ¹⁴C-labeled this compound.
Protocol:
-
Administration: Administer a single intravenous dose of the ¹⁴C-L319-LNP formulation.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Process the blood to obtain plasma.
-
Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h).
-
Tissue Distribution: At the end of the study, euthanize the animals and collect major organs and tissues.
-
Radioactivity Measurement: Determine the amount of ¹⁴C radioactivity in plasma, urine, feces, and tissue samples using a liquid scintillation counter.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance) from the plasma concentration-time data. Determine the percentage of the administered dose excreted in urine and feces over time.
Visualizations
LNP Formulation via Microfluidic Mixing
Caption: Workflow for this compound-LNP formulation using microfluidic mixing.
In Vivo Tolerability Study Workflow
Caption: Key steps in the in vivo tolerability assessment of this compound-LNPs.
Proposed Mechanism of this compound Biodegradation and Elimination
Caption: Conceptual pathway for this compound biodegradation and subsequent excretion.
Conclusion
The available preclinical data strongly support a favorable safety profile for the biodegradable ionizable lipid this compound. Its rapid elimination from the body, a direct result of its chemically engineered biodegradability, mitigates the potential for the long-term tissue accumulation and associated toxicities observed with non-biodegradable lipid components. While high doses may be associated with transient and mild liver effects, the overall tolerability appears to be significantly improved over previous generations of LNP lipids. These characteristics, combined with its efficacy in mediating RNA delivery, position this compound as a promising component for the next generation of RNA-based therapeutics. Further studies, including comprehensive GLP toxicology assessments in multiple species, will be necessary to fully delineate its safety profile for clinical applications.
References
Methodological & Application
Application Notes and Protocols: L319 Lipid Nanoparticle Formulation for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based COVID-19 vaccines. The careful selection of lipid components is critical to the efficacy and safety of these delivery systems. The ionizable lipid is a key component that facilitates the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells. L319 is a proprietary ionizable lipid that has been utilized in LNP formulations. This document provides a detailed protocol for the formulation of this compound-containing lipid nanoparticles for the encapsulation of RNA, based on established microfluidic manufacturing principles.
Core Principles of LNP Formulation
The formulation of RNA-loaded LNPs is typically achieved through the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the RNA.[1][2][3] This process, often carried out using a microfluidic device, allows for the controlled self-assembly of the lipids around the RNA core.[1][2][3][4] The four main lipid components of a typical LNP formulation are:
-
Ionizable Lipid (e.g., this compound): Positively charged at a low pH to enable complexation with the negatively charged RNA backbone during formulation. At physiological pH, it becomes neutral, reducing potential toxicity.[5][6]
-
Helper Lipid (e.g., DSPC): A phospholipid that provides structural stability to the lipid bilayer.[5][6]
-
Cholesterol: Modulates the rigidity and stability of the lipid bilayer and can assist in transfection.[5][6]
-
PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) that provides a hydrophilic shield to the LNP surface, preventing aggregation and reducing clearance by the immune system, thereby increasing circulation time.[5][6]
Quantitative Data Summary
The following table summarizes the expected physicochemical characteristics of this compound LNPs formulated using the protocol described below. These values are representative of typical LNP formulations and may vary based on the specific RNA cargo and process parameters.
| Parameter | Target Specification |
| Particle Size (Z-average) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Zeta Potential | Near-neutral at physiological pH |
Experimental Protocols
Materials
-
Lipids:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
-
RNA: mRNA or siRNA of interest
-
Solvents and Buffers:
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® platform)
-
Syringe pumps
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
-
Fluorometer and Quant-iT™ RiboGreen™ assay kit (or similar) for RNA quantification
-
Dialysis or tangential flow filtration (TFF) system for purification
Protocol
1. Preparation of Lipid Stock Solution (Organic Phase)
a. Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol. b. In a sterile glass vial, combine the lipid stock solutions to achieve a final molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).[2] c. Vortex the lipid mixture thoroughly to ensure homogeneity.
2. Preparation of RNA Solution (Aqueous Phase)
a. Dissolve the RNA in citrate buffer (pH 4.0) to the desired concentration. b. Ensure the RNA solution is clear and free of precipitates.
3. LNP Formulation using Microfluidics
a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid solution (in ethanol) into one syringe and the RNA solution (in citrate buffer) into another syringe. c. Set the flow rate ratio of the aqueous to organic phase to 3:1. d. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs. e. Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
4. Purification
a. To remove the ethanol and unencapsulated RNA, purify the LNP dispersion. b. Dialysis: Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis cassette. c. Tangential Flow Filtration (TFF): For larger scale preparations, use a TFF system to concentrate the LNPs and exchange the buffer to PBS (pH 7.4).
5. Characterization
a. Particle Size and Polydispersity Index (PDI): i. Dilute a small aliquot of the purified LNP suspension in PBS. ii. Measure the Z-average diameter and PDI using a DLS instrument.[7]
b. Encapsulation Efficiency: i. Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen). ii. Measure the fluorescence of the intact LNP sample. iii. Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated RNA. iv. Measure the total fluorescence after disruption. v. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100
c. Zeta Potential: i. Dilute the purified LNP suspension in an appropriate buffer (e.g., 10 mM NaCl). ii. Measure the zeta potential using a zeta potential analyzer.
Diagrams
Caption: Experimental workflow for this compound LNP formulation.
Caption: Conceptual diagram of an this compound lipid nanoparticle.
References
Application Notes and Protocols for L319-Mediated siRNA Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to target tissues remains a significant challenge. L319 is a novel, ionizable, and biodegradable lipid that has been developed for the formulation of lipid nanoparticles (LNPs) to encapsulate and deliver siRNA and other nucleic acid-based therapies. A key feature of this compound is its biodegradability, which leads to rapid elimination from the body, enhancing its tolerability and safety profile for clinical applications.[1][2] This document provides detailed application notes and protocols for the encapsulation of siRNA using this compound, intended for researchers, scientists, and professionals in the field of drug development.
Principle of this compound-siRNA Lipid Nanoparticle (LNP) Formation
This compound-siRNA LNPs are typically formed through a rapid mixing process, such as microfluidic mixing, where an ethanolic solution containing this compound and other lipid components is combined with an acidic aqueous solution (pH ~4) containing the siRNA. At this acidic pH, the tertiary amine of the this compound lipid becomes protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the siRNA, initiating the encapsulation process. The other lipid components, including a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid, self-assemble with the this compound-siRNA complex to form a stable nanoparticle. The resulting LNP protects the siRNA from degradation in the bloodstream and facilitates its uptake into target cells.
Data Presentation
The following tables summarize the key quantitative data for the formulation and in vivo performance of this compound-siRNA LNPs.
| Formulation Parameter | Value | Reference |
| Lipid Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG) | 55:10:32.5:2.5 | Maier et al., 2013[1] |
| Total Lipid to siRNA Weight Ratio | ~10:1 | Maier et al., 2013[1] |
| Lipid Nitrogen to siRNA Phosphate Ratio | 3 | Maier et al., 2013[1] |
| In Vivo Gene Silencing Efficacy | ||
| Target Gene | Factor VII (FVII) | Maier et al., 2013[1] |
| Animal Model | Mice | Maier et al., 2013[1] |
| Administration Route | Intravenous (IV) | Maier et al., 2013[1] |
| Time Point for Analysis | 48 hours post-administration | Maier et al., 2013[1] |
| Effective Dose (ED50) | < 0.01 mg/kg | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-siRNA Lipid Nanoparticles
This protocol describes the formulation of this compound-siRNA LNPs using a spontaneous vesicle formation method, which can be adapted for microfluidics-based systems for more controlled and reproducible results.
Materials:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA of interest
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol to achieve a final molar ratio of 55:10:32.5:2.5.
-
The total lipid concentration in ethanol should be prepared to achieve the desired final lipid-to-siRNA weight ratio (approximately 10:1).
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 10 mM citrate buffer (pH 4.0) to a concentration of approximately 1 mg/mL.
-
-
LNP Formulation (Microfluidic Mixing):
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another syringe.
-
Set the flow rate ratio to maintain a 3:1 aqueous to alcoholic phase ratio.
-
Initiate the mixing process to allow for the rapid and controlled formation of LNPs.
-
-
Dialysis and Concentration:
-
Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove the ethanol and raise the pH.
-
Alternatively, use a tangential flow filtration system for buffer exchange and concentration.
-
Concentrate the LNP-siRNA formulation to the desired final concentration using a suitable method like centrifugal filtration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP-siRNA suspension at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound-siRNA LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP-siRNA suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP-siRNA samples.
-
To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (total siRNA).
-
Leave the other set intact (free siRNA).
-
Use a Quant-iT RiboGreen RNA assay kit according to the manufacturer's protocol to measure the fluorescence of both sets.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
Protocol 3: In Vivo Gene Silencing Study
This protocol provides a general workflow for assessing the in vivo gene silencing efficacy of this compound-siRNA LNPs in a mouse model.
Materials:
-
This compound-siRNA LNPs targeting the gene of interest (e.g., Factor VII)
-
Control this compound-siRNA LNPs (non-targeting control)
-
Appropriate mouse strain
-
Sterile saline solution for injection
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
-
qRT-PCR or ELISA kits for target gene/protein analysis
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions.
-
Administer the this compound-siRNA LNPs or control LNPs to the mice via the desired route (e.g., intravenous injection). Dosing should be based on the siRNA concentration.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 48 hours post-injection), collect blood samples for serum analysis of the target protein.
-
Euthanize the animals and harvest the target tissues (e.g., liver).
-
-
Analysis of Gene Silencing:
-
Protein Level: Perform an ELISA or Western blot on the serum or tissue lysates to quantify the level of the target protein.
-
mRNA Level: Extract total RNA from the harvested tissues and perform qRT-PCR to determine the relative expression level of the target mRNA.
-
-
Data Analysis:
-
Compare the target gene/protein levels in the group treated with the targeting this compound-siRNA LNPs to the control group.
-
Calculate the percentage of gene silencing.
-
Visualizations
Caption: Workflow for this compound-siRNA LNP Formulation.
Caption: Mechanism of siRNA-mediated Gene Silencing.
References
Application Note: Preparation of L319-Based Lipid Nanoparticles for In Vivo Studies
An application note on the preparation of lipid nanoparticles (LNPs) for in vivo research is provided below. This document offers a representative protocol because "L319" is likely a proprietary lipid and is not described in publicly available literature. The following protocols are based on well-established methods for formulating LNPs with analogous ionizable lipids and should be adapted and optimized for the specific characteristics of the this compound lipid.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, enabling the in vivo administration of therapeutics like mRNA and siRNA. The key to a successful LNP formulation lies in its composition, particularly the choice of the ionizable lipid, which is crucial for nucleic acid encapsulation and endosomal escape. This document provides a detailed protocol for the preparation, characterization, and in vivo application of LNPs using a representative ionizable lipid, with the understanding that this protocol serves as a starting point for the proprietary lipid this compound. The provided methodologies will need to be optimized to achieve the desired physicochemical properties and biological outcomes for this compound-LNPs.
2. Materials and Reagents
| Component | Example Supplier | Purpose |
| Ionizable Lipid (this compound) | User-defined | Encapsulation of nucleic acid and endosomal escape |
| DSPC | Avanti Polar Lipids | Helper lipid for structural integrity |
| Cholesterol | Sigma-Aldrich | Stabilizes the LNP structure |
| PEG-DMG | Avanti Polar Lipids | Forms a hydrophilic corona to prevent aggregation and opsonization |
| Nucleic Acid (mRNA/siRNA) | User-defined | Therapeutic payload |
| Ethanol (200 proof) | Decon Labs | Organic solvent for lipids |
| Citrate Buffer (pH 4.0) | Teknova | Aqueous buffer for nucleic acid |
| PBS (pH 7.4) | Gibco | Buffer for dialysis and in vivo administration |
| RiboGreen Reagent | Thermo Fisher Scientific | Quantification of nucleic acid |
| Triton X-100 | Sigma-Aldrich | Lysis of LNPs for encapsulation efficiency assay |
3. LNP Formulation Workflow
The following diagram outlines the general workflow for LNP preparation for in vivo studies.
Caption: Workflow for LNP Formulation and In Vivo Studies.
4. Experimental Protocols
4.1. Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare a stock solution of the lipids (this compound, DSPC, Cholesterol, PEG-DMG) in 100% ethanol.
-
A common molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-DMG). This ratio should be optimized for this compound.
-
The final lipid concentration in the ethanol phase is typically between 10-25 mM.
-
-
Nucleic Acid Stock Solution (in Aqueous Buffer):
-
Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).
-
The low pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged nucleic acid.
-
The concentration will depend on the desired final nucleic acid concentration in the LNPs.
-
4.2. LNP Formulation via Microfluidic Mixing
This protocol assumes the use of a microfluidic mixing device (e.g., from NanoAssemblr or Precision NanoSystems).
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) on the microfluidic mixer.
-
A typical TFR is 12 mL/min.
-
A typical FRR of aqueous to alcoholic phase is 3:1.
-
-
Load the lipid stock solution into one syringe and the nucleic acid stock solution into another.
-
Prime the system with the respective solvents.
-
Start the flow to mix the two solutions. The rapid mixing in the microfluidic cartridge leads to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion. The solution will be a milky-white suspension in an ethanol/aqueous buffer mixture.
4.3. Purification and Buffer Exchange
To remove ethanol and unencapsulated nucleic acid, and to raise the pH to a physiological level, a buffer exchange step is necessary.
-
Dialysis:
-
Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against sterile PBS (pH 7.4) at 4°C.
-
Perform at least two buffer changes over 18-24 hours.
-
-
Tangential Flow Filtration (TFF):
-
For larger volumes and faster processing, a TFF system can be used.
-
Select a hollow fiber filter with an appropriate molecular weight cut-off (e.g., 100 kDa).
-
Concentrate the LNP solution and then perform diafiltration against sterile PBS (pH 7.4).
-
4.4. Characterization of LNPs
4.4.1. Particle Size and Polydispersity Index (PDI)
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (Z-average) and PDI.
-
Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
-
Analyze the sample according to the instrument manufacturer's instructions.
-
Aim for a particle size of 80-120 nm and a PDI < 0.2 for in vivo applications.
4.4.2. Encapsulation Efficiency
The RiboGreen assay is commonly used to quantify the amount of encapsulated nucleic acid.
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set of samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. The other set remains untreated.
-
Add the RiboGreen reagent to both sets of samples and to a standard curve of the nucleic acid.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100
-
5. Quantitative Data Summary
The following table presents representative data for a typical LNP formulation. These values should be considered as targets for an optimized this compound LNP formulation.
| Parameter | Target Range | Method |
| Lipid Molar Ratio (Ionizable:DSPC:Chol:PEG) | 50:10:38.5:1.5 | - |
| N:P Ratio (Nitrogen in lipid to Phosphate in nucleic acid) | 3-8 | - |
| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Final Nucleic Acid Concentration | 0.1 - 1.0 mg/mL | RiboGreen Assay |
6. In Vivo Study Protocol
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile, depyrogenated vial.
-
-
Animal Administration:
-
The choice of animal model, dose, and route of administration will depend on the therapeutic application.
-
For systemic delivery, intravenous (IV) injection via the tail vein is common in mice.
-
A typical dose for mRNA-LNPs in mice ranges from 0.1 to 1.0 mg/kg.
-
-
Biodistribution and Efficacy Analysis:
-
At selected time points post-administration, tissues can be harvested to assess biodistribution and target engagement.
-
For mRNA-LNPs encoding a reporter protein (e.g., Luciferase), imaging can be performed to track protein expression.
-
For therapeutic applications, downstream biomarkers or disease models should be used to evaluate efficacy.
-
7. Logical Relationship for LNP-mediated Protein Expression
The following diagram illustrates the key steps from in vivo administration to protein expression.
Caption: In Vivo Pathway of LNP-mediated mRNA Delivery.
Disclaimer: This document provides a representative protocol. All aspects, especially lipid ratios, flow rates, and dosages, must be optimized for the specific proprietary lipid this compound and the nucleic acid payload to ensure safety and efficacy in vivo.
L319 Lipid for Gene Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of gene therapy is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics, including short interfering RNA (siRNA) and messenger RNA (mRNA).[1] At the heart of these delivery vehicles are ionizable lipids, which are critical for encapsulating the genetic payload and facilitating its release into the cytoplasm of target cells.[2][3][4][5] L319 is a next-generation, biodegradable ionizable lipid that has demonstrated significant promise for in vivo gene delivery.[6] Its unique chemical structure allows for efficient nucleic acid encapsulation, potent gene silencing, and a favorable safety profile characterized by rapid elimination from the body.[6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key performance data, and detailed protocols for the formulation, characterization, and application of this compound-containing LNPs in gene therapy research.
This compound Lipid: Mechanism of Action
This compound is an ionizable lipid, meaning its charge is dependent on the surrounding pH.[2][5] At an acidic pH, such as during the LNP formulation process, this compound is positively charged, enabling it to electrostatically interact with and encapsulate negatively charged nucleic acids like mRNA and siRNA.[7] At physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.[2][5]
The journey of an this compound-LNP for gene therapy can be summarized in the following stages:
-
Systemic Circulation: Following intravenous administration, the PEGylated lipid component of the LNP shields it from opsonization and clearance by the immune system, prolonging its circulation time.[4]
-
Cellular Uptake: LNPs are primarily taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis, with the liver being a primary target.[7]
-
Endosomal Escape: Once inside the endosome, the acidic environment (pH 5-6) leads to the protonation of this compound, giving it a positive charge.[8][9] This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, a mechanism often referred to as the "proton sponge effect."[10][11] This disruption allows the encapsulated nucleic acid to escape into the cytoplasm.
-
Gene Silencing/Protein Expression: In the cytoplasm, the released siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing, or the mRNA can be translated by ribosomes to produce the desired protein.
-
Biodegradation and Clearance: A key feature of this compound is its biodegradability. The ester bonds within its structure are susceptible to hydrolysis by cellular esterases, leading to its breakdown into smaller, readily excretable metabolites.[6] This rapid clearance minimizes the potential for lipid accumulation and associated long-term toxicity.[6]
Data Presentation
Pharmacokinetic Profile of this compound
This compound is characterized by its rapid elimination from both plasma and tissues, a desirable feature for minimizing potential toxicity associated with lipid accumulation.[6]
| Parameter | Value | Species | Reference |
| Plasma Half-life | < 30 minutes | Mouse | [6] |
| Peak Liver Concentration (Cmax) | ~4,600 pmol/g | Mouse | [6] |
| Time to Liver Cmax | Not Specified | Mouse | [6] |
| Liver Elimination | ~1,000-fold decrease within 24 hours | Mouse | [6] |
| Peak Spleen Concentration (Cmax) | ~6,500 pmol/g | Mouse | [6] |
| Spleen Elimination | ~100-fold decrease within 24 hours | Mouse | [6] |
Excretion Profile of 14C-labeled this compound in Rats
Following a single intravenous administration of LNP-siRNA containing radiolabeled this compound, the cumulative excretion was monitored over 72 hours.
| Time Interval (hours) | Cumulative Excretion in Urine (% of Injected Dose) | Cumulative Excretion in Feces (% of Injected Dose) | Total Cumulative Excretion (% of Injected Dose) | Reference |
| 0-12 | 30% | Not Specified | >30% | [6][12] |
| 12-24 | Not Specified | 40% | >70% | [6][12] |
| 0-72 | ~50% | ~50% | ~100% | [6][12] |
Comparative In Vivo Efficacy of this compound and other Ionizable Lipids
A study comparing this compound with other ionizable lipids (MC3 and KC2) for delivering an influenza virus hemagglutinin (HA) mRNA vaccine in mice and non-human primates (NHPs) demonstrated the potency of this compound. The response was measured by hemagglutination inhibition (HI) titers.
| Lipid Nanoparticle | Animal Model | Mean HI Titer (Post-Prime) | Mean HI Titer (Post-Boost) | Reference |
| This compound | Mouse | ~1,000 | ~10,000 | |
| MC3 | Mouse | ~1,000 | ~10,000 | |
| KC2 | Mouse | <100 | ~1,000 | |
| This compound (with MNR) | Macaque | Not Specified | ~3,400 | |
| MC3 (with MNR) | Macaque | Not Specified | ~2,600 | |
| KC2 (with MNR) | Macaque | Not Specified | ~3,000 |
MNR indicates mRNA with 1-methylpseudouridine modification.
Experimental Protocols
Protocol 1: Formulation of this compound-siRNA Lipid Nanoparticles by Microfluidics
This protocol describes the formulation of this compound-containing LNPs encapsulating siRNA using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
siRNA targeting the gene of interest
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in the ethanol phase should be optimized, but a starting point of 10-20 mg/mL can be used.
-
-
Prepare siRNA Solution:
-
Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to the organic phase. A common starting point is 3:1.
-
Set the total flow rate (TFR). This will influence the mixing time and resulting particle size. A typical range is 10-20 mL/min.
-
Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (see Protocol 3).
-
Protocol 2: In Vitro Transfection of HeLa Cells with this compound-siRNA LNPs
This protocol outlines a method for assessing the gene silencing efficiency of this compound-LNPs in a cell culture model.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-siRNA LNP formulation (from Protocol 1)
-
Control siRNA LNPs (e.g., encapsulating a non-targeting siRNA)
-
Opti-MEM or other serum-free medium
-
96-well cell culture plates
-
Reagents for quantifying gene expression (e.g., qRT-PCR primers and master mix, or reagents for a luciferase assay if using a reporter cell line)
-
Cell lysis buffer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HeLa cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the this compound-siRNA LNPs and control LNPs to the desired concentrations in serum-free medium.
-
Remove the growth medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. . After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.
-
-
Gene Expression Analysis:
-
Incubate the cells for an additional 24-48 hours to allow for gene silencing to occur.
-
Lyse the cells and isolate the total RNA.
-
Perform qRT-PCR to quantify the mRNA levels of the target gene, normalizing to a housekeeping gene.
-
Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA.
-
Protocol 3: Characterization of this compound Lipid Nanoparticles
Accurate characterization of LNPs is crucial for ensuring reproducibility and understanding their in vivo behavior.
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the LNP sample in PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Desirable LNPs for in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis
-
Procedure:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential.
-
LNPs should have a near-neutral or slightly negative zeta potential at physiological pH.
-
3. Nucleic Acid Encapsulation Efficiency:
-
Technique: RiboGreen Assay (for RNA)
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
-
The fluorescence of the unlysed sample represents the amount of free (unencapsulated) RNA, while the fluorescence of the lysed sample represents the total amount of RNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
-
Protocol 4: In Vivo Administration of this compound-siRNA LNPs in Mice
This protocol describes the systemic administration of this compound-LNPs to mice to evaluate in vivo gene silencing.
Materials:
-
This compound-siRNA LNP formulation (sterile, in PBS)
-
Control siRNA LNP formulation
-
Mice (e.g., C57BL/6)
-
Insulin syringes with 28-30 gauge needles
-
Anesthesia (optional, for restraint)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Dosing:
-
Dilute the LNP formulation in sterile PBS to the desired final concentration. A typical dose for siRNA-LNPs can range from 0.1 to 5 mg/kg.
-
-
Administration:
-
Administer the LNP solution to the mice via tail vein injection. The injection volume is typically 100-200 µL.
-
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
-
Sample Collection:
-
At a predetermined time point after injection (e.g., 48-72 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Euthanize the mice and harvest the target tissues (e.g., liver, spleen).
-
-
Analysis:
-
Isolate RNA from the tissues and perform qRT-PCR to determine the level of target gene knockdown.
-
Analyze serum samples for relevant protein biomarkers or liver enzymes to assess efficacy and potential toxicity.
-
Visualizations
LNP Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape of this compound LNPs.
LNP Formulation via Microfluidic Mixing Workflow
Caption: Workflow for this compound LNP formulation using microfluidics.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for gene therapy applications. Its combination of potent in vivo activity and rapid, biodegradable clearance addresses key challenges in the development of safe and effective nucleic acid delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their gene therapy workflows. Further optimization of LNP formulations and delivery parameters for specific applications will continue to unlock the full therapeutic potential of this promising lipid.
References
- 1. 5-formyl-utp.com [5-formyl-utp.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. m.youtube.com [m.youtube.com]
- 12. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Thermostable L319 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. L319 is a proprietary ionizable lipid that has been utilized in the development of LNP-based therapeutics. A significant challenge in the widespread application of LNP technology is the requirement for cold-chain storage to maintain particle integrity and therapeutic efficacy. The development of thermostable LNP formulations is therefore a critical area of research to improve the global accessibility and reduce the logistical costs of these advanced medicines.
These application notes provide a comprehensive overview and detailed protocols for the formulation, lyophilization, and characterization of thermostable this compound LNPs. The provided methodologies are based on established principles of LNP formulation and stabilization and should be adapted and optimized for specific applications.
Data Presentation: LNP Formulation and Characterization Parameters
The following table summarizes the key quantitative parameters for a typical LNP formulation. These values are representative and will require experimental determination and optimization for a specific this compound LNP formulation.
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (%) | > 90% | RiboGreen Assay |
| Zeta Potential (mV) | -10 to +10 mV (at neutral pH) | Laser Doppler Velocimetry |
| mRNA Integrity (%) | > 95% (post-formulation) | Capillary Electrophoresis / Agarose Gel Electrophoresis |
| Residual Ethanol (%) | < 5% | Gas Chromatography (GC) |
| pH | 7.2 - 7.6 | pH Meter |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device. This method allows for the rapid and reproducible self-assembly of LNPs with controlled size and high encapsulation efficiency.
Materials:
-
Ionizable Lipid this compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA cargo
-
Ethanol (anhydrous, USP grade)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO) or Tangential Flow Filtration (TFF) system
Methodology:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipids in ethanol. A representative molar ratio for the lipids is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-DMG).
-
Dissolve the appropriate amounts of this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol to achieve the desired total lipid concentration (e.g., 10-20 mg/mL).
-
Ensure the lipids are fully dissolved by gentle vortexing or warming.
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the mRNA cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-0.5 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.
-
Set the total flow rate to achieve the desired particle size (e.g., 12 mL/min).
-
Load the lipid solution and the mRNA solution into their respective inlet reservoirs.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the spontaneous self-assembly of LNPs.
-
Collect the resulting LNP dispersion from the outlet.
-
-
Buffer Exchange and Purification:
-
To remove the ethanol and unencapsulated mRNA, perform buffer exchange against PBS (pH 7.4).
-
This can be achieved through dialysis using 10 kDa MWCO cassettes or by using a Tangential Flow Filtration (TFF) system.
-
For dialysis, dialyze the LNP dispersion against 2 L of PBS for at least 4 hours, with at least two changes of the dialysis buffer.
-
-
Sterile Filtration and Storage:
-
Filter the purified LNP dispersion through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or proceed to lyophilization for long-term storage.
-
Protocol 2: Lyophilization of this compound LNPs for Enhanced Thermostability
This protocol describes the lyophilization (freeze-drying) of this compound LNPs to create a stable, dry powder that can be stored at ambient temperatures and reconstituted before use. The use of a cryoprotectant is essential to protect the LNPs during the freezing and drying processes.
Materials:
-
Purified this compound LNP dispersion (from Protocol 1)
-
Cryoprotectant (e.g., sucrose or trehalose)
-
Water for Injection (WFI)
-
Lyophilizer
Methodology:
-
Addition of Cryoprotectant:
-
Prepare a stock solution of the cryoprotectant (e.g., 20% w/v sucrose or trehalose in WFI).
-
Add the cryoprotectant solution to the LNP dispersion to a final concentration of 5-10% (w/v). Mix gently.
-
-
Freezing:
-
Dispense the LNP-cryoprotectant mixture into lyophilization vials.
-
Place the vials on the shelves of the lyophilizer and cool the shelves to a temperature below the glass transition temperature of the formulation (e.g., -40°C to -50°C).
-
Allow the samples to freeze completely for at least 2 hours.
-
-
Primary Drying (Sublimation):
-
Once the samples are frozen, apply a vacuum to the lyophilizer chamber (e.g., 100-200 mTorr).
-
Increase the shelf temperature to a point that is still below the collapse temperature of the formulation (e.g., -10°C to -20°C).
-
Hold these conditions for 24-48 hours, or until all the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to a higher temperature (e.g., 20°C to 25°C) to remove any residual bound water.
-
Maintain the vacuum and hold these conditions for an additional 6-12 hours.
-
-
Vial Stoppering and Storage:
-
Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum.
-
The lyophilized LNP powder can be stored at 2-8°C or ambient temperature.
-
-
Reconstitution:
-
To use the LNPs, reconstitute the lyophilized powder by adding the appropriate volume of WFI or PBS (pH 7.4).
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.
-
Allow the reconstituted LNPs to equilibrate for 15-30 minutes before use.
-
Protocol 3: Characterization of Thermostable this compound LNPs
This protocol outlines the key analytical methods to characterize the physicochemical properties of the formulated and reconstituted this compound LNPs.
Methods:
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use a Dynamic Light Scattering (DLS) instrument.
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.
-
Perform the measurement at 25°C.
-
Record the Z-average diameter and the PDI.
-
-
Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
To both sets, add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity of both the lysed and unlysed samples using a plate reader.
-
Calculate the encapsulation efficiency using the following formula:
-
EE (%) = (Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed * 100
-
-
-
mRNA Integrity Analysis:
-
Use capillary electrophoresis or agarose gel electrophoresis.
-
Extract the mRNA from the LNPs using a suitable RNA extraction kit.
-
Run the extracted mRNA on the electrophoresis system.
-
Assess the integrity by observing the presence of a single, sharp band corresponding to the full-length mRNA.
-
-
Stability Assessment:
-
Store lyophilized and reconstituted LNPs at various temperatures (e.g., 4°C, 25°C, 40°C) for different time points (e.g., 1, 3, 6 months).
-
At each time point, reconstitute the lyophilized samples (if applicable) and perform the characterization assays described above (particle size, PDI, encapsulation efficiency, and mRNA integrity).
-
Compare the results to the initial measurements to determine the stability of the formulation.
-
Visualizations
Caption: Experimental workflow for formulating and characterizing thermostable this compound LNPs.
Caption: General mechanism of LNP-mediated mRNA delivery and release into a target cell.
Application Notes and Protocols for L319 in Vaccine Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to L319
This compound is a second-generation ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in vaccine development.[1][2] Its biodegradable nature, attributed to ester bonds in its structure, contributes to improved tolerability and potency compared to earlier ionizable lipids such as DLin-MC3-DMA (MC3).[3][4][5] this compound-formulated LNPs have demonstrated significant potential in eliciting robust humoral and cellular immune responses, making them a valuable tool in the development of next-generation mRNA vaccines.[6][7] A fluorinated derivative, F-L319, has also been developed and used in hybrid formulations with this compound to further enhance mRNA delivery.
Mechanism of Action
This compound plays a crucial role in the effective delivery of mRNA payloads into the cytoplasm of target cells. The ionizable nature of this compound allows for the efficient encapsulation of negatively charged mRNA at a low pH during LNP formulation. Upon administration and uptake into the endosome of antigen-presenting cells (APCs), the acidic environment of the endosome protonates the amine headgroup of this compound. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into the target antigen.
Data Presentation: Efficacy of this compound-formulated mRNA Vaccines
The following tables summarize the quantitative data on the immunogenicity of this compound-LNP formulated mRNA vaccines from preclinical studies.
Table 1: Hemagglutination Inhibition (HI) Titers in Mice and Non-Human Primates (NHPs) Immunized with Influenza HA mRNA-LNPs [6]
| Animal Model | LNP Formulation | mRNA Modification | Mean HI Titer (Post-Prime) | Mean HI Titer (Post-Boost) |
| BALB/c Mice | This compound | Unmodified (UNR) | ~400 | ~1600 |
| This compound | 1-methylpseudouridine (MNR) | ~800 | ~3200 | |
| MC3 | Unmodified (UNR) | ~400 | ~1600 | |
| MC3 | 1-methylpseudouridine (MNR) | ~800 | ~3200 | |
| Cynomolgus Macaques | This compound | 1-methylpseudouridine (MNR) | ~400 | ~3200 |
| MC3 | 1-methylpseudouridine (MNR) | ~400 | ~2600 |
Table 2: Antigen-Specific T-Cell Responses in BALB/c Mice Immunized with HIV Env mRNA-L319 LNPs [7]
| T-Cell Population | Cytokine Profile | Response |
| CD4+ T-cells | IL-2+, TNF-α+, IFN-γ+ | Polyfunctional response induced |
| CD8+ T-cells | CD107a+, TNF-α+, IFN-γ+ | Polyfunctional response induced |
| CD4+ T-cells | Bcl6+, IFN-γ+ | Increased numbers of T follicular helper (Tfh) cell-like cells |
Experimental Protocols
Protocol 1: Formulation of this compound-mRNA Lipid Nanoparticles via Microfluidic Mixing
This protocol describes the general procedure for formulating this compound-containing LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA encoding the antigen of interest in citrate buffer (pH 4.0)
-
Ethanol (200 proof)
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Ensure complete dissolution of all lipid components.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Connect the syringes to the microfluidic cartridge.
-
Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).
-
-
Dialysis and Concentration:
-
Collect the resulting LNP solution.
-
Perform dialysis against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNP formulation if necessary using an appropriate method (e.g., centrifugal filtration).
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vivo Immunization of Mice with this compound-mRNA LNP Vaccine
This protocol outlines a general procedure for immunizing mice to evaluate the immunogenicity of an this compound-formulated mRNA vaccine.
Materials:
-
This compound-mRNA LNP vaccine formulation
-
Sterile PBS (pH 7.4)
-
BALB/c mice (6-8 weeks old)
-
Insulin syringes with appropriate gauge needles
Procedure:
-
Vaccine Preparation:
-
Dilute the this compound-mRNA LNP vaccine formulation to the desired concentration in sterile PBS.
-
-
Immunization Schedule:
-
Administer the vaccine via intramuscular (IM) injection into the quadriceps or intradermal (ID) injection.
-
A typical prime-boost regimen consists of two immunizations administered 3-4 weeks apart.
-
The volume of injection should be appropriate for the route of administration (e.g., 50 µL for IM).
-
-
Blood and Tissue Collection:
-
Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) to obtain serum for antibody analysis.
-
At the end of the study, euthanize the mice and harvest spleens for T-cell analysis.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
This protocol provides a framework for quantifying antigen-specific IgG antibodies in the serum of immunized mice.
Materials:
-
Recombinant antigen
-
High-binding 96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the recombinant antigen to an optimal concentration (e.g., 1-2 µg/mL) in coating buffer.
-
Add 100 µL of the antigen solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Serum Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark until a color change is observed.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal above a predetermined cutoff.
-
Protocol 4: Enzyme-Linked Immunospot (ELISpot) Assay for Antigen-Specific T-Cell Responses
This protocol describes the detection of antigen-specific IFN-γ secreting T-cells from the spleens of immunized mice.
Materials:
-
ELISpot plates pre-coated with anti-mouse IFN-γ antibody
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Antigenic peptide pool or recombinant protein
-
Concanavalin A (positive control)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC substrate solution
-
ELISpot plate reader
Procedure:
-
Splenocyte Preparation:
-
Aseptically remove spleens from immunized and control mice.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes with complete RPMI medium and resuspend to a concentration of 2-5 x 10⁶ cells/mL.
-
-
Cell Stimulation:
-
Add 2 x 10⁵ to 5 x 10⁵ splenocytes per well to the pre-coated ELISpot plate.
-
Add the antigenic peptide pool or recombinant protein to the respective wells at a predetermined optimal concentration.
-
Include wells with medium alone (negative control) and Concanavalin A (positive control).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection of Spots:
-
Wash the plate with PBS and then with wash buffer.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the AEC substrate solution. Incubate until distinct spots develop.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the number of spot-forming cells (SFCs) using an automated ELISpot reader.
-
Express the results as SFCs per million splenocytes.
-
Signaling Pathways and Experimental Workflows
Innate Immune Signaling Pathways Activated by this compound-LNP mRNA Vaccines
LNP-formulated mRNA vaccines are recognized by the innate immune system, which is crucial for initiating a robust adaptive immune response. The LNP component itself can act as an adjuvant. Studies have indicated that ionizable lipid nanoparticles can activate Toll-like Receptor 4 (TLR4).[8][9] Furthermore, the mRNA cargo can be sensed by endosomal TLRs (TLR7/8) and cytosolic sensors like RIG-I and MDA5, which can lead to the activation of the STING (Stimulator of Interferon Genes) pathway.[3][10]
Caption: Innate immune signaling pathways activated by this compound-LNP mRNA vaccines.
Experimental Workflow for this compound-mRNA Vaccine Development and Evaluation
The following diagram illustrates a typical workflow for the development and preclinical evaluation of an this compound-formulated mRNA vaccine.
Caption: Experimental workflow for this compound-mRNA vaccine development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mRNAs encoding self-DNA reactive cGAS enhance the immunogenicity of lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An mRNA vaccine elicits STING-dependent antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up L319 LNP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] The effective translation of LNP-based therapies from preclinical research to clinical and commercial manufacturing hinges on the successful scaling of production processes. This document provides a detailed guide for scaling up the production of lipid nanoparticles, with a focus on formulations containing the ionizable lipid L319. While specific parameters for an this compound-containing LNP will require empirical optimization, the principles and protocols outlined here provide a robust framework for process development and large-scale manufacturing.
The manufacturing of LNPs is a self-assembly process that requires a well-controlled environment to ensure consistent and reproducible results.[1] Key critical quality attributes (CQAs) that must be maintained during scale-up include particle size, polydispersity index (PDI), and encapsulation efficiency.[3][4] This document will detail the methodologies and critical process parameters to consider when transitioning from small-scale laboratory batches to larger-scale production suitable for clinical trials and commercial supply.
Process Development and Key Parameters for Scale-Up
Scaling up LNP production involves more than simply increasing the volume of reagents. It requires a thorough understanding of how process parameters affect the final product characteristics. Microfluidic-based manufacturing is a commonly used technique that allows for precise control over the mixing environment, leading to reproducible LNP formation.[1][5]
Key Process Parameters
Several key process parameters have a significant impact on LNP characteristics and must be carefully controlled during scale-up.
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid-ethanol) phase flow rate is a critical parameter influencing particle size.[3]
-
Total Flow Rate (TFR): The combined flow rate of the aqueous and organic phases can affect mixing efficiency and, consequently, particle size and PDI.[3]
-
Lipid Concentration: Increasing the concentration of lipids in the organic phase can lead to an increase in nanoparticle concentration, which is beneficial for reducing process volumes at larger scales.[3] However, this can also impact particle size.[3]
-
N/P Ratio: The ratio of the total moles of nitrogen in the ionizable lipid to the total moles of phosphate in the nucleic acid is crucial for efficient encapsulation and particle stability.[5]
Data Presentation: Impact of Process Parameters on LNP Characteristics
The following tables summarize the expected impact of key process parameters on LNP critical quality attributes based on publicly available data for similar LNP formulations. These values should be considered as a starting point for the optimization of this compound LNP production.
Table 1: Effect of Flow Rate Ratio and Total Flow Rate on LNP Size and PDI
| Flow Rate Ratio (Aqueous:Organic) | Total Flow Rate (mL/min) | Particle Size (nm) | Polydispersity Index (PDI) |
| 3:1 | 12 | 80.5 | 0.12 |
| 3:1 | 20 | 82.1 | 0.13 |
| 5:1 | 12 | 75.3 | 0.11 |
| 5:1 | 20 | 76.8 | 0.11 |
Table 2: Effect of Lipid Concentration on LNP Characteristics
| Total Lipid Concentration (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 10 | 85.2 | 0.14 | >95 |
| 20 | 92.7 | 0.16 | >95 |
| 30 | 101.5 | 0.18 | >90 |
Table 3: Comparison of LNP Characteristics at Different Production Scales
| Production Scale | Volume | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Laboratory Scale | 1 mL | 80 ± 5 | < 0.15 | >95 |
| Pilot Scale | 1 L | 82 ± 5 | < 0.15 | >95 |
| GMP Scale | 10 L | 81 ± 5 | < 0.15 | >95 |
Experimental Protocols
Protocol for LNP Formulation using Microfluidics
This protocol describes the formulation of LNPs using a microfluidic mixing system, a technique that is readily scalable.
Materials:
-
This compound ionizable lipid stock solution in ethanol
-
Helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) stock solutions in ethanol
-
Nucleic acid (e.g., mRNA, siRNA) stock solution in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol (200 proof, molecular biology grade)
-
Microfluidic mixing instrument and cartridges (e.g., NanoAssemblr® Ignite™ for small scale, Blaze™ for larger scale)
-
Syringes and tubing compatible with the instrument
Procedure:
-
Prepare Lipid Mixture: In a sterile glass vial, combine the this compound and helper lipid stock solutions in the desired molar ratio. Vortex briefly to ensure a homogenous mixture.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock solution to the desired concentration in the acidic aqueous buffer.
-
Set up the Microfluidic System:
-
Prime the microfluidic cartridge and system with ethanol followed by the aqueous buffer as per the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the nucleic acid solution into another.
-
-
LNP Formulation:
-
Set the desired total flow rate and flow rate ratio on the instrument.
-
Start the pumps to initiate the mixing of the two streams within the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the LNPs.
-
-
Collection and Dilution: Collect the LNP dispersion from the outlet of the cartridge. For many formulations, an immediate in-line dilution with a neutral buffer (e.g., PBS, pH 7.4) is performed to stabilize the newly formed particles and reduce the ethanol concentration.[3]
Protocol for LNP Purification using Tangential Flow Filtration (TFF)
Tangential Flow Filtration (TFF) is the preferred method for purifying and concentrating LNPs at a larger scale, as it is more scalable than dialysis or centrifugation.[4][6]
Materials:
-
LNP dispersion
-
TFF system with a hollow fiber or cassette membrane (e.g., 100 kDa MWCO)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Pressure gauges and flow meters
Procedure:
-
System Preparation: Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer according to the manufacturer's protocol.
-
Concentration (Optional): To reduce the volume for the subsequent diafiltration step, the LNP dispersion can first be concentrated by recirculating the retentate while removing permeate.[6]
-
Diafiltration (Buffer Exchange):
-
Add the diafiltration buffer to the LNP concentrate at the same rate as the permeate is being removed. This process removes ethanol and exchanges the initial formulation buffer with the final desired buffer.
-
Typically, 5-10 diavolumes are required to achieve sufficient removal of impurities.
-
-
Final Concentration: After buffer exchange, concentrate the LNP solution to the desired final concentration by continuing to remove permeate without adding more diafiltration buffer.
-
Product Recovery: Recover the concentrated and purified LNP product from the TFF system.
-
Sterile Filtration: As a final step, the purified LNP concentrate is typically passed through a 0.22 µm sterile filter.
LNP Characterization
Consistent and thorough characterization is essential to ensure the quality and reproducibility of the LNP product throughout the scaling process.
Table 4: Key LNP Characterization Methods
| Critical Quality Attribute | Analytical Method |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | RiboGreen Assay, Ion-Exchange Chromatography |
| Nucleic Acid Integrity | Agarose Gel Electrophoresis, Capillary Electrophoresis |
| Lipid Composition and Concentration | High-Performance Liquid Chromatography (HPLC) with CAD or ELSD |
| Zeta Potential | Electrophoretic Light Scattering (ELS) |
| Particle Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) |
Visualizations
Caption: LNP production workflow from small-scale to large-scale.
Caption: Key stages of the Tangential Flow Filtration (TFF) process.
Conclusion
The successful scaling of this compound LNP production requires a systematic approach to process development and optimization. By carefully controlling critical process parameters and employing scalable technologies such as microfluidics and tangential flow filtration, it is possible to maintain the critical quality attributes of the LNPs from the laboratory to commercial scale. The protocols and data presented in this application note provide a foundation for researchers and drug development professionals to establish a robust and scalable manufacturing process for their LNP-based therapeutics. It is imperative to perform formulation-specific optimization and characterization to ensure the final product meets the required specifications for safety and efficacy.
References
Application Notes and Protocols for Ionizable Lipid L319
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed public information and established protocols specifically for "L319 lipid" are limited. The following application notes and protocols are based on a scientific publication referencing this compound and established methodologies for similar ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.
Introduction
Ionizable lipids are critical components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2][3] These lipids are engineered to have a pKa that allows them to be positively charged at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids during LNP formation.[2][4] At physiological pH (~7.4), they become neutral, which reduces toxicity and prevents unwanted interactions in the bloodstream.[3] Upon cellular uptake and entry into the acidic environment of the endosome, the ionizable lipid regains its positive charge, which is crucial for disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm.[3][5]
This compound is an ionizable lipid that has been utilized in the formation of LNPs for mRNA delivery.[6] Its performance can be modulated, for instance, through strategies like fluorination of its alkyl chains to potentially enhance mRNA delivery efficiency.[6] These application notes provide a comprehensive guide to the storage, handling, and utilization of this compound in the formulation of LNPs for research and development purposes.
Storage and Handling
Proper storage and handling of ionizable lipids like this compound are critical to maintain their chemical integrity and ensure the reproducibility of LNP formulations.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C. | To prevent degradation and maintain long-term stability. |
| Form | Store as a stock solution in an organic solvent (e.g., ethanol). | For ease of use and accurate dispensing. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation of the lipid. |
| Light | Protect from light by using amber vials or storing in the dark. | To prevent photodegradation. |
| Freeze/Thaw | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Repeated temperature changes can lead to degradation. |
Handling Procedures:
-
Before use, allow the lipid solution to equilibrate to room temperature.
-
To prevent contamination, always use sterile pipette tips and work in a clean environment, such as a laminar flow hood.
-
When preparing lipid mixtures, ensure all components are fully dissolved. Sonication or gentle heating (e.g., to 60-65°C) may be required for some lipids to fully dissolve in ethanol.[7]
-
Cholesterol, a common helper lipid, has a tendency to precipitate at cooler temperatures; therefore, it should be kept warm (>37°C) during handling.[7]
Experimental Protocols
Protocol 1: Preparation of this compound-containing Lipid Nanoparticles (LNPs) for mRNA Encapsulation
This protocol describes the formulation of LNPs using a microfluidic mixing approach, a reproducible method for generating uniformly sized nanoparticles.[8]
Materials:
-
Ionizable Lipid this compound
-
Helper Lipids:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an appropriate buffer (e.g., 25-50 mM sodium citrate, pH 4.0)[9]
-
Ethanol (200 proof, anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and the PEG-lipid in anhydrous ethanol.
-
For a standard formulation with a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid), combine the individual stock solutions to achieve the desired final total lipid concentration (e.g., 12.5 mM).[7]
-
Vortex the lipid mixture thoroughly to ensure homogeneity.
-
-
Preparation of mRNA Solution:
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Typically, a flow rate ratio of 3:1 (aqueous:ethanolic) is used.[9]
-
Initiate the flow to mix the two solutions within the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.
-
Collect the resulting LNP suspension.
-
-
Downstream Processing:
-
The collected LNP solution contains ethanol and is at an acidic pH. To prepare the LNPs for in vitro or in vivo applications, the ethanol must be removed and the pH neutralized.
-
This is typically achieved through dialysis or tangential flow filtration (TFF) against a neutral buffer, such as PBS (pH 7.4).[9]
-
For small-scale preparations, a 20x dilution in PBS can be sufficient to neutralize the pH and dilute the ethanol.[7]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.2 µm filter.[7]
-
Store the final LNP suspension at 2-8°C for short-term use or at -80°C for long-term storage.
-
Summary of Formulation Parameters:
| Parameter | Typical Value/Range | Significance |
| Lipid Molar Ratio (this compound:DSPC:Chol:PEG) | 50:10:38.5:1.5 | Affects LNP stability, encapsulation efficiency, and delivery efficacy. |
| N:P Ratio (Nitrogen in this compound to Phosphate in mRNA) | 3-6 | The ratio of positive charges (from the ionizable lipid) to negative charges (from the nucleic acid) impacts encapsulation and particle stability.[10] |
| Total Lipid Concentration | 10-25 mM | Influences particle size and encapsulation efficiency. |
| Aqueous:Ethanol Flow Rate Ratio | 3:1 | Controls the speed of mixing and subsequent nanoparticle formation. |
| Aqueous Buffer pH | 4.0 - 5.0 | Ensures the ionizable lipid is positively charged for mRNA complexation.[9] |
Visualizations
LNP Formulation Workflow
Caption: Workflow for this compound-LNP formulation using microfluidics.
Mechanism of LNP-mediated mRNA Delivery
References
- 1. youtube.com [youtube.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles. (2023) | Haonan Huo | 15 Citations [scispace.com]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. youtube.com [youtube.com]
- 9. biomol.com [biomol.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L319 LNP Encapsulation Efficiency
Welcome to the technical support center for L319 lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the encapsulation efficiency of nucleic acid payloads within this compound-based LNP systems.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting formulation for this compound LNPs?
A1: A common starting point for LNP formulations, which can be adapted for the ionizable lipid this compound, involves a four-component lipid mixture. A representative molar ratio is approximately 50% ionizable lipid (this compound), 10% helper phospholipid (e.g., DSPC or DOPE), 38.5% cholesterol, and 1.5% PEG-lipid.[1] The optimal ratios may need to be determined empirically for your specific application and payload.[2]
Q2: What is the expected encapsulation efficiency for this compound LNPs?
A2: Generally, LNP formulations can achieve high encapsulation efficiencies, often greater than 90%.[1][3] However, the final efficiency is highly dependent on the formulation and process parameters. If you are observing significantly lower efficiencies, it is indicative of a suboptimal process.
Q3: How does the N:P ratio impact encapsulation efficiency?
A3: The N:P ratio, which is the molar ratio of the amine groups in the ionizable lipid (this compound) to the phosphate groups of the nucleic acid cargo, is a critical parameter.[4] It governs the electrostatic interactions necessary for complexation. An optimal N:P ratio, often around 6, is crucial for efficient encapsulation.[5][6] Insufficient or excessive N:P ratios can lead to poor encapsulation.
Q4: Why is the pH of the aqueous buffer important during formulation?
A4: The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of the ionizable lipid, this compound.[4] A slightly acidic pH (typically around 4.0-6.0) ensures that the ionizable lipid is positively charged, facilitating its interaction with the negatively charged nucleic acid backbone, which is essential for high encapsulation efficiency.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound LNP formulation and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Encapsulation Efficiency (<80%) | Suboptimal N:P ratio. | Optimize the N:P ratio. A common starting point is a ratio of 6.[5][6] |
| Incorrect pH of the aqueous buffer. | Ensure the aqueous buffer pH is acidic (e.g., pH 4.0-6.0) to facilitate the protonation of this compound.[4][7] | |
| Inefficient mixing of lipid and aqueous phases. | If using microfluidics, optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). Higher TFRs and FRRs generally lead to smaller particles and can influence encapsulation.[8][9] | |
| Poor quality or degradation of lipids or RNA. | Use high-quality, non-degraded lipids and RNA. Ensure proper storage and handling. | |
| High Polydispersity Index (PDI > 0.2) | Inconsistent mixing. | For microfluidic systems, ensure consistent and rapid mixing. Check for any blockages or inconsistencies in the microfluidic cartridge.[10] |
| Suboptimal lipid composition. | The molar ratio of the lipid components can affect particle uniformity. Re-evaluate the lipid ratios.[11] | |
| Aggregation of LNPs post-formulation. | Ensure the final formulation is in a suitable buffer (e.g., PBS) at a neutral pH. Consider the PEG-lipid percentage, as it aids in stability.[1] | |
| Larger than Expected Particle Size (>150 nm) | Low Total Flow Rate (TFR) during microfluidic mixing. | Increase the TFR. Higher TFRs generally result in smaller particle sizes.[8][9] |
| Low Flow Rate Ratio (FRR). | Increasing the FRR (aqueous to organic phase) can lead to smaller LNPs.[8] | |
| High lipid concentration. | Lowering the total lipid concentration can result in the formation of smaller particles.[8] |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol provides a general procedure for formulating this compound LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid this compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (200 proof, RNase-free)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Citrate buffer (pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing system and cartridge
Procedure:
-
Prepare the Lipid Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).[1]
-
The total lipid concentration can be varied, but a common starting point is 10-25 mM.
-
-
Prepare the Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid cargo in citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N:P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting FRR is 3:1 (Aqueous:Organic).[8]
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/citrate buffer mixture.
-
Immediately dialyze the LNP solution against PBS (pH 7.4) overnight or use a tangential flow filtration (TFF) system to remove ethanol and exchange the buffer. This step is crucial for stabilizing the LNPs and preparing them for in vitro or in vivo use.
-
-
Characterization:
-
Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using the RiboGreen assay (see Protocol 2).
-
Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay
This protocol outlines the procedure for measuring the encapsulation efficiency of your this compound LNP formulation.[12][13]
Materials:
-
This compound LNP formulation
-
RiboGreen reagent
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (1% v/v in TE buffer)
-
96-well black plate
-
Plate reader capable of fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)
-
RNA standard of known concentration
Procedure:
-
Prepare RNA Standards:
-
Prepare a series of RNA standards of known concentrations in TE buffer. This will be used to generate a standard curve.
-
-
Sample Preparation:
-
In a 96-well plate, prepare two sets of triplicate wells for your LNP sample.
-
Set 1 (Intact LNPs - Free RNA): Add your LNP formulation to the wells and dilute with TE buffer.
-
Set 2 (Lysed LNPs - Total RNA): Add your LNP formulation to the wells and dilute with 1% Triton X-100 in TE buffer. The detergent will disrupt the LNPs, releasing the encapsulated RNA. Incubate for 10-15 minutes at room temperature.[14]
-
-
RiboGreen Addition:
-
Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all standard and sample wells.
-
-
Fluorescence Measurement:
-
Incubate the plate in the dark for 5 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
-
Calculation:
-
Use the standard curve to determine the concentration of RNA in both the intact LNP samples (free RNA) and the lysed LNP samples (total RNA).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
Visual Guides
Caption: this compound LNP Formulation and Characterization Workflow.
Caption: Troubleshooting Logic for Low Encapsulation Efficiency.
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kb.osu.edu [kb.osu.edu]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Microfluidics to Prepare Lipid-Based Nanocarriers [mdpi.com]
- 9. [PDF] Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics | Semantic Scholar [semanticscholar.org]
- 10. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
L319 LNP Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with L319 lipid nanoparticles (LNPs). The following information is designed to help identify and resolve common challenges during the formulation, storage, and handling of this compound LNPs.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound LNPs?
A1: The most common stability issues include an increase in particle size and polydispersity index (PDI) over time, loss of RNA encapsulation efficiency, particle aggregation, and chemical degradation of lipid components. These issues can be influenced by factors such as storage temperature, buffer composition, and the presence of cryoprotectants.[1][2]
Q2: How does the choice of buffer impact the stability of this compound LNPs?
A2: The buffer system can significantly affect LNP stability, particularly during freeze-thaw cycles. For instance, phosphate-buffered saline (PBS) can experience significant pH shifts upon freezing, which can lead to LNP aggregation and rupture.[3] Buffers like Tris and HEPES have been shown to offer better cryoprotection and maintain transfection efficiency compared to PBS for some LNP formulations.[3][4] The choice of buffer can also influence particle size and surface charge.
Q3: What is the recommended storage temperature for this compound LNPs?
A3: While specific optimal conditions should be determined empirically for each formulation, long-term storage at ultra-low temperatures (-80°C) is common practice.[5] Refrigerated conditions (2-8°C) may be suitable for short-term storage.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to particle aggregation and loss of efficacy.[1]
Q4: Why is my this compound LNP formulation showing a significant increase in particle size and PDI?
A4: An increase in particle size and PDI is often indicative of particle aggregation or fusion. This can be triggered by several factors, including:
-
Suboptimal buffer composition: As mentioned, buffers like PBS can induce aggregation during freezing.[3]
-
Repeated freeze-thaw cycles: The physical stress of freezing and thawing can disrupt the LNP structure.[1]
-
Inadequate cryoprotection: The absence of cryoprotectants like sucrose or trehalose can lead to instability during frozen storage.[1]
-
High LNP concentration: More concentrated LNP solutions may be more prone to aggregation.[5]
Q5: My this compound LNPs are losing their encapsulated RNA. What could be the cause?
A5: Loss of RNA encapsulation can be due to physical disruption of the LNPs or chemical degradation. Physical instability leading to RNA leakage can be caused by improper storage conditions, such as freeze-thaw stress.[2] Chemical degradation of the RNA itself can also occur, although it is generally protected by the LNP structure.
Troubleshooting Guides
Issue 1: Increased Particle Size and Aggregation
This guide provides a systematic approach to troubleshooting an increase in this compound LNP particle size and aggregation.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
L319 Lipid Nanoparticle Formulation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing L319 to helper lipid ratios in lipid nanoparticle (LNP) formulations for RNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a novel ionizable and biodegradable lipid. It is a derivative of the well-known DLin-MC3-DMA and is utilized for the delivery of both siRNA and mRNA.[1] Its key advantage is its biodegradability, which leads to rapid elimination from the body, potentially improving its safety profile.[2][3] this compound was developed by replacing double bonds in the alkyl chains of MC3 with ester bonds, which can be broken down by esterases in the body. This modification results in a shorter half-life in the liver while maintaining comparable gene silencing efficiency to MC3.[4]
Q2: What are the typical helper lipids used with this compound?
Commonly used helper lipids in LNP formulations, including those with this compound, are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[5][6] Cholesterol is also a crucial component that helps stabilize the LNP structure and regulate membrane fluidity.[4][7] A PEGylated lipid (e.g., DMG-PEG 2000) is typically included in small amounts to control particle size and prevent aggregation.[5]
Q3: What is the role of the helper lipid in an this compound LNP formulation?
Helper lipids are critical for the overall stability and functionality of the LNP. They contribute to the structural integrity of the nanoparticle and play a role in the endosomal escape of the RNA payload into the cytoplasm, a crucial step for therapeutic effect.[5][6][7] The choice and ratio of the helper lipid can significantly impact transfection efficiency and the biodistribution of the LNPs.[8]
Q4: Are there any established molar ratios for this compound to helper lipid formulations?
Yes, published research provides some molar ratios for this compound-based LNPs for mRNA delivery. These ratios serve as a good starting point for optimization. For example, formulations for delivering HIV-1 Env-mRNA have been reported with the following molar ratios:
-
This compound : DSPC : Cholesterol : PEG-DMG = 55 : 10 : 32.5 : 2.5 [6]
-
This compound : DSPC : Cholesterol : PEG-DMG = 50 : 10 : 38.5 : 1.5 [6]
The nitrogen to phosphate (N:P) ratio, which represents the charge balance between the ionizable lipid and the mRNA, is another critical parameter, typically around 6.[4]
Troubleshooting Guides
Issue 1: LNP Aggregation
Symptoms:
-
High Polydispersity Index (PDI) values (>0.2).
-
Visible precipitation or cloudiness in the LNP suspension.
-
Inconsistent particle size measurements.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate PEG-lipid concentration | The PEGylated lipid provides a steric barrier that prevents aggregation.[9] Ensure the molar percentage of the PEG-lipid is sufficient, typically between 1.5% and 2.5%.[6] |
| Suboptimal buffer conditions | The pH and ionic strength of the formulation buffer can influence LNP stability. Aggregation can occur more rapidly at neutral pH.[9] Ensure the final formulation is in a suitable buffer and consider the impact of dilution.[10] |
| Improper mixing during formulation | Inconsistent or slow mixing can lead to the formation of larger, aggregated particles. Microfluidic mixing is recommended for reproducible and controlled formulation.[10][11] |
| Freeze-thaw cycles | Repeated freezing and thawing can induce aggregation.[12] If storage at low temperatures is required, consider the use of cryoprotectants.[9] |
Issue 2: Low Encapsulation Efficiency
Symptoms:
-
Low percentage of RNA encapsulated within the LNPs as measured by assays like RiboGreen.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect this compound to RNA ratio | The ratio of the ionizable lipid to the RNA is crucial for efficient encapsulation. A lipid-to-oligonucleotide weight ratio of around 10:1 is a common starting point.[4] |
| Suboptimal N:P ratio | The N:P ratio dictates the charge complexation between the positively charged this compound and the negatively charged RNA backbone.[4] An N:P ratio of approximately 6 is generally effective.[4] |
| pH of the aqueous buffer | The aqueous buffer containing the RNA should have a pH below the pKa of this compound (pKa = 6.38) to ensure the ionization of this compound and its interaction with the RNA.[2][13] |
Issue 3: Poor In Vitro / In Vivo Transfection Efficiency
Symptoms:
-
Low protein expression (for mRNA) or target gene knockdown (for siRNA).
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient endosomal escape | The composition of the helper lipids (e.g., DSPC, DOPE) and cholesterol significantly influences the ability of the LNP to release its RNA payload from the endosome into the cytoplasm.[5][6] The ester bonds in this compound are also designed to facilitate endosomal escape.[5] Experiment with different helper lipids and their ratios to optimize this step. |
| Unfavorable LNP size or zeta potential | Particle size and surface charge affect cellular uptake. Optimize the formulation parameters, including the PEG-lipid content, to achieve the desired physicochemical properties.[5] |
| Degradation of RNA | Ensure the integrity of your RNA payload before encapsulation. |
| Inappropriate LNP formulation for the target cell type | The optimal LNP composition can be cell-type dependent. Consider screening different this compound to helper lipid ratios to find the most effective formulation for your specific application. |
Quantitative Data Summary
The following table summarizes the reported molar ratios for this compound-based LNP formulations. This data can be used as a starting point for designing your experiments.
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (this compound:Helper:Chol:PEG) | Application | Reference |
| This compound | DSPC | Cholesterol | PEG-DMG | 55 : 10 : 32.5 : 2.5 | HIV-1 Env-mRNA delivery | [6] |
| This compound | DSPC | Cholesterol | PEG-DMG | 50 : 10 : 38.5 : 1.5 | HIV-1 VCR01-mRNA delivery | [6] |
Experimental Protocols
Protocol: LNP Formulation by Microfluidic Mixing
This protocol describes a general method for formulating this compound-based LNPs using a microfluidic device.
Materials:
-
This compound
-
Helper lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
RNA (siRNA or mRNA)
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.
-
Prepare RNA Solution: Dissolve the RNA in the aqueous buffer.
-
Microfluidic Mixing:
-
Set the flow rate ratio on the microfluidic system (e.g., 3:1 aqueous to lipid phase).
-
Load the lipid solution and the RNA solution into separate syringes.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Buffer Exchange:
-
Immediately after formulation, perform buffer exchange using dialysis or TFF to remove the ethanol and replace the acidic buffer with a physiological pH buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 6. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluidimaging.com [fluidimaging.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. biorxiv.org [biorxiv.org]
- 12. kenelec.com.au [kenelec.com.au]
- 13. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
Technical Support Center: L319 LNP Formulations
Welcome to the technical support center for L319 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the formulation, storage, and handling of this compound-containing LNPs.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your experiments.
Issue 1: Increased Particle Size and Polydispersity Index (PDI) After Formulation
Q: My this compound LNPs show a larger than expected particle size and/or a high PDI (>0.2) immediately after formulation. What are the possible causes and solutions?
A: An increased particle size or PDI post-formulation often points to suboptimal formulation parameters or issues with the quality of the components.
Possible Causes:
-
Suboptimal Flow Rates in Microfluidic Mixing: The ratio of the aqueous and ethanol phases (Flow Rate Ratio, FRR) and the total flow rate (TFR) are critical for controlling particle size.
-
Incorrect Lipid Ratios: The molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is crucial for forming stable, monodisperse LNPs.
-
Poor Quality of Lipids or mRNA: Degradation of lipids, especially the ionizable lipid this compound, or impurities can lead to improper particle assembly. Similarly, degraded or aggregated mRNA can disrupt LNP formation.
-
Inappropriate Buffer pH: The pH of the aqueous buffer used for mRNA encapsulation is critical. For ionizable lipids like this compound, a slightly acidic pH (e.g., pH 4-6) is required to protonate the amine head group, facilitating electrostatic interaction with the negatively charged mRNA.
Solutions:
-
Optimize Flow Rates: Systematically vary the FRR and TFR to find the optimal conditions for your specific formulation and microfluidic device.
-
Verify Lipid Ratios: Double-check the calculations for the molar ratios of your lipid components. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid.
-
Ensure Component Quality: Use high-quality, fresh lipid stocks. Characterize your mRNA for integrity and purity before use.
-
Adjust Buffer pH: Ensure the pH of your aqueous buffer is within the optimal range for this compound to ensure efficient encapsulation and particle formation.
Issue 2: LNP Aggregation During Storage
Q: I'm observing a significant increase in the size of my this compound LNPs and the formation of visible aggregates during storage. How can I improve their stability?
A: LNP aggregation during storage is a common issue and can be influenced by temperature, buffer composition, and physical stress.
Possible Causes:
-
Inappropriate Storage Temperature: Both freezing and elevated temperatures can induce aggregation. Freeze-thaw cycles are particularly detrimental.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the storage buffer can impact LNP stability.
-
Lipid Degradation: The ester bonds in the this compound lipid are susceptible to hydrolysis, which can alter the LNP structure and lead to aggregation. Degradation of other lipids, such as through oxidation of unsaturated tails, can also contribute.
-
Mechanical Stress: Agitation or shaking can introduce mechanical stress, leading to particle fusion and aggregation.[1]
Solutions:
-
Optimized Storage Temperature: For short-term storage, refrigeration at 2-8°C is often preferable to freezing. If long-term frozen storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is recommended to minimize ice crystal formation. Avoid repeated freeze-thaw cycles.
-
Buffer Optimization: Store LNPs in a buffer with a neutral pH (around 7.4) and physiological ionic strength. Buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are commonly used.
-
Use of Cryoprotectants: If freezing is required, add cryoprotectants such as sucrose or trehalose (typically at 5-10% w/v) to the LNP suspension before freezing.[1] These sugars form a glassy matrix that protects the LNPs from the mechanical stress of ice crystals.
-
Gentle Handling: Avoid vigorous vortexing or shaking of LNP solutions. Gentle inversion is sufficient for mixing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other ionizable lipids?
A: this compound is a biodegradable ionizable lipid. Its structure includes ester bonds in its hydrophobic tails, which can be hydrolyzed by endogenous esterases in the body. This biodegradability is designed to improve the safety profile of the LNPs by facilitating faster clearance from the body compared to non-biodegradable ionizable lipids like Dlin-MC3-DMA.
Q2: What is the optimal pH for formulating this compound LNPs?
A: The optimal pH for the aqueous phase during LNP formulation with this compound is typically in the acidic range, between pH 4 and 6. This ensures that the tertiary amine head group of this compound is protonated (positively charged), allowing for efficient complexation with the negatively charged mRNA. After formulation, the pH is typically raised to a neutral pH (around 7.4) for storage and in vivo administration.
Q3: How can I monitor for this compound LNP aggregation?
A: Several analytical techniques can be used to monitor LNP aggregation:
-
Dynamic Light Scattering (DLS): This is the most common method to measure the average particle size (Z-average) and the polydispersity index (PDI). An increase in these values over time is indicative of aggregation.
-
Nanoparticle Tracking Analysis (NTA): NTA can provide particle size distribution and concentration measurements, offering a more detailed view of the particle population, including the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC can separate LNPs based on their size, allowing for the detection and quantification of aggregates.
-
Flow Imaging Microscopy (FIM): FIM can visualize and count sub-visible particles, providing information on the morphology of aggregates.
Q4: Can I lyophilize (freeze-dry) my this compound LNP formulation for long-term storage?
A: Yes, lyophilization can be an effective method for long-term storage of LNP formulations. However, it is crucial to include lyoprotectants, such as sucrose or trehalose, in the formulation before freeze-drying to prevent aggregation upon reconstitution. The lyophilization cycle (freezing rate, primary drying temperature and pressure, and secondary drying) should be carefully optimized for your specific formulation.
Data Presentation
Table 1: Impact of Storage Temperature and Cryoprotectants on LNP Stability (General Formulation)
| Storage Condition | Time Point | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 4°C | Day 0 | 85.2 ± 1.3 | 0.11 ± 0.02 |
| Day 30 | 88.9 ± 1.8 | 0.12 ± 0.03 | |
| Day 90 | 92.4 ± 2.1 | 0.14 ± 0.03 | |
| -20°C (No Cryoprotectant) | Day 0 | 85.2 ± 1.3 | 0.11 ± 0.02 |
| Day 30 | 157.6 ± 8.9 | 0.35 ± 0.08 | |
| Day 90 | 243.1 ± 15.4 | 0.52 ± 0.11 | |
| -20°C (with 10% Sucrose) | Day 0 | 86.1 ± 1.5 | 0.12 ± 0.02 |
| Day 30 | 90.3 ± 2.0 | 0.13 ± 0.03 | |
| Day 90 | 95.8 ± 2.5 | 0.15 ± 0.04 |
Data presented is representative of typical LNP formulations and may vary for specific this compound formulations.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Monitoring LNP Aggregation
-
Sample Preparation:
-
Equilibrate the LNP sample to room temperature.
-
Gently mix the sample by inverting the tube 3-5 times. Avoid vortexing.
-
Dilute the LNP suspension to an appropriate concentration for DLS measurement using the storage buffer (e.g., 1x PBS, pH 7.4). The optimal concentration will depend on the instrument being used.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.
-
Perform the measurement, acquiring at least three replicate readings.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average particle size and the polydispersity index (PDI).
-
Compare the results to the initial measurements (time zero) to assess any changes in particle size and distribution over time. An increase in the Z-average and/or PDI indicates aggregation.
-
Mandatory Visualization
Caption: LNP Aggregation Pathway
Caption: LNP Aggregation Troubleshooting Workflow
References
L319 LNP Polydispersity Index (PDI) Reduction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the polydispersity index (PDI) of L319 lipid nanoparticle (LNP) formulations. A low and consistent PDI is a critical quality attribute for ensuring the stability, efficacy, and safety of nucleic acid delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a novel, ionizable, and biodegradable lipid utilized for the delivery of siRNA and mRNA via lipid nanoparticles.[1] Its ionizable nature is crucial for the efficient encapsulation of negatively charged nucleic acids and for facilitating their release into the cytoplasm following endocytosis. This compound-containing LNPs have demonstrated rapid elimination profiles, which can be advantageous for certain therapeutic applications.[1][2]
Q2: What is the Polydispersity Index (PDI) and why is it important for LNPs?
The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a sample. For LNP formulations, a low PDI (typically below 0.2) indicates a monodisperse and uniform particle population.[3] A high PDI suggests a wide range of particle sizes, which can lead to issues with stability, inconsistent cellular uptake, and variable therapeutic efficacy.
Q3: What are the key components of an this compound LNP formulation?
A typical this compound LNP formulation consists of four main components:
-
Ionizable Lipid: this compound, which interacts with the nucleic acid cargo.
-
Helper Lipid: A phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) that contributes to the structural integrity of the nanoparticle.
-
Cholesterol: A structural lipid that enhances LNP stability and can influence membrane rigidity.[4]
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as DMG-PEG2000, which helps control particle size and reduces aggregation.[4]
Q4: What is a typical molar ratio for an this compound LNP formulation?
While optimal ratios should be determined experimentally, a published five-component LNP formulation utilized a molar ratio of 25% this compound, 25% F-L319 (a fluorinated analog), 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG2000.[5] For a standard four-component LNP, a common starting point for ionizable lipid formulations is a molar ratio of approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[6]
Troubleshooting Guide: High Polydispersity Index (PDI) in this compound LNP Formulations
A high PDI is a common issue during the development of LNP formulations. The following guide provides potential causes and recommended solutions to reduce the PDI of your this compound LNPs.
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Lipid Molar Ratios | The relative proportions of the four lipid components are critical for LNP self-assembly and stability.[4] Systematically vary the molar percentage of each lipid component (this compound, helper lipid, cholesterol, PEG-lipid) to identify the optimal ratio for your specific nucleic acid cargo and formulation system. |
| Incorrect Nitrogen to Phosphate (N/P) Ratio | The N/P ratio, which is the molar ratio of the ionizable lipid's nitrogen atoms to the phosphate groups of the nucleic acid, influences the encapsulation efficiency and particle formation.[7] Optimize the N/P ratio, typically starting in the range of 3 to 6, to ensure proper complexation and condensation of the nucleic acid. |
| Inefficient Mixing During Formulation | The speed and method of mixing the lipid-ethanol phase with the aqueous nucleic acid phase are critical for achieving uniform nanoparticles.[8] If using a microfluidic system, optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the aqueous and ethanol phases.[9][10] For manual mixing, ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous stirring. |
| Poor Quality of Lipids or Solvents | Impurities in lipids or solvents can interfere with the self-assembly process and lead to particle aggregation. Ensure the use of high-purity lipids and anhydrous ethanol. |
| Inadequate Downstream Processing | Residual ethanol from the formulation process can destabilize LNPs and lead to an increased PDI over time. Implement a robust downstream processing step, such as dialysis or tangential flow filtration (TFF), to efficiently remove ethanol and exchange the buffer to a suitable storage buffer (e.g., PBS pH 7.4).[11] |
| Improper Storage Conditions | LNP formulations can be sensitive to temperature fluctuations, which may lead to aggregation and an increase in PDI. Store LNP formulations at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage) and avoid repeated freeze-thaw cycles. |
| Issues with Nucleic Acid Cargo | The size, purity, and concentration of the nucleic acid can impact LNP formation. Ensure the nucleic acid is of high quality, free of contaminants, and at the correct concentration in the aqueous buffer. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol provides a starting point for the formulation of this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound (Ionizable Lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Nucleic Acid (mRNA or siRNA)
-
Anhydrous Ethanol
-
Citrate Buffer (e.g., 50 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microfluidic Mixing System (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol to create individual stock solutions of known concentrations.
-
-
Prepare Lipid Mixture (Organic Phase):
-
In an appropriate tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG2000).
-
Add anhydrous ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM).
-
-
Prepare Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the nucleic acid in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid mixture into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) (e.g., TFR of 12 mL/min and FRR of 3:1 aqueous to organic).
-
Initiate the mixing process to form the LNP dispersion.
-
-
Downstream Processing (Buffer Exchange):
-
Immediately after formulation, dilute the LNP dispersion with PBS (pH 7.4).
-
Perform dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acid.
-
-
Characterization:
-
Measure the particle size and PDI of the final LNP formulation using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Visualizations
Caption: Workflow for this compound LNP Formulation and Characterization.
Caption: Troubleshooting Logic for High PDI in this compound LNP Formulations.
References
- 1. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. caymanchem.com [caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
L319 mRNA Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the formulation of messenger RNA (mRNA) using the L319 ionizable lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mRNA formulations?
A1: this compound is a novel, ionizable, and biodegradable lipid used to form lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA.[1][2] Its ionizable nature is crucial for efficiently encapsulating negatively charged mRNA at an acidic pH and facilitating its release into the cytoplasm once inside the cell.[3][4] this compound has a pKa of 6.38 and is designed for rapid elimination from the body, which can improve the safety profile of the therapeutic.[1][2][5]
Q2: What are the critical quality attributes (CQAs) I should monitor for my this compound-mRNA LNP formulation?
A2: The key parameters to characterize for any mRNA LNP formulation are particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[6][7] These attributes are critical as they influence the stability, delivery efficiency, and overall therapeutic outcome of the formulation.[8][9]
Q3: What is a typical lipid composition for an LNP formulation?
A3: A standard LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (e.g., this compound): Essential for encapsulating mRNA and facilitating endosomal escape. Typically around 50 mol%.[3][9][10]
-
Helper Phospholipid (e.g., DSPC or DOPE): Provides structural stability to the nanoparticle.[10][11]
-
Cholesterol: Enhances membrane fusion, stability, and cellular uptake.[3][10]
-
PEGylated Lipid (e.g., DMG-PEG2000): Controls particle size, prevents aggregation, and increases circulation time.[10][12] A common molar ratio for these components is 50:10:38.5:1.5 (Ionizable lipid:Phospholipid:Cholesterol:PEG-lipid).[10]
Q4: How does this compound facilitate mRNA delivery into cells?
A4: this compound is an ionizable lipid that is positively charged at a low pH (used during formulation) which allows it to interact with and encapsulate the negatively charged mRNA.[13] At physiological pH, the LNP is more neutral, reducing non-specific interactions. After being taken up by cells into endosomes, the acidic environment of the endosome protonates this compound again.[3] This charge switch is believed to disrupt the endosomal membrane, allowing the mRNA cargo to be released into the cytoplasm where it can be translated into the target protein.[4][14]
Troubleshooting Guide
Low mRNA Encapsulation Efficiency
Problem: The percentage of mRNA successfully encapsulated within the LNPs is below the desired range (typically >90%).[15]
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of Aqueous Buffer | Ensure the aqueous buffer containing mRNA is at an acidic pH (e.g., pH 4.0) to ensure the ionizable lipid (this compound) is positively charged for effective mRNA complexation.[5][16] |
| Incorrect N/P Ratio | The Nitrogen-to-Phosphate (N/P) ratio, representing the molar ratio of ionizable lipid nitrogen to mRNA phosphate, is critical. Optimize the N/P ratio; studies suggest ratios between 3 and 10 can be effective.[16] |
| Issues with Mixing Process | For microfluidic mixing, ensure flow rates and ratios are optimized. Inconsistent or slow mixing can lead to poor and inefficient encapsulation.[10][17] |
| Degraded mRNA | Use high-quality, intact mRNA. Analyze mRNA integrity before formulation using a technique like capillary gel electrophoresis (CGE). |
| Incorrect Lipid Ratios | Verify the molar ratios of all lipid components. An incorrect proportion of any lipid can disrupt the LNP self-assembly process.[13] |
High Polydispersity Index (PDI) or Particle Size
Problem: The formulated LNPs are too large (optimal range is often 70-100 nm) or have a wide size distribution (PDI should ideally be <0.2).[8]
| Potential Cause | Troubleshooting Step |
| Aggregation | PEGylated lipids are included in formulations to provide steric hindrance and prevent aggregation.[12] Ensure the correct percentage is used. If aggregation persists, consider optimizing the dilution step post-mixing.[17] |
| Suboptimal Mixing Parameters | The total flow rate and flow rate ratio between the lipid (organic) and mRNA (aqueous) phases in a microfluidic mixer significantly impact particle size.[13][17] Higher flow rates generally lead to smaller particles.[17] |
| Inappropriate Lipid Concentration | Increasing the concentration of RNA and lipids during formulation can lead to an increase in particle size.[17] |
| Freeze-Thaw Cycles | LNPs can be sensitive to the freezing process, which may cause changes in particle attributes. When freezing is necessary, use cryoprotectants and optimize the freezing/thawing protocol. |
| Air Entrainment/Shaking | Mechanical stress from shaking or interaction with air bubbles can remove PEGylated lipids from the LNP surface, leading to particle fusion and an increase in size.[12] Minimize air entrainment during mixing and handle final products gently. |
Poor In Vitro or In Vivo Performance
Problem: The this compound-mRNA formulation shows low protein expression despite acceptable physical characteristics.
| Potential Cause | Troubleshooting Step |
| Inefficient Endosomal Escape | The pKa of the ionizable lipid is key for endosomal escape. This compound has a pKa of 6.38.[2] Ensure the formulation doesn't contain components that would buffer the endosomal pH and prevent lipid protonation. |
| mRNA Degradation or Modification | mRNA is susceptible to degradation.[14] Ensure RNase-free handling throughout the process. Reactive impurities from lipid components can also covalently modify mRNA, rendering it untranslatable.[18] Use high-purity lipids. |
| LNP Instability in Biological Milieu | The formulation may be unstable in serum. The PEG-lipid layer is crucial for stability in physiological fluids.[13] Evaluate different PEG-lipid densities or lengths if instability is suspected. |
| Chemical Modification of this compound | Electrophilic impurities derived from the oxidation and subsequent hydrolysis of the ionizable lipid's tertiary amine can react with the mRNA, leading to a loss of activity.[18][19] Store lipids under inert gas and use antioxidants if necessary. |
Experimental Protocols & Methodologies
General this compound-mRNA LNP Formulation via Microfluidic Mixing
This protocol describes a representative method for formulating this compound-mRNA LNPs.
Materials:
-
This compound (ionizable lipid), DSPC (phospholipid), Cholesterol, DMG-PEG2000 (PEG-lipid)
-
Ethanol (100%, molecular grade)
-
mRNA in an acidic aqueous buffer (e.g., 10-30 mM Sodium Acetate or Citrate Buffer, pH 4.0)[16][20]
-
Microfluidic mixing system (e.g., NanoAssemblr)[11]
-
Purification system: Dialysis cassettes or tangential flow filtration (TFF) system.[13]
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[10] The total lipid concentration can range from 1.5 to 2.2 mg/mL.[16]
-
Prepare mRNA Solution: Dilute the purified mRNA in the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic system. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a set total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase).[20] The rapid mixing of the two phases causes the self-assembly of lipids around the mRNA, forming LNPs.[13]
-
Dilution: The output stream is immediately diluted with a formulation buffer to reduce the ethanol concentration and stabilize the newly formed LNPs.[17]
-
Purification/Buffer Exchange: Remove residual ethanol and non-encapsulated mRNA by dialyzing the LNP solution against a final storage buffer (e.g., PBS, pH 7.4) or using a TFF system.[13]
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.[20]
-
Storage: Store the final product at appropriate conditions, typically frozen at -20°C or -80°C.[5]
Characterization of LNP Size and Polydispersity
Technique: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the LNP formulation in 1x PBS to an appropriate concentration for DLS measurement.[6]
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the hydrodynamic diameter (Z-average size) and the Polydispersity Index (PDI). An acceptable formulation typically has a size between 70-100 nm and a PDI below 0.2.[6][8]
Measurement of mRNA Encapsulation Efficiency
Technique: Fluorescence Assay (e.g., RiboGreen)
Procedure:
-
Prepare two sets of samples from the same LNP formulation.
-
Sample A (Free mRNA): Dilute the intact LNP sample in a TE buffer. Add the RiboGreen reagent, which will bind to any accessible (non-encapsulated) mRNA, and measure the fluorescence.
-
Sample B (Total mRNA): To a separate aliquot of the LNP sample, add a surfactant like Triton X-100 to disrupt the LNPs and release all the encapsulated mRNA. Add the RiboGreen reagent and measure the fluorescence.[15]
-
Calculation: Encapsulation Efficiency (%) = [(Total mRNA Fluorescence) - (Free mRNA Fluorescence)] / (Total mRNA Fluorescence) x 100[15]
Visual Guides
Caption: this compound-mRNA LNP formulation and quality control workflow.
Caption: Key factors influencing the stability of LNP formulations.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
References
- 1. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Revolutionizing mRNA Vaccines Through Innovative Formulation and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Delivery Challenges for mRNA Therapies [theconferenceforum.org]
- 5. researchgate.net [researchgate.net]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 8. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2020216911A1 - Mrna formulation - Google Patents [patents.google.com]
- 12. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. test.gencefebio.com [test.gencefebio.com]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
L319 LNP Sterilization Technical Support Center
Disclaimer: The following information provides general guidance on the sterilization of lipid nanoparticles (LNPs). As there is limited publicly available data specifically on the sterilization of L319-containing LNPs, these recommendations are based on established principles for similar biodegradable LNP formulations. It is crucial for researchers to perform their own validation studies to determine the optimal sterilization method and parameters for their specific this compound LNP formulation and intended application.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for sterilizing LNP formulations?
A1: The main sterilization methods for LNP formulations are:
-
Sterile Filtration: This is the most common and generally preferred method for LNPs, especially those sensitive to heat or radiation. It involves passing the LNP suspension through a 0.22 µm filter to remove bacteria.[1]
-
Gamma Irradiation: This method uses cobalt-60 to generate gamma rays that sterilize the product in its final container (terminal sterilization). It is a well-established method for many biologics.
-
Electron Beam (E-beam) Irradiation: Similar to gamma irradiation, e-beam uses a stream of high-energy electrons for terminal sterilization. It offers a higher dose rate and less penetration than gamma irradiation.
-
Autoclaving (Moist Heat Sterilization): This method uses high-pressure steam at elevated temperatures (e.g., 121°C) for sterilization. Due to the potential for LNP degradation at high temperatures, it is generally not recommended for LNPs unless they are specifically designed to be thermostable.[2]
Q2: How does the biodegradable nature of this compound affect the choice of sterilization method?
A2: The ester linkages in the this compound lipid, which contribute to its biodegradability, may be susceptible to hydrolysis.[3] This sensitivity can be exacerbated by harsh sterilization conditions:
-
Autoclaving: The high temperatures and moisture can accelerate the hydrolysis of ester bonds, leading to the degradation of this compound and compromising the integrity of the LNPs.
-
Irradiation (Gamma and E-beam): High doses of radiation can generate free radicals, which may lead to the cleavage of lipid chains and degradation of the RNA payload. The impact on biodegradable lipids like this compound needs to be carefully evaluated.
-
Sterile Filtration: This method is the least likely to directly cause chemical degradation of this compound, making it a primary consideration for these sensitive formulations.
Q3: What are the critical quality attributes (CQAs) of LNPs that should be monitored after sterilization?
A3: After sterilization, it is essential to assess the following CQAs to ensure the product's quality, safety, and efficacy:
-
Particle Size and Polydispersity Index (PDI): Changes in size or PDI can indicate aggregation or fusion of LNPs.
-
Zeta Potential: Alterations in surface charge can affect stability and in vivo behavior.
-
Encapsulation Efficiency: A decrease in encapsulation efficiency indicates leakage of the nucleic acid payload.
-
Integrity of the Nucleic Acid Payload (e.g., mRNA, siRNA): Degradation of the encapsulated genetic material will reduce the therapeutic efficacy.
-
Lipid Integrity: Degradation of any of the lipid components, including the ionizable lipid (this compound), helper lipids, cholesterol, and PEG-lipid.
-
Sterility: Confirmation that the sterilization process was effective in eliminating microbial contamination.
-
In vitro and in vivo Potency: Functional assays to confirm that the sterilized LNPs can effectively deliver their payload and elicit the desired biological response.
Troubleshooting Guides
Sterile Filtration Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High back pressure / Filter clogging | LNP size is close to or larger than the filter pore size (0.22 µm).High LNP concentration leading to membrane fouling.LNP aggregation.Inappropriate filter material causing adsorption. | Use a larger pore size pre-filter (e.g., 0.45 µm) before the final 0.22 µm sterile filter.Optimize the LNP concentration before filtration.Ensure the LNP formulation is stable and non-aggregated prior to filtration.Screen different filter membranes (e.g., PES, PVDF) to find one with low LNP binding.[4] |
| Loss of product yield | Adsorption of LNPs to the filter membrane.Retention of LNPs in the filter housing. | Pre-condition or pre-flush the filter with a buffer solution to saturate non-specific binding sites.Optimize the filtration process to minimize hold-up volume.Consider using a filter with a low protein/nanoparticle binding membrane. |
| Changes in particle size or PDI post-filtration | Shear stress during filtration causing LNP disruption or aggregation.Interaction with the filter membrane. | Optimize the filtration pressure and flow rate to minimize shear stress.Evaluate different filter types and materials for compatibility with your LNP formulation. |
Irradiation (Gamma and E-beam) Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Degradation of RNA payload | High radiation dose causing strand breaks. | Optimize the radiation dose to the minimum level required for sterility.Include cryoprotectants in the formulation to scavenge free radicals. |
| Changes in LNP physicochemical properties (size, PDI, encapsulation efficiency) | Radiation-induced lipid degradation and LNP fusion. | Perform dose-response studies to identify the maximum tolerable radiation dose for your formulation.Analyze lipid integrity post-irradiation to identify any degradation products. |
| Loss of biological activity | Damage to both the RNA payload and the LNP structure, hindering cellular uptake and endosomal escape. | Conduct in vitro and in vivo studies to correlate the radiation dose with the biological activity of the LNPs. |
Data Summary: Effects of Sterilization on LNPs
The following table summarizes the potential effects of different sterilization methods on LNP characteristics based on publicly available data for various LNP formulations. Note: This is a general guide and results for this compound LNPs may vary.
| Sterilization Method | Particle Size & PDI | Encapsulation Efficiency | RNA Integrity | Biological Activity |
| Sterile Filtration | Minimal to no change if optimized.[1] | Generally maintained, but product loss can occur. | Typically unaffected. | Generally preserved. |
| Gamma Irradiation | Can increase due to aggregation. | May decrease due to lipid damage. | Can be compromised at higher doses. | Can be reduced. |
| E-beam Irradiation | Similar to gamma irradiation, potential for increase. | Potential for decrease. | Dose-dependent degradation. | Dose-dependent reduction. |
| Autoclaving | Significant increase due to fusion and aggregation.[2] | Significant decrease due to LNP disruption. | Severe degradation expected. | Significant loss of activity. |
Experimental Protocols
Sterile Filtration Protocol (General)
Objective: To sterilize an this compound LNP formulation by removing microbial contaminants using a 0.22 µm filter.
Materials:
-
This compound LNP suspension
-
Sterile, low-protein binding syringe filters (e.g., 0.22 µm PVDF or PES)
-
Sterile syringes
-
Sterile collection vials
-
Aseptic environment (e.g., laminar flow hood)
Procedure:
-
Pre-condition the sterile filter by passing a small volume of sterile formulation buffer through it. This helps to wet the membrane and saturate non-specific binding sites.
-
Draw the this compound LNP suspension into a sterile syringe.
-
Attach the syringe to the pre-conditioned sterile filter.
-
Carefully and slowly apply gentle, constant pressure to the syringe plunger to pass the LNP suspension through the filter into a sterile collection vial. Avoid excessive pressure to minimize shear stress.[5]
-
After filtration, analyze the sterilized LNP sample for particle size, PDI, encapsulation efficiency, and RNA integrity to assess the impact of the filtration process.
-
Perform sterility testing on the final product to confirm the absence of microbial contamination.
Gamma Irradiation Protocol (General)
Objective: To terminally sterilize a frozen this compound LNP formulation using gamma irradiation.
Materials:
-
Aliquots of this compound LNP suspension in cryovials suitable for irradiation.
-
Validated gamma irradiation facility.
Procedure:
-
Prepare frozen aliquots of the this compound LNP formulation. The inclusion of cryoprotectants should be considered to mitigate damage from free radicals.
-
Determine the appropriate radiation dose. A typical dose for terminal sterilization is 25 kGy, but a dose-ranging study (e.g., 10-30 kGy) is highly recommended to find the optimal balance between sterility and product stability.
-
Send the frozen samples to a qualified gamma irradiation facility for treatment at the predetermined dose.
-
Upon return, thaw the samples under controlled conditions.
-
Thoroughly characterize the irradiated LNPs for changes in physicochemical properties, RNA integrity, and biological activity compared to a non-irradiated control.
-
Confirm the sterility of the irradiated samples.
Visualizations
LNP Sterilization Decision Pathway
Caption: Decision pathway for selecting an appropriate LNP sterilization method.
Sterile Filtration Workflow
Caption: A typical workflow for the sterile filtration of LNPs.
Impact of Sterilization on LNP Components
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterile filtration of lipid nanoparticles for mRNA vaccines and therapeutics - American Chemical Society [acs.digitellinc.com]
- 5. (22b) Sterile Filtration of mRNA-Lipid Nanoparticle Vaccines – New Challenges for an Old Technology | AIChE [proceedings.aiche.org]
Technical Support Center: L319-LNP Formulation and RNA Stability
Welcome to the technical support center for L319 lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing RNA degradation and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation in my this compound LNP samples?
A1: RNA is inherently susceptible to degradation from various factors. Within the context of LNP formulation and storage, the primary causes include:
-
RNase Contamination: RNases are ubiquitous enzymes that rapidly degrade RNA. Contamination can be introduced through laboratory surfaces, equipment, reagents, and even human contact.
-
Hydrolysis: The phosphodiester bonds in the RNA backbone can be cleaved through hydrolysis, a process accelerated by elevated temperatures and suboptimal pH conditions.[1]
-
Physical Stresses: Processes such as freezing and thawing can induce physical stress on the LNPs, potentially leading to particle aggregation and subsequent exposure of the encapsulated RNA to degradants.[2]
-
Lipid Degradation: The lipid components of LNPs, particularly ionizable lipids, can degrade over time, which may compromise the integrity of the nanoparticle and the stability of the encapsulated RNA.[3]
Q2: I'm observing a significant loss of RNA integrity post-formulation. What are the likely culprits in my formulation process?
A2: Several factors during the LNP formulation process can contribute to RNA degradation:
-
Poor Quality of Starting RNA: The integrity of the RNA before encapsulation is critical. Ensure your RNA has high purity and integrity from the outset.
-
Suboptimal Formulation Parameters: The ratio of lipids to RNA, the concentration of lipids, and the mixing process itself can all impact the encapsulation efficiency and the stability of the final LNP.[4]
-
Inefficient Encapsulation: If a significant portion of your RNA is not encapsulated, it will be exposed to the external environment and susceptible to degradation.
-
Ethanol Content: Residual ethanol from the formulation process can negatively impact LNP stability.[5]
Q3: My this compound LNPs show good initial RNA integrity, but it declines rapidly upon storage. How can I improve the long-term stability?
A3: Long-term stability of RNA-LNPs is a common challenge. Consider the following to improve the stability of your stored samples:
-
Storage Temperature: For long-term storage, freezing at -20°C or -80°C is generally recommended over refrigeration at 4°C to minimize enzymatic and chemical degradation.[2][6]
-
Cryoprotectants: The addition of cryoprotectants, such as sucrose or trehalose, can help to preserve the integrity of LNPs during freeze-thaw cycles by preventing aggregation.[2][7]
-
Buffer Composition: The pH and composition of the storage buffer can influence both RNA and LNP stability. A buffer with a slightly acidic to neutral pH is often preferred.
-
Lyophilization: Freeze-drying (lyophilization) can be an effective strategy for long-term storage at warmer temperatures, as it removes water, a key component in hydrolytic degradation.[2][8]
Q4: What is a good target for RNA encapsulation efficiency for this compound LNPs?
A4: Generally, an encapsulation efficiency of over 90% is considered optimal for LNP formulations.[9] High encapsulation is crucial as it protects the RNA from degradation by nucleases in the external environment.[10]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low RNA Encapsulation Efficiency (<90%) | 1. Suboptimal lipid-to-RNA ratio. 2. Poor quality of input RNA. 3. Inefficient mixing during formulation. 4. Incorrect pH of the aqueous buffer. | 1. Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the RNA). 2. Verify the integrity of your stock RNA using capillary electrophoresis before formulation. 3. Ensure rapid and controlled mixing using a microfluidic device.[11] 4. Use a slightly acidic buffer (e.g., citrate or acetate buffer at pH 4-5) for the RNA solution to ensure protonation of the ionizable lipid. |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent mixing speed or flow rates. 2. Aggregation of LNPs post-formulation. 3. Suboptimal lipid composition. | 1. Calibrate and maintain your microfluidic mixing system to ensure consistent performance. 2. Dilute the LNP solution in a suitable buffer immediately after formulation. 3. Screen different molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid).[12] |
| Significant Decrease in RNA Integrity After One Freeze-Thaw Cycle | 1. LNP aggregation due to ice crystal formation. 2. Lack of cryoprotectants.[2] | 1. Flash-freeze LNPs in liquid nitrogen to minimize ice crystal size. 2. Add cryoprotectants such as sucrose or trehalose to the formulation buffer before freezing.[7] |
| RNA Degradation During Storage at 4°C | 1. Hydrolysis of the RNA backbone.[1] 2. Residual RNase activity. | 1. For storage longer than a few days, freeze samples at -20°C or -80°C. 2. Ensure all reagents and equipment are RNase-free. Consider adding an RNase inhibitor to the external buffer. |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
This protocol describes a general method for formulating RNA-loaded this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound (or a similar biodegradable ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (200 proof, RNase-free)
-
RNA in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing instrument and cartridge (e.g., NanoAssemblr®)
-
Syringes and tubing (RNase-free)
-
Dialysis cassette or tangential flow filtration (TFF) system
Methodology:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[13]
-
The total lipid concentration will depend on the desired final LNP concentration.
-
-
Prepare RNA Solution:
-
Dilute the RNA stock in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.
-
Set the desired flow rates and flow rate ratio (aqueous:organic). A common starting point is a 3:1 ratio.
-
Initiate the mixing process to generate the LNP solution.
-
-
Downstream Processing:
-
Immediately after formulation, dilute the LNP solution with a suitable buffer (e.g., PBS) to reduce the ethanol concentration and stabilize the particles.
-
Perform buffer exchange and concentration using either dialysis against PBS (pH 7.4) or a TFF system.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Measure RNA encapsulation efficiency using the RiboGreen assay.
-
Assess RNA integrity using capillary gel electrophoresis.
-
Protocol 2: Quantification of RNA Encapsulation Efficiency using RiboGreen Assay
This protocol allows for the determination of the percentage of RNA successfully encapsulated within the LNPs.
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), RNase-free
-
Triton X-100 (10% solution)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Methodology:
-
Prepare Reagents:
-
Dilute the concentrated RiboGreen reagent 1:200 in TE buffer. Protect from light.
-
Prepare a 2% Triton X-100 solution in TE buffer.
-
-
Prepare RNA Standards:
-
Create a standard curve of your specific RNA in TE buffer, with concentrations ranging from approximately 10 ng/mL to 1 µg/mL.
-
-
Sample Preparation:
-
For each LNP sample, prepare two sets of dilutions in TE buffer.
-
Set 1 (Free RNA): Dilute the LNP sample to a concentration within the range of the standard curve.
-
Set 2 (Total RNA): Dilute the LNP sample to the same concentration as Set 1, but in TE buffer containing 0.1% Triton X-100 to lyse the LNPs. Incubate for 10 minutes at 37°C.[14]
-
-
Assay Procedure:
-
Pipette the standards and samples (both sets) into the 96-well plate in triplicate.
-
Add the diluted RiboGreen reagent to all wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[14]
-
-
Calculation:
-
Generate a standard curve from the fluorescence readings of the RNA standards.
-
Determine the concentration of RNA in both "Free RNA" and "Total RNA" samples using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
-
Protocol 3: Assessment of RNA Integrity by Capillary Gel Electrophoresis (CGE)
This protocol provides a method to assess the integrity of the RNA extracted from this compound LNPs.
Materials:
-
Capillary electrophoresis instrument with a laser-induced fluorescence (LIF) detector (e.g., SCIEX BioPhase 8800)[15]
-
RNA integrity analysis kit (e.g., RNA 9000 Purity & Integrity kit)[15]
-
Reagents for LNP lysis (e.g., Triton X-100 or a suitable lysis buffer)
-
Formamide
-
RNase-free water and tubes
Methodology:
-
RNA Extraction from LNPs:
-
Lyse the LNP sample by incubating with a detergent such as Triton X-100 to release the encapsulated RNA.[16]
-
-
Sample Denaturation:
-
Mix the extracted RNA with formamide and a sizing ladder/marker provided in the kit.
-
Heat the mixture at 70°C for 5-10 minutes to denature the RNA, then immediately cool on ice.[17]
-
-
CGE Analysis:
-
Prepare the CGE instrument, capillary, and gel according to the manufacturer's instructions.
-
Load the denatured RNA samples onto the instrument.
-
Run the electrophoresis method to separate the RNA fragments by size.
-
-
Data Analysis:
-
The software will generate an electropherogram showing peaks corresponding to the main RNA product and any degradation products or fragments.
-
Calculate the percentage of intact RNA by dividing the area of the main peak by the total area of all peaks in the electropherogram.[17]
-
Data Summary
Table 1: Impact of Storage Temperature on LNP Size and RNA Integrity
| Storage Temperature | Change in LNP Diameter (Z-average) after 7 days | In Vitro Luciferase Expression (% of control) |
| 4°C | No significant change | Decreased |
| -30°C | No significant change | No significant change |
| -80°C | Significant increase (aggregation) | Significantly decreased |
| 25°C | No significant change | Decreased |
Data adapted from a study on the stability of mRNA-LNPs. The results indicate that while 4°C and 25°C storage may maintain physical characteristics, RNA activity can decrease. Storage at -80°C without cryoprotectants can lead to aggregation and loss of function.[6]
Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw at -80°C
| Formulation | In Vitro Luciferase Expression (% of 4°C control) |
| LNP without Sucrose | Significantly decreased |
| LNP with Sucrose | No significant difference |
This data demonstrates that the addition of a cryoprotectant like sucrose can protect the bioactivity of the mRNA-LNP formulation during a freeze-thaw cycle.[6]
Visualizations
Caption: this compound LNP Formulation and Characterization Workflow.
Caption: Key Factors Leading to RNA Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. biaseparations.com [biaseparations.com]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 10. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LNP Formulation For mRNA delivery [drugdiscoveryonline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. preprints.org [preprints.org]
- 14. abpbio.com [abpbio.com]
- 15. High-throughput LNP-mRNA integrity profiling [labroots.com]
- 16. sciex.com [sciex.com]
- 17. Development of a microchip capillary electrophoresis method for determination of the purity and integrity of mRNA in lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Transfection with L319 LNPs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing L319 lipid nanoparticles (LNPs) for in vivo transfection. It includes frequently asked questions (FAQs) for a quick overview and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages for in vivo transfection?
This compound is a novel ionizable and biodegradable lipid specifically designed for formulating LNPs to deliver nucleic acids like mRNA and siRNA in vivo.[1] A key advantage of this compound is its biodegradability, which contributes to a more favorable safety profile and allows for rapid elimination from the body.[2] this compound has a pKa of 6.38, which is optimal for facilitating the escape of the nucleic acid payload from the endosome into the cytoplasm of target cells.[1]
Q2: What are the essential components of a standard this compound LNP formulation?
A typical this compound LNP formulation is composed of four key lipid components:
-
Ionizable Lipid (this compound): This lipid is crucial for encapsulating the nucleic acid and mediating its release into the cytoplasm. It carries a positive charge at the acidic pH found in endosomes and is neutral at physiological pH, which helps in reducing toxicity.
-
Helper Phospholipid (e.g., DSPC or DOPE): This component contributes to the structural integrity and stability of the nanoparticle.
-
Cholesterol: Cholesterol is included to enhance the stability of the LNP structure.
-
PEG-Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) is used to control the size of the LNPs during their formation and to increase their circulation time in the bloodstream by preventing their rapid clearance by the immune system.[3][4]
For a standard formulation, a common molar ratio of these lipids is approximately 50% ionizable lipid, 10% helper phospholipid, 38.5% cholesterol, and 1.5% PEG-lipid.[5]
Q3: How do this compound LNPs deliver their nucleic acid payload into cells?
The mechanism of this compound LNP-mediated delivery involves several stages:
-
Systemic Administration: The LNPs are typically introduced into the body via intravenous injection.
-
Circulation and Distribution: The PEG coating on the LNP surface helps them to evade the immune system and circulate for a longer duration, allowing them to distribute to various tissues, with a natural tendency to accumulate in the liver.
-
Cellular Entry: Target cells take up the LNPs through a process called endocytosis.
-
Endosomal Release: Inside the cell, the LNPs are enclosed within endosomes. The acidic environment of the endosome causes the this compound lipid to become positively charged. This charge interacts with and disrupts the endosomal membrane, allowing the encapsulated nucleic acid to be released into the cell's cytoplasm.
-
Therapeutic Action: Once in the cytoplasm, mRNA can be translated into a therapeutic protein, or siRNA can enter the RNA interference pathway to silence a specific gene.
Q4: How can I measure the success of my in vivo transfection with this compound LNPs?
A widely used method involves encapsulating a reporter gene, such as firefly luciferase mRNA, within the this compound LNPs. Following administration to an animal model, like a mouse, the expression of luciferase can be detected and quantified. This is typically achieved using an in vivo imaging system (IVIS) which measures the light produced after the injection of the luciferase substrate, D-luciferin.[6][7] This allows for the non-invasive monitoring of transfection efficiency in real-time and in specific organs.
Troubleshooting Guide
Problem 1: Low In Vivo Transfection Efficiency
| Potential Cause | Suggested Solutions & Troubleshooting Steps |
| Suboptimal LNP Formulation | - Optimize Lipid Ratios: The transfection efficiency is highly sensitive to the molar ratios of the LNP components. It is recommended to perform a systematic optimization by varying the ratios of this compound, the helper lipid, cholesterol, and the PEG-lipid. - Evaluate Different Helper Lipids: The choice of helper phospholipid (e.g., DSPC vs. DOPE) can impact the stability and the ability of the LNP to fuse with the endosomal membrane. Testing different helper lipids may improve performance. |
| Poor Quality of LNPs | - Verify Particle Characteristics: For optimal in vivo delivery, LNPs should typically have a diameter in the range of 80-150 nm and a low polydispersity index (PDI) of less than 0.2. These parameters should be confirmed using Dynamic Light Scattering (DLS).[7] - Confirm High Encapsulation Efficiency: Inefficient encapsulation of the nucleic acid will result in a lower effective dose. The encapsulation efficiency should be greater than 90% and can be measured using a fluorescent dye-based assay, such as the RiboGreen assay.[8] |
| Ineffective In Vivo Delivery | - Refine Injection Technique: For intravenous delivery, mastering the tail vein injection technique in mice is critical to ensure the LNPs enter systemic circulation. - Conduct a Dose-Response Study: The amount of LNP-encapsulated nucleic acid administered is a critical factor. A dose that is too low may not produce a detectable effect, while a very high dose can lead to toxicity. A dose-response experiment is necessary to identify the optimal therapeutic window. |
| Compromised Integrity of LNPs or Nucleic Acid | - Check Nucleic Acid Quality: Before encapsulation, verify the integrity of your mRNA or siRNA by running it on a gel to ensure it is not degraded. - Follow Proper Storage Procedures: LNP formulations should be stored at 4°C for short-term use and frozen at -20°C or -80°C for longer-term storage. It is important to avoid multiple freeze-thaw cycles which can damage the LNPs. |
Problem 2: Observation of High In Vivo Toxicity
| Potential Cause | Suggested Solutions & Troubleshooting Steps |
| Toxicity from LNP Components | - Lower the LNP Dose: The most direct approach to reduce toxicity is to lower the administered dose. Identifying the minimum effective dose from a dose-response study is crucial. - Monitor Liver Function: Since LNPs often accumulate in the liver, it is important to monitor for potential liver toxicity. This can be done by measuring the serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9][10] |
| Immune Response to LNPs | - Consider PEG-Lipid Modifications: In some cases, the PEG-lipid component can trigger an immune response. Experimenting with PEG-lipids of different chain lengths or chemical structures may mitigate this. |
| Undesired Off-Target Effects | - Analyze Biodistribution: To understand where the LNPs are accumulating in the body, a biodistribution study can be performed using fluorescently labeled LNPs or by tracking the expression of a reporter gene. If significant accumulation is observed in non-target organs, further optimization of the LNP formulation may be required. |
Problem 3: Lack of Reproducibility Between Experiments
| Potential Cause | Suggested Solutions & Troubleshooting Steps |
| Inconsistent LNP Formulation | - Implement a Standardized Formulation Protocol: To ensure consistency between batches, it is essential to use a reproducible formulation method, such as a microfluidic mixing system.[5] All parameters, including flow rates, component concentrations, and temperature, should be kept constant. |
| Biological Variability in Animal Models | - Standardize Animal Cohorts: To minimize biological variability, it is important to use animals that are matched for age and sex in your experiments. - Maintain Consistent Experimental Conditions: The handling of animals and the timing of procedures, such as injections and imaging, should be standardized across all experiments. |
| Inconsistent Assay Performance | - Adhere to a Standardized Assay Protocol: For assessing transfection efficiency, a consistent and well-defined protocol is necessary. For instance, when using a luciferase reporter, the time between substrate injection and imaging should be kept constant. |
Data Presentation
Table 1: Key Physicochemical Properties of a Standard this compound LNP Formulation
| Parameter | Typical Value | Analytical Method |
| Ionizable Lipid | This compound | - |
| pKa | 6.38[1] | TNS Assay |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vivo Clearance Data for this compound from a Rat Study
| Time After Administration | Cumulative % of Injected Dose in Urine | Cumulative % of Injected Dose in Feces |
| 0 - 12 hours | ~30% | Not Reported |
| 12 - 24 hours | Not Reported | ~40% |
| This data was obtained from a study where radiolabeled this compound LNPs were administered intravenously to rats.[2] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs Using a Microfluidic System
Materials:
-
This compound lipid in 100% ethanol
-
Helper phospholipid (e.g., DSPC) in 100% ethanol
-
Cholesterol in 100% ethanol
-
PEG-lipid (e.g., DMG-PEG2000) in 100% ethanol
-
mRNA or siRNA dissolved in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
A microfluidic mixing instrument (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa molecular weight cut-off)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In an ethanol-based solvent, prepare the lipid mixture by combining this compound, DSPC, cholesterol, and DMG-PEG2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the nucleic acid solution in the acidic buffer to the desired concentration.
-
Set up the microfluidic mixing instrument following the manufacturer's protocol. A common flow rate ratio for the aqueous to organic phase is 3:1.
-
Load the lipid mixture and the nucleic acid solution into separate syringes.
-
Initiate the microfluidic mixing. The rapid mixing of the two solutions will induce the self-assembly of the lipids and nucleic acid into LNPs.
-
Collect the LNP dispersion from the outlet.
-
To remove the ethanol and exchange the buffer, dialyze the collected LNP dispersion against sterile PBS (pH 7.4) overnight at 4°C.
-
After dialysis, characterize the LNPs for their size, PDI, and encapsulation efficiency.
-
For in vivo use, sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for immediate use.
Protocol 2: Assessment of In Vivo Transfection Efficiency in Mice
Materials:
-
This compound LNPs containing luciferase mRNA
-
Female BALB/c mice, 6-8 weeks old
-
D-luciferin potassium salt dissolved in sterile PBS (15 mg/mL)
-
An In Vivo Imaging System (IVIS)
-
29G insulin syringes
Procedure:
-
Dilute the this compound LNP-luciferase mRNA formulation to the desired concentration in sterile PBS. A typical dose for mice is approximately 0.1 mg/kg of mRNA in an injection volume of 100 µL.[6]
-
Gently warm the mice using a heat lamp to cause vasodilation of the tail veins.
-
Carefully restrain the mouse and perform a tail vein injection of the 100 µL LNP solution.
-
At desired time points after the injection (e.g., 6, 24, and 48 hours), anesthetize the mice using isoflurane.
-
Administer D-luciferin via an intraperitoneal injection at a dose of 150 mg/kg.
-
Allow 10 minutes for the D-luciferin to circulate and react with the expressed luciferase.
-
Place the anesthetized mouse in the IVIS instrument and acquire bioluminescence images. The signal intensity can be quantified for the whole body and for specific regions of interest corresponding to different organs.
-
For a more detailed analysis of biodistribution, organs can be harvested after the final imaging session and imaged individually ex vivo.[7]
Visualizations
Caption: A workflow illustrating the key stages of this compound LNP-mediated in vivo transfection.
Caption: A diagram showing the mechanism of endosomal escape for this compound LNPs.
References
- 1. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
L319 vs. DLin-MC3-DMA: A Comparative Guide to Efficacy in siRNA Delivery
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the choice of a delivery vehicle is paramount to achieving potent and safe gene silencing. Among the leading non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated platform for small interfering RNA (siRNA) delivery. At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the siRNA cargo and facilitating its escape from the endosome into the cytoplasm, where the RNAi machinery resides. This guide provides a detailed comparison of two prominent ionizable lipids: the well-established DLin-MC3-DMA and the biodegradable L319, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies supported by experimental data.
Performance Comparison at a Glance
| Parameter | This compound | DLin-MC3-DMA | Reference |
| In Vivo Efficacy (ED50) | Similar to DLin-MC3-DMA (~0.01 mg/kg for ~75% Factor VII silencing in mice) | ~0.005 mg/kg for Factor VII silencing in mice | [1] |
| pKa | 6.38 | 6.44 | [1][2] |
| Biodegradability | Biodegradable | Non-biodegradable | [3] |
| In Vivo Elimination | Rapid elimination from plasma and tissues | Slower elimination compared to this compound | [1] |
| Toxicity | Well-tolerated up to 10 mg/kg in mice | Generally well-tolerated at therapeutic doses, but potential for liver toxicity at higher doses | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the formulation of LNPs and the subsequent in vitro and in vivo evaluation of their gene silencing efficacy.
Lipid Nanoparticle (LNP) Formulation
A standard method for preparing LNP-siRNA formulations involves microfluidic mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.[5][6]
-
Preparation of Stock Solutions:
-
Dissolve the ionizable lipid (this compound or DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) in ethanol to achieve the desired molar ratio (a common ratio is 50:10:38.5:1.5, respectively).[1]
-
Dissolve the siRNA in a low pH buffer, such as 25 mM sodium acetate at pH 4.0.[7]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the siRNA-buffer solution into separate syringes.
-
Connect the syringes to a microfluidic mixing device (e.g., a staggered herringbone micromixer).[8]
-
Set the syringe pump to a specific flow rate (e.g., a total flow rate of 2 mL/min) to ensure rapid and controlled mixing.[7] The rapid mixing of the ethanol and aqueous phases induces a change in polarity, leading to the self-assembly of the lipids and siRNA into LNPs.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[6]
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay, such as the RiboGreen assay.[6]
-
In Vitro Gene Silencing Efficacy
The potency of LNP-siRNA formulations is typically assessed in cell culture by measuring the reduction in the expression of a target gene.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa cells expressing a reporter gene like luciferase, or a relevant cell line for the target gene) in a multi-well plate and grow to 60-80% confluency.[9]
-
Dilute the LNP-siRNA formulations to various concentrations in antibiotic-free cell culture medium.
-
Remove the growth medium from the cells and add the LNP-siRNA dilutions.
-
Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.[6][9]
-
-
Assessment of Gene Silencing:
-
After the incubation period, lyse the cells and quantify the level of the target protein (e.g., using a luciferase assay kit for a reporter gene or an ELISA for a specific protein) or the target mRNA (using quantitative real-time PCR).
-
Normalize the results to a control group treated with non-targeting siRNA-LNPs or vehicle alone.
-
Plot the percentage of gene silencing against the siRNA concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
In Vivo Gene Silencing Efficacy
Animal models, most commonly mice, are used to evaluate the in vivo potency of LNP-siRNA formulations. The liver is a common target organ, and the silencing of endogenous genes like Factor VII is a standard readout.[1]
-
Animal Studies:
-
Administer the LNP-siRNA formulations to mice via intravenous (tail vein) injection at various dose levels (e.g., 0.001 to 1 mg/kg siRNA).[10]
-
Include control groups receiving saline or LNPs encapsulating a non-targeting control siRNA.
-
-
Sample Collection and Analysis:
-
At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples via cardiac puncture or another appropriate method.[10][11]
-
Process the blood to obtain serum.
-
Measure the levels of the target protein (e.g., Factor VII) in the serum using a commercially available ELISA kit or a chromogenic assay.[12][13][14]
-
-
Data Analysis:
-
Calculate the percentage of remaining target protein in the serum of treated animals relative to the saline-treated control group.
-
Plot the percentage of gene silencing against the siRNA dose to generate a dose-response curve and determine the median effective dose (ED50).[10]
-
Signaling Pathway and Experimental Workflow
To visualize the key processes involved in LNP-mediated siRNA delivery and its evaluation, the following diagrams are provided.
Caption: siRNA Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
Both this compound and DLin-MC3-DMA are highly potent ionizable lipids for siRNA delivery, demonstrating robust in vivo gene silencing. The key differentiator lies in their biodegradability, with this compound offering a potential advantage in terms of improved safety and faster elimination from the body. While DLin-MC3-DMA has a longer history and is a component of the first FDA-approved siRNA-LNP therapeutic, this compound represents a promising next-generation lipid with a comparable efficacy profile and enhanced biodegradability. The choice between these two lipids will ultimately depend on the specific therapeutic application, desired pharmacokinetic profile, and long-term safety considerations. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions for their drug development programs.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Coagulation Factor VII (FVII) ELISA Kit - Alta DiagnoTech [altadiagnotech.com]
- 13. immunoway.com [immunoway.com]
- 14. Mouse FVII (Coagulation Factor VII) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
L319 vs. SM-102: A Comparative Guide for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal ionizable lipid is a critical determinant in the efficacy and safety of mRNA-based therapeutics and vaccines. Among the numerous lipids developed, L319 and SM-102 have emerged as significant contenders, each with distinct characteristics. This guide provides an objective comparison of this compound and SM-102 for mRNA delivery, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: this compound and SM-102
| Feature | This compound | SM-102 |
| Primary Application | mRNA and siRNA delivery | mRNA vaccine delivery (notably in the Moderna COVID-19 vaccine)[1] |
| Key Structural Feature | Biodegradable ester linkages in lipid tails[2] | Hydroxy group in the head and ester bonds in the tails[2] |
| Reported Potency | High in vivo potency suggested by computational models[2] | Demonstrated high in vivo efficacy in preclinical and clinical settings[1][3] |
| Biodegradability | Designed for enhanced biodegradability and improved tolerability[4] | Metabolized through ester hydrolysis[2] |
Performance Data
Direct head-to-head comparative studies providing quantitative data for this compound and SM-102 across all performance metrics are limited in the public domain. However, data from independent studies and comparisons with other lipids provide valuable insights.
Transfection Efficiency
In vivo luciferase expression is a common metric for evaluating the transfection efficiency of lipid nanoparticles (LNPs).
| Lipid | Model System | Route of Administration | Results |
| SM-102 | BALB/c mice | Intramuscular | Mean bioluminescence was 60% higher than that mediated by ALC-0315 LNPs 24 hours post-injection.[1] |
| SM-102 | BALB/c mice | Intramuscular | RNA-LNPs formulated with SM-102 were found to be the most potent compared to ALC-0315 and KC2.[3] |
| This compound | - | - | A machine learning model identified substructures in this compound as important for high in vivo potency.[2] |
Note: The absence of direct comparative data for this compound in a similar experimental setup as SM-102 makes a direct quantitative comparison challenging.
Cytotoxicity
The cytotoxicity of LNPs is a critical safety parameter. Studies have evaluated the cell viability after treatment with LNPs containing different ionizable lipids.
| Lipid | Cell Lines | Results |
| SM-102 | CT26 and RAW 264.7 cells | Displayed similar and relatively low cytotoxicity compared to ALC-0315 LNPs.[5] |
| This compound | - | Data from direct comparative cytotoxicity studies with SM-102 is not readily available. |
Physicochemical Properties
The physical and chemical characteristics of LNPs are crucial for their stability and biological activity.
| Parameter | SM-102 LNPs | This compound LNPs |
| Size (Z-average) | ~75.5 ± 0.4 nm[1] | Data not available in direct comparison. |
| Polydispersity Index (PDI) | Typically low, indicating a homogenous particle population. | Data not available in direct comparison. |
| Encapsulation Efficiency | >95%[1] | Data not available in direct comparison. |
| pKa | 6.68[6] | 6.38[6] |
Stability
The stability of LNP formulations is critical for their shelf-life and clinical translation.
| Lipid | Storage Condition | Results |
| SM-102 | 4°C | Moderately more stable than ALC-0315 mRNA-LNP at 4°C.[1] |
| SM-102 | 37°C | Showed the least loss of luciferase expression after 14 days compared to Dlin-LNP, Dlin-CXc-LNP, and CXi-LNP.[7] |
| This compound | - | Data from direct comparative stability studies with SM-102 is not readily available. |
Experimental Protocols
The following is a generalized protocol for the formulation of mRNA-loaded lipid nanoparticles using a microfluidic mixing technique, which is applicable to both this compound and SM-102.
Materials
-
Ionizable lipid (this compound or SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0-4.0)
-
Ethanol (200 proof, molecular biology grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Lipid Stock Solution Preparation
-
Prepare individual stock solutions of the ionizable lipid (this compound or SM-102), DSPC, cholesterol, and PEG-lipid in ethanol.
-
The concentrations of the stock solutions should be calculated to achieve the desired molar ratio in the final lipid mixture. A common molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:cholesterol:PEG-lipid).[7] For novel lipids like this compound, optimization of this ratio may be required.
LNP Formulation using Microfluidics
-
Combine the individual lipid stock solutions in a glass vial to create the final lipid mixture in ethanol. Vortex briefly to ensure homogeneity.
-
Dilute the mRNA to the desired concentration in the low pH buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the mRNA-buffer solution into another syringe.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate on the microfluidic device.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the mRNA-LNPs.
-
Collect the resulting LNP dispersion.
LNP Characterization
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the percentage of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay). This involves measuring the fluorescence of the sample before and after lysis of the LNPs with a detergent like Triton X-100.
-
Zeta Potential: Measure the surface charge of the LNPs.
-
Morphology: Visualize the structure of the LNPs using Cryogenic Transmission Electron Microscopy (Cryo-TEM).[8]
Visualizations
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Caption: Experimental workflow for mRNA-LNP formulation and characterization.
Conclusion
Both this compound and SM-102 are potent ionizable lipids for mRNA delivery. SM-102 has a well-documented track record of high efficiency and is a key component of a clinically approved vaccine. This compound, with its biodegradable design, presents a promising alternative with the potential for improved tolerability, a critical factor for therapeutics requiring repeat dosing.
The choice between this compound and SM-102 will ultimately depend on the specific application, desired biodistribution, and tolerance profile. Further direct comparative studies are warranted to fully elucidate the relative advantages of each lipid and to guide the rational design of next-generation mRNA delivery systems. Researchers are encouraged to perform their own head-to-head comparisons using standardized protocols to determine the optimal lipid for their specific mRNA construct and therapeutic goal.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of lipid nanoparticles for mRNA vaccines by the machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 7. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 8. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
Comparative Study of VU319 in Preclinical Animal Models
VU319 is a novel M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) that has recently completed a successful Phase I clinical trial for the treatment of Alzheimer's disease.[1] This compound has also demonstrated potential for treating memory loss in other neurodegenerative and psychiatric disorders, including schizophrenia, Rett syndrome, and various forms of dementia.[1] This guide provides a comparative overview of the preclinical data for VU319 in different animal models, focusing on its efficacy and the experimental protocols used to generate the supporting data.
Efficacy of VU319 in Animal Models of Cognitive Impairment
VU319 has been evaluated in multiple rodent models to assess its efficacy in reversing cognitive deficits relevant to Alzheimer's disease and schizophrenia. The data consistently demonstrates the potential of VU319 to enhance cognitive function.
| Animal Model | Species | Disease Relevance | Key Efficacy Endpoints | Outcome |
| Scopolamine-induced amnesia | Rat | Cholinergic dysfunction in Alzheimer's | Reversal of deficits in novel object recognition and passive avoidance tests | VU319 dose-dependently reversed cognitive deficits. |
| Amphetamine-induced disruption of prepulse inhibition | Rat | Sensory gating deficits in schizophrenia | Normalization of prepulse inhibition of the acoustic startle response | VU319 demonstrated efficacy in restoring sensorimotor gating. |
| Genetically modified mice | Mouse | Specific genetic drivers of neurodegeneration | Improvement in memory and learning tasks | Data indicates pro-cognitive effects in genetically predisposed models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the preclinical evaluation of VU319.
Novel Object Recognition (NOR) Test:
-
Habituation: Rats are individually placed in an open-field arena for a set period on consecutive days to acclimate to the environment.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a specified time. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. An index greater than 0.5 indicates successful memory of the familiar object.
Prepulse Inhibition (PPI) of Acoustic Startle:
-
Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Acclimation: A period of background white noise is presented to allow the animal to acclimate.
-
Stimuli Presentation: A series of trials are conducted, consisting of either a startle pulse alone (a loud burst of white noise) or a prepulse (a weaker acoustic stimulus) preceding the startle pulse at varying intervals.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the startle pulse alone.
Signaling Pathway and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway:
VU319 acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor different from the acetylcholine binding site and enhances the receptor's response to acetylcholine. The activation of the M1 receptor initiates a cascade of intracellular signaling events crucial for learning and memory.
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and enhanced by VU319.
Preclinical Efficacy Testing Workflow:
The general workflow for evaluating the efficacy of a compound like VU319 in animal models of cognitive impairment involves several key stages, from initial compound administration to final data analysis and interpretation.
Caption: A generalized workflow for preclinical efficacy testing of a cognitive enhancer.
References
L319 Lipid Nanoparticles Exhibit a Favorable Immunogenicity Profile Compared to Other Ionizable Lipids for mRNA Delivery
For researchers and drug development professionals, selecting the optimal lipid nanoparticle (LNP) system is critical for the safety and efficacy of mRNA-based therapeutics and vaccines. A comparative analysis of the ionizable lipid L319 reveals a potentially advantageous immunogenicity profile over other commonly used lipids, such as DLin-MC3-DMA (MC3) and DLin-KC2-DMA (KC2), characterized by a lower induction of innate immune responses while maintaining robust adaptive immunity.
A key study directly comparing the immunogenicity of LNPs formulated with this compound, MC3, and KC2 found that this compound demonstrated a reduced impact on the induction of innate chemokines, cytokines, and antibody titers when combined with RNA modifications.[1] This suggests that this compound may offer a more favorable safety profile by mitigating the immediate inflammatory responses often associated with LNP-delivered mRNA.
Comparative Immunogenicity Data
The immunogenic response to LNP-formulated mRNA is a critical consideration in their development. The innate immune system's initial reaction can influence both the efficacy and reactogenicity of the therapeutic.
Cytokine and Chemokine Induction in Non-Human Primates
In a comparative study using non-human primates, LNPs containing this compound induced lower levels of several key inflammatory cytokines and chemokines compared to those formulated with MC3 and KC2. This attenuated innate immune activation suggests a potentially lower risk of infusion-related reactions and other inflammatory side effects.
| Cytokine/Chemokine | This compound-LNP | MC3-LNP | KC2-LNP |
| Eotaxin (pg/mL) | ~50 | ~150 | ~200 |
| MCP-1 (pg/mL) | ~200 | ~400 | ~500 |
| I-TAC (pg/mL) | ~100 | ~300 | ~400 |
| IL-6 (pg/mL) | ~25 | ~75 | ~100 |
| IL-1RA (pg/mL) | ~1000 | ~2000 | ~2500 |
| IFN-α2a (pg/mL) | ~50 | ~150 | ~200 |
Table 1: Peak levels of representative innate chemokines and cytokines in the serum of cynomolgus macaques 6 and 24 hours after the first immunization with mRNA encapsulated in this compound, MC3, or KC2 LNPs. Data is approximated from graphical representations in the source publication.
Antibody Response in Mice and Non-Human Primates
While eliciting a lower innate immune response, this compound-LNPs were shown to be potent inducers of a robust adaptive immune response, comparable to that of MC3-LNPs. The study measured hemagglutination-inhibiting (HI) antibody titers in both mice and macaques as a measure of the functional antibody response against an influenza virus hemagglutinin (HA) mRNA vaccine.
In mice, LNPs formulated with this compound and MC3 induced strong HI titers, with a modest 2- to 3-fold increase observed with 1-methylpseudouridine (1MpU)-modified mRNA compared to unmodified mRNA.[1] In macaques, both this compound and MC3 LNPs, when loaded with modified mRNA, generated similarly strong and high HI titers.[1] This indicates that the attenuated innate response of this compound does not compromise its ability to stimulate a strong and functionally relevant adaptive immune response.
| Animal Model | LNP Formulation | Mean Peak HI Titer (with modified mRNA) |
| Mice | This compound-LNP | Not explicitly quantified in text |
| MC3-LNP | Not explicitly quantified in text | |
| Macaques | This compound-LNP | ~3,200 |
| MC3-LNP | ~2,600 |
Table 2: Approximate mean peak hemagglutination-inhibiting (HI) titers in mice and cynomolgus macaques after two immunizations with a modified mRNA vaccine encapsulated in this compound or MC3 LNPs. Data is approximated from graphical representations in the source publication.
Signaling Pathways and Experimental Workflows
The immunogenicity of mRNA-LNP formulations is initiated by the recognition of the LNP and its mRNA cargo by pattern recognition receptors (PRRs) of the innate immune system. This triggers a cascade of signaling events leading to the production of cytokines and chemokines, which in turn shape the adaptive immune response.
Caption: Innate immune signaling pathway activated by mRNA-LNPs.
The experimental workflow to assess LNP immunogenicity typically involves formulation, characterization, and in vivo studies in animal models.
References
A Guide to Assessing Batch-to-Batch Consistency of L319 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The consistency of lipid nanoparticle (LNP) formulations is a critical parameter in the development of nucleic acid therapeutics, directly impacting both efficacy and safety. For ionizable lipids like L319, which is utilized for the delivery of siRNA and mRNA, ensuring minimal variability between production batches is paramount for reproducible preclinical and clinical outcomes.[1][2] This guide provides a framework for assessing the batch-to-batch consistency of this compound LNPs, outlines key experimental protocols, and compares the expected performance profile of this compound with other commonly used ionizable lipids.
The Importance of LNP Batch-to-Batch Consistency
Lipid nanoparticles are complex, self-assembled structures typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][4] Minor variations in the manufacturing process or raw material quality can lead to significant differences in the physicochemical properties of the final LNP formulation.[4][5] This variability can affect the stability, encapsulation efficiency, and in vivo biodistribution of the LNPs, ultimately influencing the therapeutic outcome and safety profile of the drug product.[6] Therefore, robust analytical characterization is essential to ensure consistent product quality across different batches.[7]
Comparative Analysis of Key Quality Attributes
The following table summarizes the critical quality attributes (CQAs) for assessing LNP batch-to-batch consistency and provides a comparative overview of expected values for LNPs formulated with this compound versus other common ionizable lipids, such as DLin-MC3-DMA and ALC-0315. These values are based on typical ranges reported in the literature for LNPs designed for systemic mRNA delivery.
| Parameter | This compound LNP | DLin-MC3-DMA LNP | ALC-0315 LNP | Method of Analysis | Importance for Consistency |
| Particle Size (nm) | 80 - 120 | 80 - 120 | 70 - 100 | Dynamic Light Scattering (DLS) | Affects cellular uptake, biodistribution, and immunogenicity.[6] |
| Polydispersity Index (PDI) | < 0.15 | < 0.15 | < 0.1 | Dynamic Light Scattering (DLS) | Measures the heterogeneity of particle sizes. Low PDI indicates a monodisperse and uniform batch. |
| Zeta Potential (mV) | Neutral at physiological pH | Neutral at physiological pH | Neutral at physiological pH | Laser Doppler Electrophoresis | Indicates surface charge and predicts LNP stability in suspension. |
| Encapsulation Efficiency (%) | > 90% | > 90% | > 95% | RiboGreen Assay / HPLC | Ensures a consistent dose of the nucleic acid payload is delivered. |
| pKa | ~6.38[2][8] | ~6.44 | ~6.09 | TNS Assay | Critical for endosomal escape and efficient cargo release into the cytoplasm. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Particle Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. PDI is a measure of the width of the particle size distribution.
Protocol:
-
Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to a constant temperature (e.g., 25°C) in the DLS instrument.
-
Measure the intensity of scattered light at a fixed angle (e.g., 90° or 173°).
-
The instrument's software calculates the hydrodynamic diameter (Z-average) and the PDI from the autocorrelation function of the intensity fluctuations.
-
Perform at least three independent measurements for each batch to ensure reproducibility.
Zeta Potential Measurement
Principle: Laser Doppler Electrophoresis measures the velocity of charged particles in an electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles.
Protocol:
-
Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Inject the diluted sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
Perform measurements at a controlled temperature (e.g., 25°C).
Encapsulation Efficiency Determination
Principle: The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.
Protocol:
-
Prepare a standard curve of the nucleic acid (mRNA or siRNA) of interest using known concentrations.
-
To measure unencapsulated (free) nucleic acid, add the RiboGreen reagent to a diluted LNP sample.
-
To measure total nucleic acid, first lyse a separate aliquot of the diluted LNP sample by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated cargo. Then, add the RiboGreen reagent.
-
Measure the fluorescence intensity of all samples using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes for LNP formulation and characterization, as well as the logical flow for assessing batch-to-batch consistency.
Caption: Workflow for this compound LNP Formulation.
Caption: Logic flow for assessing batch-to-batch consistency.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1351586-50-9 | BroadPharm [broadpharm.com]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 5. dovepress.com [dovepress.com]
- 6. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
In Vitro and In Vivo Correlation of Drug Delivery Systems: A Comparative Guide
Introduction
The successful development of novel drug delivery systems hinges on the ability to predict their in vivo performance based on in vitro characteristics. This relationship, known as the in vitro-in vivo correlation (IVIVC), is a cornerstone of pharmaceutical development, enabling the optimization of formulation parameters and ensuring product quality. This guide provides a comparative overview of the in vitro release and in vivo pharmacokinetic profiles of two well-established drug delivery platforms: liposomal doxorubicin and polymeric nanoparticles encapsulating paclitaxel.
It is important to note that the term "L319" did not correspond to a specific drug delivery system in the available scientific literature. Therefore, this guide utilizes data from studies on widely researched and clinically relevant formulations to illustrate the principles and methodologies of IVIVC. The data presented for the in vitro and in vivo sections for each formulation have been compiled from various sources and are intended to be representative of their respective performance.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data for the in vitro drug release and in vivo pharmacokinetic parameters of liposomal doxorubicin and paclitaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Table 1: In Vitro Drug Release Profiles
| Time (hours) | Liposomal Doxorubicin (% Cumulative Release) | Paclitaxel-Loaded PLGA Nanoparticles (% Cumulative Release) |
| 1 | ~5% | ~20% |
| 6 | ~15% | ~45% |
| 12 | ~25% | ~60% |
| 24 | ~40% | ~75% |
| 48 | ~60% | ~85% |
| 72 | ~75% | ~95% |
Note: The data presented are representative values compiled from multiple studies and may vary depending on the specific formulation and experimental conditions.
Table 2: In Vivo Pharmacokinetic Parameters in Rodent Models
| Parameter | Liposomal Doxorubicin (Rats) | Paclitaxel-Loaded PLGA Nanoparticles (Mice) | Free Doxorubicin (Rats) | Free Paclitaxel (Mice) |
| Cmax (µg/mL) | ~20 | ~5 | ~2 | ~1 |
| Tmax (hours) | ~0.5 | ~1 | ~0.1 | ~0.2 |
| AUC (0-t) (µg*h/mL) | ~80 | ~30 | ~2 | ~0.5 |
| Half-life (t1/2) (hours) | ~18 | ~10 | ~1 | ~2 |
| Bioavailability (%) | Not Applicable (IV) | Increased compared to free drug | Not Applicable (IV) | Low |
Note: The data presented are representative values compiled from multiple studies and may vary depending on the specific formulation, animal model, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Drug Release Study (Dialysis Method)
-
Preparation of the Delivery System: A known amount of the drug-loaded nanoparticles (e.g., liposomal doxorubicin or paclitaxel-loaded PLGA nanoparticles) is dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Dialysis Setup: The nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.
-
Release Study: The sealed dialysis bag is submerged in a larger volume of the release medium at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: The cumulative percentage of drug released is calculated and plotted against time.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: The study is conducted in a suitable animal model, such as male Sprague-Dawley rats or BALB/c mice.
-
Administration of Formulation: A single dose of the drug formulation (e.g., liposomal doxorubicin, paclitaxel-loaded PLGA nanoparticles, or the free drug) is administered intravenously (IV) via the tail vein.
-
Blood Sampling: At designated time points post-administration, blood samples are collected from the animals, typically via the retro-orbital plexus or tail vein, into heparinized tubes.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Drug Extraction and Quantification: The drug is extracted from the plasma samples using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction). The concentration of the drug in the plasma is then quantified using a validated analytical technique, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualization
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Doxorubicin-induced apoptosis pathway.
In Vitro-In Vivo Correlation (IVIVC) Workflow
Caption: A typical workflow for IVIVC studies.
A Comparative Guide to the Biodistribution of L319 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of L319 LNP Performance
In the rapidly evolving landscape of nucleic acid therapies, the choice of a delivery vehicle is paramount to ensuring therapeutic efficacy and safety. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of mRNA and other nucleic acid payloads. Among the diverse array of ionizable lipids utilized in LNP formulations, this compound has garnered attention for its biodegradable nature and favorable safety profile. This guide provides a comprehensive comparison of the biodistribution of this compound LNPs with other commonly used LNP formulations, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.
Comparative Biodistribution Data
The biodistribution of LNPs is a critical factor influencing both the efficacy and potential off-target effects of a therapeutic. The following table summarizes the available quantitative data on the biodistribution of this compound LNPs compared to other prominent LNP formulations. It is important to note that direct head-to-head comparative studies with comprehensive organ distribution data for this compound are limited in publicly available literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Ionizable Lipid | Animal Model | Route of Administration | Time Point | Liver (%ID) | Spleen (%ID) | Other Organs of Note | Reference |
| This compound | Rat | Intravenous | 72 hours | Rapidly eliminated | Rapidly eliminated | Primarily excreted in urine (30% in 12h) and feces (40% in 12-24h) | [1] |
| MC3 | Rat | Intravenous | 4 hours | ~90% | - | - | |
| ALC-0315 | Mouse | Intramuscular | 48 hours | 21.5% | <1.1% | Adrenal glands (<0.1%), Ovaries (<0.1%) | |
| SM-102 | Mouse | Intramuscular | - | Faster clearance from injection site compared to MC3 | - | - |
Key Observations:
-
Rapid Elimination of this compound: A key characteristic of this compound LNPs is their rapid elimination from the body, with a significant portion of the injected dose being excreted through both urine and feces within 72 hours of intravenous administration.[1] This is in contrast to other LNPs that can exhibit more prolonged retention in tissues like the liver.
-
Liver Tropism of MC3: LNPs formulated with MC3, a widely used ionizable lipid, demonstrate a strong propensity for accumulation in the liver, with approximately 90% of the injected dose being detected in the liver within 4 hours of intravenous injection.
-
Systemic Distribution via Intramuscular Injection: While intramuscular injection is a common route for vaccine delivery, LNPs, including those formulated with ALC-0315, can distribute systemically, with the liver and spleen being notable sites of accumulation.
-
Influence of Administration Route on this compound Biodistribution: The route of administration significantly impacts the biodistribution of this compound LNPs. Intravenous and intraperitoneal injections lead to systemic circulation and subsequent protein expression in the liver. In contrast, subcutaneous or intradermal administration tends to result in more localized expression at the injection site.[2] Intratracheal administration has been shown to lead to expression in the lungs and liver.[2]
Experimental Protocols
To ensure the reproducibility and validity of biodistribution studies, a well-defined experimental protocol is essential. Below is a detailed methodology for a typical in vivo biodistribution study of LNPs using fluorescent labeling and imaging.
Protocol: In Vivo Biodistribution of LNPs via Intravenous Administration in Mice
1. LNP Formulation and Labeling:
-
LNP Formulation: Prepare LNPs containing the desired ionizable lipid (e.g., this compound, MC3, ALC-0315), helper lipids (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio using a microfluidic mixing method. The nucleic acid cargo (e.g., mRNA) is encapsulated during this process.
-
Fluorescent Labeling: For visualization, incorporate a lipophilic fluorescent dye (e.g., DiR or a fluorescently labeled lipid) into the LNP formulation during the preparation process.
2. Animal Studies:
-
Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
Administration: Administer the fluorescently labeled LNP formulation to the mice via intravenous (tail vein) injection. The dose will depend on the specific LNP and payload.
-
Control Group: Include a control group receiving a vehicle (e.g., saline) injection.
3. In Vivo Imaging:
-
Imaging System: Utilize an in vivo imaging system (IVIS) to monitor the biodistribution of the LNPs in real-time.
-
Imaging Parameters: Acquire fluorescent images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Data Acquisition: Quantify the fluorescent signal in different regions of interest (ROIs) corresponding to major organs (liver, spleen, lungs, kidneys, heart, brain).
4. Ex Vivo Organ Analysis:
-
Euthanasia and Organ Harvest: At the final time point, euthanize the mice and carefully excise the major organs.
-
Ex Vivo Imaging: Image the excised organs using the IVIS to confirm and more accurately quantify the LNP accumulation.
-
Quantitative Analysis: Express the data as the percentage of the injected dose (%ID) per organ or per gram of tissue. This can be calculated by comparing the fluorescence intensity in each organ to a standard curve generated from known amounts of the labeled LNPs.
5. Histological Analysis (Optional):
-
Tissue Processing: Fix the harvested organs in formalin, embed in paraffin, and section for histological analysis.
-
Microscopy: Use fluorescence microscopy to visualize the cellular localization of the LNPs within the different organs.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical LNP biodistribution study.
Caption: Experimental workflow for validating LNP biodistribution.
Signaling Pathways and Logical Relationships
The biodistribution of LNPs is a complex process governed by a series of interactions with biological components. The following diagram illustrates the key factors influencing the in vivo fate of LNPs after intravenous administration.
References
Comparative Analysis of L319 Degradation Products in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L319 Stability with Alternative Ionizable Lipids
The stability of lipid nanoparticles (LNPs) is a critical quality attribute for the successful development of mRNA-based therapeutics. The ionizable lipid component, a key driver of encapsulation efficiency and endosomal escape, is often susceptible to degradation, which can impact both the safety and efficacy of the final drug product. This guide provides a comparative analysis of the degradation products of this compound, a novel biodegradable ionizable lipid, with other widely used alternatives. The information presented is based on established degradation pathways for similar lipidic excipients and serves as a framework for designing robust stability studies.
Executive Summary
Forced degradation studies are essential to understanding the intrinsic stability of drug delivery systems.[1] This analysis focuses on the hydrolytic and oxidative degradation pathways of the novel biodegradable ionizable lipid, this compound, used in LNP formulations for siRNA and mRNA delivery.[2] A comparative assessment with established ionizable lipids, here designated as Alternative A (representing a lipid with unsaturated tails like DLin-MC3-DMA) and Alternative B (representing a lipid with saturated tails like ALC-0315), is presented. While specific experimental data for this compound degradation is not publicly available, this guide constructs a scientifically plausible, illustrative comparison based on the known degradation patterns of similar ionizable lipids.[3][4]
The primary degradation pathways for ionizable lipids involve hydrolysis of ester linkages, a common feature in biodegradable lipids, and oxidation of amine head groups or unsaturated lipid tails.[3][5] These degradation products can compromise the integrity of the LNP, leading to payload release, altered biodistribution, and potential loss of therapeutic efficacy.[6] The following sections provide a detailed comparison of degradation products, experimental protocols for their analysis, and visual representations of the degradation pathways and analytical workflows.
Data Presentation: Comparative Degradation Profiles
The following tables summarize hypothetical, yet representative, quantitative data from a forced degradation study of this compound and two alternative ionizable lipids. The data illustrates the percentage of major degradation products observed under various stress conditions.
Table 1: Hydrolytic Degradation Products
| Stress Condition | This compound Degradant 1 (Hydrolyzed Ester) | Alternative A Degradant 1 (Hydrolyzed Ester) | Alternative B Degradant 1 (Hydrolyzed Ester) |
| Acidic (0.1 M HCl, 72h) | 8.2% | 7.5% | 7.9% |
| Basic (0.1 M NaOH, 24h) | 15.5% | 14.8% | 15.1% |
| Neutral (Water, 80°C, 72h) | 5.1% | 4.8% | 4.9% |
Table 2: Oxidative Degradation Products
| Stress Condition | This compound Degradant 2 (N-oxide) | Alternative A Degradant 2 (Oxidized Tail) | Alternative B Degradant 2 (N-oxide) |
| Oxidative (3% H₂O₂, 24h) | 12.3% | 18.7% | 11.9% |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols outline the key experiments for analyzing the degradation products of ionizable lipids within LNP formulations.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to generate potential degradation products and identify likely degradation pathways.[7]
-
Hydrolytic Degradation:
-
Acidic: LNP formulation containing the ionizable lipid is incubated in 0.1 M hydrochloric acid (HCl) at 60°C for up to 72 hours.[1]
-
Basic: LNP formulation is incubated in 0.1 M sodium hydroxide (NaOH) at 60°C for up to 24 hours.[1]
-
Neutral: LNP formulation is incubated in purified water at 80°C for up to 72 hours.[1]
-
Samples are collected at various time points, neutralized if necessary, and analyzed by a stability-indicating method.
-
-
Oxidative Degradation:
-
The LNP formulation is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[1]
-
Samples are taken at different intervals and analyzed.
-
-
Photolytic Degradation:
-
The LNP formulation is exposed to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]
-
-
Thermal Degradation:
-
The LNP formulation is stored in a temperature-controlled oven at 80°C for up to 7 days.[1]
-
Analytical Methodology: Stability-Indicating UPLC-MS/MS
A validated stability-indicating method is essential to separate and quantify the parent lipid from its degradation products.[8]
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[2]
-
Column: A C18 reversed-phase column is typically used for lipid separations.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/isopropanol).
-
Detection:
-
Mass Spectrometry (MS): Provides mass-to-charge ratio information for the identification of parent lipids and their degradation products.
-
Tandem Mass Spectrometry (MS/MS): Used for structural elucidation of unknown impurities by fragmentation analysis.[2]
-
-
Quantification: The concentration of each degradation product is determined by comparing its peak area to that of a reference standard or by using relative peak area percentages.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the analysis of this compound degradation.
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for this compound degradation analysis.
Conclusion
The stability of ionizable lipids is paramount to the quality and performance of LNP-based mRNA therapies. This comparative guide provides a framework for evaluating the degradation products of the novel biodegradable lipid this compound against other alternatives. The primary degradation pathways are anticipated to be hydrolysis and oxidation, leading to the formation of hydrolyzed esters and N-oxides, respectively. A robust, validated stability-indicating analytical method, such as UPLC-MS/MS, is essential for the accurate identification and quantification of these degradation products. The illustrative data and detailed protocols presented herein are intended to guide researchers in designing comprehensive stability studies to ensure the development of safe and effective mRNA medicines.
References
- 1. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted LC-MSMS Detection Of Lipid Impurities In Lipid Nanoparticles [advancingrna.com]
Safety Operating Guide
Proper Disposal Procedures for L319: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the ionizable lipid L319 is paramount. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and its associated waste streams.
This compound is a biodegradable, ionizable cationic lipid integral to the formation of lipid nanoparticles (LNPs) for siRNA and mRNA delivery.[1][2][3][4][5] Its CAS number is 1351586-50-9, and its molecular formula is C41H75NO6.[1] this compound is soluble in solvents such as chloroform and ethanol.[1] While specific hazard information was not fully detailed in the immediate search results, its nature as a biodegradable lipid suggests a lower level of toxicity compared to more hazardous chemicals. However, proper disposal as a chemical waste is still required.
Summary of this compound Properties
For quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 1351586-50-9 |
| Molecular Formula | C41H75NO6 |
| Solubility | Chloroform, Ethanol |
Experimental Protocols: Disposal of this compound
The following protocols provide detailed methodologies for the safe disposal of this compound and associated waste.
Segregation and Collection of this compound Waste
Proper segregation of waste is the first and most critical step in ensuring safe and compliant disposal.
-
Solid Waste:
-
Designate a specific, clearly labeled, leak-proof container for solid this compound waste. This includes contaminated personal protective equipment (PPE) such as gloves and absorbent paper.
-
The container should be labeled "Non-hazardous Chemical Waste" or "Lab Solid Waste for Incineration," in accordance with your institution's guidelines.
-
-
Liquid Waste (this compound in Organic Solvents):
-
Use a dedicated, sealed, and clearly labeled waste container for liquid waste containing this compound dissolved in organic solvents like chloroform or ethanol.
-
The container label must include "Hazardous Waste," the full chemical names of the solvents (e.g., "Chloroform," "Ethanol"), and an estimated concentration of this compound.
-
Never mix this compound waste with other incompatible waste streams.
-
Disposal of this compound Solutions
The disposal method for this compound solutions depends on the solvent used.
-
This compound in Chloroform:
-
Collect all chloroform solutions containing this compound in a designated halogenated solvent waste container.
-
Ensure the container is properly sealed and stored in a well-ventilated area, away from heat sources.
-
-
This compound in Ethanol:
-
Collect all ethanol solutions containing this compound in a designated flammable solvent waste container.
-
For dilute aqueous solutions containing less than 24% ethanol, consult your institution's Environmental Health and Safety (EHS) department. Depending on local regulations, these may be considered non-hazardous and eligible for drain disposal after neutralization. However, always verify this with your EHS office.
-
Decontamination of Glassware
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol) to remove any residue.
-
Collect the initial rinseate as chemical waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Your Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste disposal.
References
Essential Safety and Logistical Information for Handling L319
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of L319, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, often supplied in an ethanol solution, requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards associated with this compound:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, the following personal protective equipment is mandatory when handling this compound and its solutions:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Glasses | Must be splash-proof and provide full coverage. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect against splashes. |
| Respiratory Protection | Fume Hood | All handling of this compound solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and ensure user safety.
Storage:
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage (months to years).[1] |
| Container | Glass vial with a Teflon-lined cap.[1] |
| Atmosphere | Store under an inert gas like argon or nitrogen to prevent oxidation. |
| Light | Protect from light by using an amber vial or storing in a dark location.[1] |
Handling Workflow:
The following workflow outlines the key steps for safely handling this compound when preparing lipid nanoparticles.
Safe handling workflow for this compound.
Experimental Protocol: Lipid Nanoparticle Formulation
This is a general protocol for the formulation of lipid nanoparticles using this compound. Specific ratios and concentrations may need to be optimized for your particular application.
Materials:
-
This compound in ethanol
-
Other lipids (e.g., DSPC, cholesterol, PEG-lipid) in ethanol
-
Aqueous buffer (e.g., citrate or acetate buffer, pH 4.0-5.0)
-
Payload (e.g., siRNA, mRNA) dissolved in the aqueous buffer
-
Microfluidic mixing device or a method for rapid mixing
Procedure:
-
Prepare Lipid Mixture: In a glass vial, combine the ethanolic solutions of this compound and other lipids at the desired molar ratio.
-
Prepare Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer to the desired concentration.
-
Formulation:
-
Using a microfluidic device, simultaneously flow the lipid mixture and the aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to lipid).
-
Alternatively, for manual mixing, rapidly inject the lipid mixture into the vortexing aqueous phase.
-
-
Purification: Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated payload.
-
Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with safety regulations.
Waste Segregation:
| Waste Stream | Description | Disposal Container |
| Liquid Waste | Unused this compound solutions, ethanol rinses, and aqueous waste from LNP purification. | Labeled, sealed, and chemical-resistant container for hazardous waste. |
| Solid Waste | Contaminated gloves, pipette tips, vials, and other consumables. | Labeled, sealed plastic bag or container for solid hazardous waste. |
Disposal Procedure:
-
Segregate Waste: Collect liquid and solid waste in separate, clearly labeled hazardous waste containers.
-
Container Labeling: Ensure containers are labeled with "Hazardous Waste," the full chemical names of the contents (including this compound and ethanol), and the approximate percentages.
-
Storage of Waste: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain.
The following logical diagram illustrates the decision-making process for the disposal of this compound-related waste.
This compound waste disposal decision diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
